3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKMSEMFAARJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374150 | |
| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69316-09-2 | |
| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile basic properties
An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Introduction: A Versatile β-Ketonitrile Scaffold
This compound, also known by its synonym 3,5-Dichlorobenzoylacetonitrile, is a polyfunctional organic molecule of significant interest to the chemical and pharmaceutical industries.[1] With a molecular formula of C₉H₅Cl₂NO and a molecular weight of 214.05 g/mol , this compound belongs to the class of β-ketonitriles.[1][2] Its structure is characterized by a central keto-nitrile functional group arrangement, flanked by a 3,5-dichlorinated phenyl ring. This specific arrangement of reactive moieties—a ketone, a nitrile, and an activated methylene group—makes it a highly valuable and versatile building block in organic synthesis.[1][3]
The presence of the dichlorophenyl group is particularly noteworthy, as this motif is a key component in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][4] Consequently, this compound serves as a crucial intermediate in the development of novel molecules for drug discovery and crop protection.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications, offering a technical resource for researchers in organic synthesis and medicinal chemistry.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The properties of this compound are heavily influenced by its molecular weight and the polarity imparted by the ketone, nitrile, and chloro-substituents.
| Property | Value / Description | Rationale & Scientific Insight |
| CAS Number | 69316-09-2 | The universally accepted unique identifier for this specific chemical substance.[1][2][3] |
| IUPAC Name | This compound | A systematic name defining the precise molecular structure.[3] |
| Molecular Formula | C₉H₅Cl₂NO | Derived from elemental composition.[2][3] |
| Molecular Weight | 214.05 g/mol | The sum of the atomic weights of the constituent atoms.[1][2] |
| Boiling Point | 393.3 ± 42.0°C at 760 mmHg (Predicted) | This high predicted boiling point is a direct consequence of strong intermolecular dipole-dipole forces from the polar carbonyl (C=O) and nitrile (C≡N) groups, coupled with significant van der Waals forces arising from the large, polarizable dichlorophenyl ring.[3] |
| Flash Point | 191.7°C (Predicted) | The high flash point indicates relatively low volatility and suggests moderate thermal stability under standard conditions.[3][5] |
| Solubility | Enhanced solubility in polar aprotic solvents. | The molecule's polarity facilitates dissolution in solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Dimethylformamide (DMF).[3] The nitrile and ketone groups act as hydrogen bond acceptors, promoting interaction with these solvents. |
| Storage | Store at 0-8°C, sealed, dry. | Cool, dry, and inert conditions are recommended to prevent potential degradation over time, which could be initiated by moisture or heat.[1][6] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a condensation reaction that forms the key carbon-carbon bond between the acyl group and the acetonitrile-derived methylene group. A common and effective strategy involves the acylation of the acetonitrile anion with an activated 3,5-dichlorobenzoyl derivative.
Conceptual Synthesis Workflow
The reaction leverages the acidity of the α-protons of acetonitrile, which can be removed by a strong base to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an acylating agent like 3,5-dichlorobenzoyl chloride.
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory Protocol
This protocol is a representative procedure based on established chemical principles for β-ketonitrile synthesis.
-
Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous acetonitrile, which serves as both reactant and solvent.
-
Carbanion Formation: The flask is cooled to a low temperature (e.g., -78°C) in a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel.[3] The reaction is stirred for 30-60 minutes to ensure complete formation of the acetonitrile carbanion.
-
Expertise Insight: The use of a strong, non-nucleophilic base at low temperature is critical to prevent side reactions, such as self-condensation of acetonitrile or reaction with the solvent.
-
-
Acylation: A solution of 3,5-dichlorobenzoyl chloride in an anhydrous solvent (e.g., THF) is added slowly to the carbanion solution, maintaining the low temperature.[3] The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
-
Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.
Spectroscopic and Spectrometric Characterization
Structural elucidation of the synthesized product is a self-validating step, confirming its identity and purity. The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence for the target structure.
| Technique | Expected Observation | Interpretation |
| ¹H NMR | δ ~ 7.5-8.0 ppm (m, 3H)δ ~ 4.0-4.5 ppm (s, 2H) | The signals in the 7.5-8.0 ppm range correspond to the three protons on the 3,5-disubstituted aromatic ring. A singlet around 4.0-4.5 ppm is characteristic of the activated methylene (-CH₂-) protons situated between the electron-withdrawing ketone and nitrile groups. |
| ¹³C NMR | δ ~ 185-195 ppm (C=O)δ ~ 130-140 ppm (Ar-C)δ ~ 125-130 ppm (Ar-CH)δ ~ 115-120 ppm (C≡N)δ ~ 30-40 ppm (-CH₂-) | Each unique carbon environment gives a distinct signal. Key signals include the downfield ketone carbonyl, the nitrile carbon, and the carbons of the aromatic ring. |
| IR Spectroscopy | ν ~ 2250-2270 cm⁻¹ (C≡N stretch)ν ~ 1690-1710 cm⁻¹ (C=O stretch)ν ~ 3000-3100 cm⁻¹ (Ar C-H stretch)ν ~ 700-850 cm⁻¹ (C-Cl stretch) | The sharp, medium-intensity peak around 2260 cm⁻¹ is a definitive indicator of the nitrile group. The strong absorption around 1700 cm⁻¹ confirms the presence of the conjugated ketone carbonyl group.[7][8] |
| Mass Spectrometry (EI-MS) | M⁺ peak at m/z 213Isotope peaks at m/z 215 and 217 | The molecular ion peak (for ³⁵Cl) will appear at m/z 213. A characteristic isotopic cluster pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4) will be observed in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[9] |
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by its three functional groups.
-
Acidic Methylene Group: The protons of the CH₂ group are acidic due to the resonance stabilization of the resulting carbanion by both the adjacent carbonyl and nitrile groups. This allows the molecule to act as a potent nucleophile in various C-C bond-forming reactions, such as alkylations and aldol condensations.
-
Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition and reduction reactions. For example, reduction with sodium borohydride would yield the corresponding secondary alcohol.
-
Nitrile Group: The nitrile group is also synthetically versatile. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid under acidic or basic conditions, or used in cycloaddition reactions.[3]
This trifecta of reactivity makes the compound an ideal starting material for synthesizing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.
Potential Biological and Industrial Significance
While specific biological activity data for this compound is not widely published, the structural motifs it contains are prevalent in molecules with known bioactivity.[3]
Caption: Conceptual links between the molecule's structural features and potential applications.
-
Pharmaceutical Development: Derivatives of dichlorophenyl compounds have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[4] The 3,5-dichloro substitution pattern, in particular, is explored to enhance potency and modulate pharmacokinetic properties. This molecule serves as a key intermediate for synthesizing libraries of compounds for screening.[1]
-
Agrochemicals: The dichlorophenyl group is a known toxophore in various herbicides and pesticides.[1][4] This compound can be used to synthesize new agrochemicals, potentially with novel modes of action or improved efficacy.[6]
-
Material Science: The reactive nature of the molecule allows for its incorporation into specialty polymers and resins, potentially imparting properties like thermal stability or flame retardancy.[1]
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic intermediate. Its value lies in the convergence of a biologically relevant dichlorophenyl scaffold with a synthetically versatile β-ketonitrile core. The predictable physicochemical properties, well-understood synthesis, and clear spectroscopic signatures make it a reliable tool for the research chemist. For professionals in drug development and agrochemical research, it represents a key starting point for the exploration of new chemical entities with potentially significant biological impact.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound , 95% , 69316-09-2 - CookeChem [cookechem.com]
- 3. Buy this compound | 69316-09-2 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 69316-09-2 this compound [chemsigma.cn]
- 6. This compound [myskinrecipes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
3,5-Dichlorobenzoylacetonitrile chemical structure
An In-depth Technical Guide to 3,5-Dichlorobenzoylacetonitrile: Synthesis, Characterization, and Application
Abstract
3,5-Dichlorobenzoylacetonitrile, a key β-ketonitrile, represents a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture—comprising a dichlorinated aromatic ring, a ketone, and a nitrile group—provides multiple reaction sites, enabling the construction of complex molecular scaffolds. This guide offers an in-depth analysis of its chemical properties, provides detailed protocols for its synthesis and subsequent transformation into medicinally relevant heterocycles, and explores its spectroscopic signature. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel therapeutic agents and other high-value chemical entities.
Molecular Structure and Physicochemical Properties
3,5-Dichlorobenzoylacetonitrile, also known by its IUPAC name 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, is characterized by a central keto-acetonitrile core attached to a 3,5-dichlorinated phenyl ring. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the molecule's reactivity, particularly at the α-methylene position.
Caption: Chemical structure of 3,5-Dichlorobenzoylacetonitrile.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 69316-09-2 | [1] |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.05 g/mol | [1] |
| InChI Key | HRKMSEMFAARJCZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N | [1] |
| Appearance | Solid (form may vary) | N/A |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable route to β-ketonitriles like 3,5-Dichlorobenzoylacetonitrile is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a nitrile.[2] For this specific target, the logical precursors are an ester of 3,5-dichlorobenzoic acid (e.g., methyl 3,5-dichlorobenzoate) and acetonitrile.
Causality of Experimental Design: The choice of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is critical. The base deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide leaving group (e.g., methoxide) forms the β-ketonitrile. The reaction is often driven to completion by the final deprotonation of the highly acidic α-methylene bridge of the product, which forms a stable enolate. An acidic workup is required to neutralize this enolate and yield the final product.
Caption: General workflow for the synthesis of 3,5-Dichlorobenzoylacetonitrile.
Experimental Protocol: Synthesis via Claisen Condensation
-
Reactor Preparation: A multi-neck, round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (e.g., nitrogen or argon). This ensures anhydrous conditions, which are critical as strong bases like NaH react violently with water.
-
Reagent Charging: The flask is charged with a dispersion of sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Nucleophile Generation: Anhydrous acetonitrile (3.0 equivalents) is added dropwise to the stirred suspension at 0 °C. The excess acetonitrile serves as both reactant and solvent. The mixture is allowed to stir for 30-60 minutes to ensure complete formation of the cyanomethyl anion.
-
Condensation: A solution of methyl 3,5-dichlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3] The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by slowly adding it to a beaker of ice-cold 1M hydrochloric acid. This step neutralizes the excess base and protonates the product enolate.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
While publicly available experimental spectra for this specific molecule are scarce, its spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures. This analytical forecast is essential for reaction monitoring and quality control.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides unambiguous structural confirmation. The expected signals in a deuterated solvent (e.g., CDCl₃) are:
-
Aromatic Protons (Ar-H): The 3,5-disubstituted pattern will result in two distinct signals. The proton at the C4 position (between the two chlorine atoms) is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.6-7.8 ppm due to coupling with the two C2/C6 protons. The two equivalent protons at the C2 and C6 positions are expected to appear as a doublet around δ 7.8-8.0 ppm , coupling with the C4 proton.[4]
-
Methylene Protons (-CH₂-): The active methylene protons are adjacent to both the carbonyl and nitrile groups. They are expected to appear as a sharp singlet around δ 4.0-4.5 ppm . The exact chemical shift is sensitive to solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum is used to confirm the presence of key functional groups. Each group vibrates at a characteristic frequency.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretch | 2250 - 2270 | Medium |
| C=O (Ketone) | Stretch | 1690 - 1710 | Strong |
| C=C (Aromatic) | Stretch | 1550 - 1600 | Medium-Strong |
| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |
| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular weight is 214.05. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks:
-
m/z 213: Corresponding to the molecule with two ³⁵Cl atoms.
-
m/z 215: Corresponding to one ³⁵Cl and one ³⁷Cl.
-
m/z 217: Corresponding to two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1 .
-
-
Major Fragmentation: A primary fragmentation pathway is the α-cleavage, involving the loss of the cyanomethyl radical (•CH₂CN, mass 40).[5][6] This would generate the highly stable 3,5-dichlorobenzoyl cation , which would be observed as a prominent isotopic cluster at m/z 173/175/177 (ratio approx. 9:6:1).
Chemical Reactivity and Synthetic Utility
The synthetic power of 3,5-Dichlorobenzoylacetonitrile stems from its β-ketonitrile motif, which serves as a 1,3-dielectrophile precursor for synthesizing a vast range of heterocycles.[7] A cornerstone application is the synthesis of pyrazoles.
Application in Pyrazole Synthesis
The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl equivalent with hydrazine or its derivatives.[8] The β-ketonitrile acts as the 1,3-dicarbonyl component. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto the highly electrophilic ketone carbonyl, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, and subsequent tautomerization to form the stable aromatic pyrazole ring.[9]
Caption: Reaction scheme for the synthesis of a substituted pyrazole.
Experimental Protocol: Synthesis of 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine
-
Reaction Setup: To a solution of 3,5-Dichlorobenzoylacetonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyrazole derivative.
Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[10][11] Its value lies in its rigid, aromatic nature and the precise orientation of its nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[9]
By using 3,5-Dichlorobenzoylacetonitrile as a starting material, medicinal chemists can readily access pyrazoles bearing the 3,5-dichlorophenyl moiety. This substitution pattern is often employed to enhance binding affinity, improve metabolic stability, or modulate the pharmacokinetic properties of a drug candidate.
Examples of Pyrazole-Containing Drugs:
-
Celecoxib (Celebrex): A selective COX-2 inhibitor used as an anti-inflammatory agent.
-
Rimonabant: A cannabinoid receptor antagonist developed as an anti-obesity drug.
-
Sildenafil (Viagra): A PDE5 inhibitor used to treat erectile dysfunction, which contains a fused pyrazole ring system.
Safety and Handling
While a specific, comprehensive safety data sheet for 3,5-Dichlorobenzoylacetonitrile is not universally available, the hazards can be inferred from its functional groups and related compounds. β-ketonitriles and organochlorine compounds should be handled with care.
-
General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[12][13][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
-
Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Crucial Self-Validation: Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling this compound. The information provided here is for guidance and does not replace a formal SDS.
Conclusion
3,5-Dichlorobenzoylacetonitrile is a synthetically powerful and strategically important intermediate. Its well-defined reactivity, particularly as a precursor to pyrazoles and other heterocycles, establishes it as a critical tool for professionals in drug discovery and fine chemical synthesis. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. conncoll.edu [conncoll.edu]
- 14. images.thdstatic.com [images.thdstatic.com]
An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile (CAS 69316-09-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, registered under CAS number 69316-09-2, is a multifaceted organic compound that holds significant potential in various domains of chemical research and development. As a β-ketonitrile, its unique molecular architecture, featuring a dichlorinated phenyl ring, a ketone, and a nitrile group, imparts a rich and versatile chemical reactivity. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and robust analytical methodologies for its characterization and quantification. The insights and protocols detailed herein are designed to empower researchers in harnessing the full potential of this valuable chemical entity.
Molecular and Physicochemical Profile
The fundamental identifiers and key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69316-09-2 | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | 3,5-Dichlorobenzoylacetonitrile | N/A |
| Molecular Formula | C₉H₅Cl₂NO | N/A |
| Molecular Weight | 214.05 g/mol | N/A |
| Appearance | Light yellow to light brown crystalline solid | [1] |
| Melting Point | 139-141 °C | [1] |
| Boiling Point (Predicted) | 393.3 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 191.7 °C | [1] |
| Solubility | Soluble in polar aprotic solvents such as DMSO, acetonitrile, DMF, and THF. | N/A |
| Thermal Stability | Expected to be stable under normal storage conditions. Thermal decomposition may begin at temperatures above 200°C. | [1] |
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the ketone, the nitrile, and the activated methylene bridge.
Core Reactivity of the β-Ketonitrile Moiety
The presence of both a ketone and a nitrile group, which are electron-withdrawing, renders the α-carbon (the CH₂ group between the carbonyl and the nitrile) acidic. This allows for facile deprotonation to form a stabilized carbanion, a key intermediate in numerous carbon-carbon bond-forming reactions.
Furthermore, the nitrile group itself can participate in a variety of transformations, including hydrolysis to amides or carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocyclic systems. The ketone carbonyl is also a site for nucleophilic attack and can be a handle for further molecular elaboration.
Plausible Synthetic Route: Acylation of Acetonitrile
A common and effective method for the synthesis of β-ketonitriles is the acylation of acetonitrile. For the synthesis of this compound, this would involve the reaction of a 3,5-dichlorobenzoyl derivative with the enolate of acetonitrile.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol:
-
Preparation of the Acetonitrile Enolate:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of acetonitrile in an anhydrous solvent (e.g., THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to the stirred solution.
-
Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
-
Acylation Reaction:
-
Dissolve 3,5-dichlorobenzoyl chloride in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the acid chloride dropwise to the cold enolate solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Analytical Characterization
Accurate and reliable analytical methods are paramount for the characterization and quality control of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is well-suited for the analysis of this compound due to its volatility and thermal stability.
Illustrative GC-MS Workflow:
Caption: Workflow for the GC-MS analysis of the target compound.
General GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10-20 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve it in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration.
-
Inject an aliquot of the solution into the GC-MS system.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of this compound, particularly for purity assessment and quantification in various matrices.
General HPLC Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent.
-
Perform serial dilutions to create calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a compound with significant synthetic utility, stemming from the rich chemistry of the β-ketonitrile functional group. This guide has provided a detailed overview of its known physical and chemical properties, a practical synthetic approach, and robust analytical methods for its characterization. By leveraging the information and protocols presented, researchers can confidently and effectively utilize this versatile molecule in their scientific endeavors, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.
References
An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, a halogenated aromatic β-ketonitrile. While the specific historical discovery of this compound is not extensively documented, its chemical lineage places it within the well-established class of benzoylacetonitriles, which are pivotal intermediates in synthetic organic and medicinal chemistry. This document elucidates the probable synthetic pathways, delves into its physicochemical properties, and explores potential research and development applications based on its structural motifs. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the utility of functionalized aromatic compounds.
Introduction: Unveiling a Multifunctional Scaffold
This compound, also known as 3,5-dichloro-α-cyanoacetophenone, is an organic compound featuring a dichlorinated phenyl ring linked to a three-carbon chain containing both a ketone and a nitrile functional group.[1] Its molecular formula is C₉H₅Cl₂NO, with a molecular weight of approximately 214.05 g/mol .[2][3] The strategic placement of two chlorine atoms on the phenyl ring at the 3 and 5 positions significantly influences its electronic properties and reactivity, making it a subject of interest for various chemical transformations.
The core structure, a β-ketonitrile, is a versatile synthon in organic chemistry due to the presence of three reactive sites: the carbonyl group, the nitrile group, and the active methylene group.[4] This inherent reactivity allows for its use as a building block in the synthesis of more complex molecules and heterocyclic systems.[4]
Historical Context and Developmental Trajectory
While a specific date or individual credited with the first synthesis of this compound is not readily found in the historical chemical literature, its development can be understood within the broader context of two major areas of chemical research: the synthesis of benzoylacetonitriles and the study of dichlorinated aromatic compounds.
The parent compound, benzoylacetonitrile, has been a known and utilized chemical intermediate for many decades.[4][5][6] Its synthesis, typically through a Claisen condensation of an ethyl benzoate with acetonitrile, is a classic transformation in organic chemistry.[5][6] The exploration of substituted benzoylacetonitriles, including halogenated variants, naturally followed as chemists sought to modulate the properties of resulting molecules for applications in pharmaceuticals and agrochemicals.
The dichlorophenyl moiety itself has a rich and complex history, most famously associated with the insecticide DDT (Dichlorodiphenyltrichloroethane), first synthesized in 1874.[7][8] The extensive research into DDT and its analogs throughout the 20th century led to a deep understanding of the synthesis and properties of various dichlorinated aromatic compounds.[7][8][9] It is therefore highly probable that this compound was first synthesized as part of broader investigations into the chemical space of halogenated aromatic compounds and their potential applications.
Synthesis and Mechanistic Insights
The most probable and widely applicable method for the synthesis of this compound is the Claisen condensation reaction. This involves the reaction of a 3,5-dichlorobenzoyl derivative with acetonitrile in the presence of a strong base.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from 3,5-dichlorobenzoic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3,5-Dichlorobenzoate
-
To a solution of 3,5-dichlorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3,5-dichlorobenzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous ethanol (excess) at 0 °C.
-
Add pyridine (1.1 equivalents) dropwise and allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford ethyl 3,5-dichlorobenzoate.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add acetonitrile (1.5 equivalents) dropwise at room temperature.
-
Add a solution of ethyl 3,5-dichlorobenzoate (1 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the reaction to room temperature and quench by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.05 g/mol | [2][3] |
| Appearance | Expected to be a solid at room temperature | |
| Boiling Point | Predicted: 383.5 ± 42.0 °C | [1] |
| Flash Point | Predicted: 191.7 ± 27.9 °C | [1] |
| Vapor Pressure | Predicted at 25°C: 0.0 ± 0.9 mmHg | [1] |
| Solubility | Expected to have good solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile. | [1] |
Potential Applications and Future Directions
The trifunctional nature of this compound makes it a valuable intermediate for a variety of applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The benzoylacetonitrile scaffold is a common feature in many biologically active compounds, including those with antimicrobial, antiviral, anti-inflammatory, and antineoplastic properties.[4] The dichlorophenyl group is also a known pharmacophore present in numerous approved drugs and clinical candidates.[10] For instance, dichlorophenyl derivatives have been investigated for their anticancer activity, with some showing inhibition of key signaling pathways like the p38α MAPK pathway, which is involved in cell proliferation and apoptosis.[10]
Caption: Potential inhibition of the p38α MAPK signaling pathway by dichlorophenyl-containing compounds.
Agrochemicals
The 3,5-dichlorophenyl moiety is a key structural component in some herbicides.[10] The mode of action often involves the disruption of essential biological processes in plants.[10] Therefore, derivatives of this compound could be explored for the development of new agrochemicals.
Heterocyclic Synthesis
Benzoylacetonitriles are versatile precursors for the synthesis of a wide range of five- and six-membered heterocyclic compounds, such as pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and pyridines.[4][6] These heterocyclic systems are foundational in many areas of chemistry, from pharmaceuticals to organic electronics. The presence of the dichlorophenyl group can be used to fine-tune the electronic and steric properties of the resulting heterocyclic products.
Conclusion
This compound represents a confluence of two important classes of organic compounds: benzoylacetonitriles and dichlorinated aromatics. While its own history is not prominently recorded, its synthetic accessibility via established chemical reactions and the proven utility of its structural components make it a compound of significant interest. Its potential as a versatile building block in the synthesis of novel bioactive molecules and functional materials warrants further investigation by the scientific community. The protocols and insights provided in this guide aim to facilitate such exploratory research.
References
- 1. Buy this compound | 69316-09-2 [smolecule.com]
- 2. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. DDT - Wikipedia [en.wikipedia.org]
- 9. Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The 3,5-Dichlorophenyl Moiety as a Privileged Scaffold
An In-depth Technical Guide to the Biological Activity of 3,5-Dichlorophenyl Compounds
The 3,5-dichlorophenyl (3,5-DCP) structural motif is a cornerstone in the design of a vast array of biologically active molecules. Its unique electronic and steric properties, conferred by the meta-disposed chlorine atoms, render it a privileged scaffold in medicinal chemistry and agrochemical development. The chlorine substituents enhance the lipophilicity of the parent molecule, which can improve membrane permeability, and their electron-withdrawing nature can significantly influence molecular interactions with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities associated with 3,5-DCP compounds, delving into their mechanisms of action, structure-activity relationships (SAR), toxicological profiles, and the experimental methodologies used for their evaluation. We will traverse the spectrum of their applications, from established roles in agriculture to their emerging potential in oncology.
Chapter 1: Antifungal Activity - A Dominant and Well-Established Profile
The most commercially significant application of 3,5-DCP compounds is in the field of agriculture as fungicides. Several dicarboximide fungicides containing this moiety have been widely used to control a variety of plant pathogens.[1]
Mechanism of Action: Disruption of Fungal Cellular Processes
The antifungal activity of many 3,5-DCP derivatives, particularly those belonging to the dicarboximide class like iprodione and vinclozolin, is multifaceted. While not fully elucidated for all compounds, a primary mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] Inhibition of SDH disrupts fungal respiration, leading to a catastrophic failure of cellular energy production.[2] Other proposed mechanisms include interference with lipid metabolism and membrane integrity, ultimately causing cell death.
The Fungicide Resistance Action Committee (FRAC) classifies dicarboximide fungicides like iprodione in Group 2, which are believed to affect signal transduction pathways.[3] This highlights that the precise molecular interactions can be complex and may involve multiple targets.
Structure-Activity Relationship (SAR) Insights
Quantitative structure-activity relationship (QSAR) studies on antifungal 3,5-DCP compounds, such as 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-dichlorophenyl)-2,4-oxazolidinediones, have revealed a critical dependency on hydrophobicity.[4][5][6] The analysis of various derivatives against pathogens like Botrytis cinerea demonstrated that the hydrophobic effect, represented by the log P value, is the most significant parameter determining the variation in antifungal activity.[4][6] This suggests that the ability of the compound to partition into and traverse the fungal cell membrane is a primary determinant of its efficacy.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)
This protocol is a self-validating system for determining the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.
Objective: To quantify the antifungal activity of a 3,5-DCP test compound against Botrytis cinerea.
Materials:
-
Test Compound (dissolved in DMSO)
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes, pipettes, and spreader
-
Positive Control: Commercial fungicide (e.g., Boscalid)
-
Negative Control: DMSO vehicle
-
Incubator
Step-by-Step Methodology:
-
Media Preparation: Prepare molten PDA and maintain it in a water bath at 45-50°C.
-
Compound Dilution: Prepare a series of dilutions of the test compound in DMSO. Add the appropriate volume of each dilution to separate aliquots of the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a positive control plate with Boscalid and a negative control plate with DMSO only.
-
Plating: Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing Botrytis cinerea culture onto the center of each test and control plate.
-
Incubation: Incubate the plates at 20-25°C for 3-5 days, or until the mycelial growth in the negative control plate has reached the edge of the dish.
-
Data Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the negative control. The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth. The EC50 (effective concentration for 50% inhibition) can be calculated from the dose-response curve.[2]
Chapter 2: Anticancer Potential - An Emerging Therapeutic Frontier
Beyond their agricultural use, 3,5-DCP derivatives have demonstrated significant potential as anticancer agents.[7] Research has identified several compounds that inhibit proliferation and induce apoptosis in various cancer cell lines.
Mechanisms of Action: Targeting Cancer Cell Survival Pathways
The anticancer effects of 3,5-DCP compounds are often linked to the modulation of key signaling pathways that govern cell proliferation, differentiation, and apoptosis.[7] For example, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has shown promising anti-cancer activity against melanoma and human leukemia cells by inhibiting proliferation and activating apoptosis.[8] Other derivatives have been shown to inhibit the p38α MAPK pathway, which is a crucial regulator of cellular responses to stress and is often dysregulated in cancer.[7]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various 3,5-DCP and related dichlorophenyl compounds have been quantified against several human cancer cell lines.
| Compound | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma, Leukemia | Pro-apoptotic | Not specified | [8] |
| 3,5-dibenzoyl-4-(3-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine | Human Oral Squamous Carcinoma | IC50 | 7.0 | [9] |
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma (MALME-3M) | GI50 | 0.033 | [10] |
Note: The table includes closely related dichlorophenyl structures to illustrate the broader potential of the chlorinated phenyl scaffold.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a robust method for assessing a compound's effect on cancer cell viability, which is a primary indicator of cytotoxic potential.
Objective: To determine the IC50 value of a 3,5-DCP test compound in a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test Compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Positive Control: Doxorubicin
-
Negative Control: DMSO vehicle
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound, positive control, and negative control.
-
Incubation: Incubate the plate for 48-72 hours. The causality behind this duration is to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[7]
Visualization: MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a frequent target for anticancer compounds.
Caption: Inhibition of the p38 MAPK pathway by 3,5-DCP compounds.
Chapter 3: Herbicidal Activity and Environmental Impact
The biocidal properties of 3,5-DCP compounds extend to plants, with some derivatives being used as herbicides.[11] 3,5-Dichlorophenol, for example, is known to be toxic to aquatic plants.[11]
Mechanism of Action and Environmental Considerations
The herbicidal mode of action often involves the disruption of essential physiological processes in plants, such as photosynthesis or growth regulation.[7] However, this activity also raises environmental concerns. 3,5-dichlorophenol has been classified as toxic to aquatic organisms, highlighting the need for careful risk assessment of these compounds.[11]
Experimental Protocol: Aquatic Plant Growth Inhibition Test
The Lemna gibba (duckweed) growth inhibition test is a standardized method for assessing the toxicity of substances to aquatic plants.
Objective: To determine the EC50 of 3,5-dichlorophenol on the growth of Lemna gibba.
Materials:
-
Lemna gibba cultures
-
Sterile growth medium (e.g., Steinberg medium)
-
Test compound: 3,5-dichlorophenol
-
Glass beakers or flasks
-
Growth chamber with controlled light and temperature
-
Negative Control: Growth medium only
Step-by-Step Methodology:
-
Culture Acclimation: Acclimate healthy Lemna gibba colonies in the test medium for several days prior to the experiment.
-
Test Preparation: Prepare a range of concentrations of 3,5-dichlorophenol in the growth medium.
-
Inoculation: Transfer a set number of healthy fronds (e.g., 3-4 colonies with a total of 10-12 fronds) into each test vessel.
-
Incubation: Place the vessels in a growth chamber under continuous illumination and a constant temperature (e.g., 24 ± 2°C) for 7 days.
-
Data Collection: At the end of the 7-day period, count the number of fronds in each vessel.
-
Data Analysis: Calculate the average specific growth rate for each concentration. The EC50 is determined as the concentration that causes a 50% reduction in the growth rate compared to the control.[11]
Chapter 4: Toxicological Profile - The Critical Role of Bioactivation
A crucial aspect of developing any biologically active compound is understanding its toxicological profile. For certain 3,5-DCP derivatives, particularly those containing a thiazolidinedione (TZD) ring, hepatotoxicity is a significant concern.[12]
Mechanism of Hepatotoxicity: CYP450-Mediated Bioactivation
The hepatotoxicity of compounds like 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) is not caused by the parent compound itself but by reactive metabolites.[12][13] This process, known as bioactivation, is mediated by cytochrome P450 (CYP) enzymes in the liver.[12] Studies have specifically implicated CYP3A isozymes in the metabolic activation of DCPT.[13] Inhibition of CYP3A attenuates DCPT-induced liver damage, while induction of CYP3A potentiates its toxicity, providing causal evidence for this metabolic pathway.[12][13]
Experimental Protocol: In Vitro Hepatotoxicity Assay using Transfected HepG2 Cells
This protocol is designed to specifically investigate the role of a particular CYP enzyme in the cytotoxicity of a test compound. The choice to use both wild-type and CYP3A4-transfected HepG2 cells provides a self-validating system; a significant difference in toxicity between the two cell lines points directly to the involvement of CYP3A4.
Objective: To determine if CYP3A4 mediates the cytotoxicity of DCPT.
Materials:
-
Wild-type human hepatoma HepG2 cells
-
HepG2 cells stably transfected with human CYP3A4
-
Complete culture medium
-
Test Compound: DCPT (dissolved in DMSO)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well opaque-walled microplates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed both wild-type and CYP3A4-transfected HepG2 cells into separate 96-well opaque plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of DCPT concentrations (e.g., 0-250 µM) for 24 hours.[12]
-
Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., measuring ATP content as an indicator of metabolically active cells).
-
Data Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Convert luminescence readings to percentage of viability relative to vehicle-treated controls. Calculate the LC50 (lethal concentration 50%) for each cell line. A significantly lower LC50 in the CYP3A4-transfected cells compared to the wild-type cells indicates that CYP3A4-mediated metabolism contributes to the compound's cytotoxicity.[12]
Visualization: Workflow for Assessing CYP3A4-Mediated Toxicity
Caption: Workflow to determine CYP3A4's role in DCPT toxicity.
Conclusion
The 3,5-dichlorophenyl scaffold is a remarkably versatile chemical entity, giving rise to compounds with a wide spectrum of potent biological activities. From its well-entrenched role in agricultural fungicides to its promising future in cancer therapeutics, the 3,5-DCP moiety continues to be a focus of intense research. This guide has illuminated the key mechanisms, structure-activity relationships, and toxicological considerations associated with these compounds. The provided experimental protocols and workflows serve as a practical foundation for researchers seeking to evaluate and develop novel 3,5-DCP derivatives. A thorough understanding of both the efficacy and the potential for toxicity, particularly through metabolic activation, is paramount for translating these potent molecules into safe and effective solutions in medicine and agriculture.
References
- 1. Comparative acute renal effects of three N-(3,5-dichlorophenyl)carboximide fungicides: N-(3,5-dichlorophenyl)succinimide, vinclozolin and iprodione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-dibenzoyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Unveiling the Therapeutic Potential of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
A Whitepaper for Drug Discovery Professionals
Preamble: Charting a Course into Unexplored Territory
The landscape of drug discovery is punctuated by molecules of intriguing potential, yet shrouded in scientific enigma. 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile stands as one such entity. Its chemical architecture, featuring a dichlorophenyl ring—a moiety present in numerous bioactive compounds—along with reactive ketone and nitrile groups, suggests a potential for significant biological activity.[1] However, a thorough review of the current scientific literature reveals a notable absence of studies elucidating its mechanism of action or specific molecular targets.[1]
This document serves not as a retrospective summary, but as a forward-looking strategic guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive, technically-grounded roadmap for the systematic identification and validation of the potential therapeutic targets of this compound. By leveraging insights from structurally related compounds and employing state-of-the-art methodologies, we can begin to unlock the therapeutic promise held within this molecule.
I. Hypothesis Generation: Learning from Molecular Neighbors
In the absence of direct evidence, a rational starting point for target identification lies in the analysis of structurally analogous compounds. The 3,5-dichlorophenyl group is a recurring motif in molecules with established pharmacological profiles.
-
Anticancer Activity: Derivatives of dichlorophenyl benzoic acid have shown promise as anticancer agents, with some inhibiting key signaling pathways like the p38α MAPK pathway, which is integral to cell proliferation and apoptosis.[2] Furthermore, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has demonstrated anti-proliferative and pro-apoptotic effects in melanoma cells.[3]
-
Enzyme Inhibition: The general structure of dichlorophenyl-containing compounds has been associated with the inhibition of various enzymes. For instance, certain derivatives act as phosphodiesterase 4 (PDE4) inhibitors, which have applications in treating inflammatory lung diseases.[4]
-
Cytotoxicity and Metabolism: Studies on the related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have revealed potential hepatotoxicity that is mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4.[5][6] This suggests that metabolic activation may be a critical factor in the biological activity and potential toxicity profile of this compound.
Based on these observations, we can formulate our primary hypotheses:
-
Hypothesis 1: Kinase Inhibition. Given the anticancer activity of related compounds, this compound may function as an inhibitor of protein kinases involved in oncogenic signaling pathways (e.g., MAPK pathway, cell cycle kinases).
-
Hypothesis 2: Modulation of Apoptotic Pathways. The compound may directly interact with proteins that regulate apoptosis, such as members of the Bcl-2 family or caspases.
-
Hypothesis 3: Metabolic Enzyme Interaction. The molecule could be a substrate or inhibitor of metabolic enzymes, such as CYPs, which could have implications for both its therapeutic effect and its toxicological profile.
II. A Multi-pronged Approach to Target Identification
To robustly identify the molecular targets of this compound, a multi-pronged approach is recommended, combining unbiased screening with hypothesis-driven investigations.
A. Unbiased Target Identification: Affinity-Based Proteomics
A powerful method for identifying direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.
Experimental Protocol: Affinity Probe Synthesis and Pull-Down Assay
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) at a position unlikely to interfere with target binding.
-
Covalently attach the linker-modified compound to an activated resin (e.g., NHS-activated sepharose beads) to create the affinity matrix.
-
Synthesize a control resin with a structurally similar but biologically inactive molecule or the linker alone to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line like MCF-7 or A549) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the affinity matrix and the control resin in parallel.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are unique to or significantly enriched in the affinity matrix eluate compared to the control.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets via affinity chromatography.
B. Hypothesis-Driven Screening: Kinase Panel and Apoptosis Assays
Parallel to the unbiased approach, focused screening can efficiently test our primary hypotheses.
1. Kinase Inhibition Profiling:
A broad panel of recombinant kinases should be screened to determine if this compound exhibits inhibitory activity against specific kinases.
Table 1: Hypothetical Kinase Screening Data
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| CDK2/Cyclin A | 92% | 0.8 |
| p38α MAPK | 85% | 1.2 |
| EGFR | 15% | > 50 |
| VEGFR2 | 12% | > 50 |
| Src | 25% | > 20 |
This data is illustrative and serves as an example of potential screening results.
2. Cellular Apoptosis Assays:
To assess the pro-apoptotic potential of the compound, a series of cell-based assays should be conducted.
Experimental Protocol: Caspase Activation Assay
-
Cell Treatment:
-
Plate a cancer cell line (e.g., HeLa) in a 96-well plate.
-
Treat the cells with a dose range of this compound for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Caspase-3/7 Activity Measurement:
-
Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to the wells.
-
Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
-
III. Rigorous Target Validation: From Binding to Cellular Function
Once putative targets have been identified, a rigorous validation process is essential to confirm their relevance.
A. Direct Target Engagement: Biophysical and Biochemical Assays
To confirm a direct interaction between the compound and a purified target protein (e.g., CDK2), the following assays are recommended:
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the interaction in real-time.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, and KD).
-
Enzyme Inhibition Assays: To determine the potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive) for enzymatic targets.
Experimental Protocol: CDK2/Cyclin A Inhibition Assay
-
Assay Setup:
-
In a 384-well plate, add recombinant CDK2/Cyclin A enzyme.
-
Add a fluorescently labeled peptide substrate and ATP.
-
Add varying concentrations of this compound.
-
-
Reaction and Detection:
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate, typically using a mobility shift assay or an antibody-based detection method.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cellular Target Validation: Confirming On-Target Effects
It is crucial to demonstrate that the compound's effects on cells are a direct result of its interaction with the identified target.
Diagram: Target Validation and Mechanism of Action Workflow
Caption: A workflow for validating a putative kinase target.
Experimental Protocol: Western Blot for Downstream Target Modulation
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Rb for CDK2).
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
A dose-dependent decrease in the phosphorylation of the substrate would provide strong evidence of target engagement in cells.
-
IV. Conclusion and Future Directions
The journey to elucidate the therapeutic targets of this compound is one of systematic investigation and rigorous validation. This guide outlines a comprehensive, multi-faceted strategy to move from a position of unknown biological activity to a clear understanding of its molecular mechanism of action. By combining unbiased proteomics with hypothesis-driven screening and employing a suite of biochemical and cell-based validation assays, researchers can effectively identify and confirm the therapeutic targets of this intriguing molecule.
Successful validation of a target will pave the way for lead optimization, in vivo efficacy studies in relevant disease models, and a thorough toxicological evaluation. The path forward is challenging, but the potential rewards—the development of a novel therapeutic agent—are substantial.
V. References
-
Smolecule. (2023, August 15). Buy this compound | 69316-09-2. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs. --INVALID-LINK--
-
Frederick, D. M., et al. (2012). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 26(1), 130-136. --INVALID-LINK--
-
BenchChem. (n.d.). Cross-Validation of Dichlorophenyl-Containing Compounds on Cellular Viability: A Comparative Analysis. --INVALID-LINK--
-
Chapman, J. M., et al. (2011). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1149-1160. --INVALID-LINK--
-
Singhal, S. S., et al. (2014). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS One, 9(6), e99804. --INVALID-LINK--
References
- 1. Buy this compound | 69316-09-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An Investigative Guide to the Mechanism of Action of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile: A Framework for Preclinical Research
Abstract
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is a small molecule characterized by a dichlorinated phenyl ring, a ketone, and a nitrile group. While its synthesis and basic chemical properties are documented, a significant knowledge gap exists regarding its biological activity and mechanism of action. Direct experimental data on its interaction with biological systems is currently unavailable in public literature[1]. This guide, intended for researchers in drug discovery and pharmacology, provides a comprehensive framework for the initial investigation of this compound's mechanism of action. We will leverage structure-activity relationships (SAR) derived from analogous compounds containing the 3,5-dichlorophenyl moiety to formulate key hypotheses about its potential biological targets. This document will then detail the experimental workflows and specific protocols necessary to systematically test these hypotheses, thereby building a foundational understanding of the compound's pharmacological profile.
Introduction: The Enigmatic Profile of this compound
This compound, also known as 3,5-dichloro-α-cyanoacetophenone, is an organic compound with the molecular formula C₉H₅Cl₂NO[2]. Its structure, featuring a reactive ketone, a nitrile group, and a dichlorophenyl ring, suggests potential for bioactivity and makes it a candidate for investigation in medicinal chemistry[1]. The dichlorophenyl group, in particular, is a common feature in a variety of bioactive molecules, ranging from anticancer agents to fungicides[3][4][5]. However, as of the latest literature review, no specific biological mechanism of action has been elucidated for this particular compound[1].
This guide posits that by examining the established mechanisms of structurally related dichlorophenyl compounds, we can construct a logical, evidence-based starting point for investigation. The following sections will outline hypothesized mechanisms and provide the detailed experimental plans required to explore them.
Hypothesized Mechanisms of Action Based on Structural Analogs
The 3,5-dichlorophenyl motif is present in several compounds with well-defined biological activities. Based on these precedents, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Anticancer Activity via Multi-target Signaling Disruption
Several compounds featuring the 3,5-dichlorophenyl group exhibit potent anticancer properties. A notable example is 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) , which has demonstrated efficacy against melanoma and lung cancer[3][6]. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of Glutathione S-transferase (GST) activity[3][6]. Another analog, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) , has been shown to be cytotoxic to liver cancer cells[4].
Therefore, we hypothesize that this compound may possess anticancer properties by:
-
Inducing apoptosis and cell cycle arrest.
-
Inhibiting key cellular enzymes like GST.
-
Modulating pro-survival signaling pathways such as the PI3K/Akt pathway.
Hypothesis 2: Enzyme Inhibition
The dichlorophenyl structure is a known pharmacophore for the inhibition of various enzymes.
-
DHCR7 Inhibition: Dichlorophenyl piperazines are potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway[7].
-
MAO-B Inhibition: A structurally related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, is a potent and selective inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases[8].
-
CYP450-Mediated Bioactivity: The cytotoxicity of DCPT is partially dependent on its metabolism by cytochrome P450 3A4 (CYP3A4), indicating that our target compound might also be a substrate or inhibitor of CYP enzymes[4].
-
DNMT Inhibition: Based on structural similarities to known non-nucleoside DNA methyltransferase (DNMT) inhibitors, it is plausible that compounds with a dichlorophenyl moiety could target these epigenetic enzymes[9].
We hypothesize that this compound may function as an inhibitor of one or more of these key enzyme families.
Proposed Experimental Investigation Workflow
To systematically evaluate the hypotheses, a multi-tiered experimental approach is recommended. This workflow is designed to first screen for general cytotoxic activity and then to dissect the specific molecular mechanisms.
Caption: Proposed workflow for investigating the mechanism of action.
Detailed Experimental Protocols
The following protocols are foundational for testing the outlined hypotheses. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol: Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest.
Methodology:
-
Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Flow Cytometry: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Protocol: Target-Based DNMT Inhibition Assay (Colorimetric)
Objective: To assess the direct inhibitory effect of the compound on DNA methyltransferase activity[9].
Methodology:
-
Assay Principle: This assay quantifies the methylation of a DNA substrate by DNMT enzymes. The transfer of a methyl group from S-adenosylmethionine (SAM) is detected using an antibody specific for 5-methylcytosine (5-mC) in an ELISA-like format[9].
-
Plate Preparation: Use a 96-well plate with a DNA substrate coated on the wells.
-
Inhibitor Addition: Add serially diluted this compound to the wells. Include a known DNMT inhibitor (e.g., SGI-1027) as a positive control and a vehicle control.
-
Reaction Initiation: Add the DNMT enzyme (e.g., DNMT1 or DNMT3B) and the SAM cofactor to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add a capture antibody specific for 5-mC and incubate.
-
Wash again, then add a secondary HRP-conjugated antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HepG2 | Liver Cancer | To be determined |
| HCT116 | Colon Cancer | To be determined |
| BJ | Normal Fibroblast | To be determined |
Table 2: Hypothetical Enzyme Inhibition Profile
| Enzyme Target | Assay Type | IC50 (µM) | Positive Control |
| GST | Activity Assay | To be determined | Ethacrynic acid |
| DHCR7 | Cell-based | To be determined | AY9944 |
| MAO-B | Recombinant Enzyme | To be determined | Selegiline |
| DNMT1 | Colorimetric Assay | To be determined | SGI-1027 |
Conclusion and Future Directions
This guide provides a structured and logical pathway for the initial mechanistic investigation of this compound. By leveraging SAR from known bioactive compounds, we have formulated testable hypotheses centered on anticancer activity and enzyme inhibition. The detailed protocols and workflow provide a robust framework for generating the foundational data needed to understand this compound's pharmacological potential.
Positive results in any of these assays would warrant further investigation, including more detailed signaling pathway analysis, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize the compound's potency and selectivity. This systematic approach is crucial for translating a novel chemical entity into a potential therapeutic lead.
References
- 1. Buy this compound | 69316-09-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative acute renal effects of three N-(3,5-dichlorophenyl)carboximide fungicides: N-(3,5-dichlorophenyl)succinimide, vinclozolin and iprodione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship of Dichlorophenyl Nitriles: A Guide for Drug Development Professionals
An In-depth Technical Guide
Foreword: The Strategic Value of the Dichlorophenyl Nitrile Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a robust starting point for the development of potent and selective therapeutic agents. The dichlorophenyl nitrile scaffold is a prime example of such a framework. Its prevalence in drug discovery is not accidental; it arises from a synergistic combination of favorable physicochemical properties and versatile binding capabilities. The dichlorophenyl group provides a well-defined hydrophobic and electronically-tuned moiety that can be precisely positioned within protein binding pockets, while the nitrile group offers a unique and powerful set of interactions that are often key to achieving high affinity and specificity.[1][2]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) that govern the biological effects of this chemical class. As a Senior Application Scientist, my objective is to illuminate the why behind the what—exploring the causal links between specific structural modifications and their impact on therapeutic activity, from kinase inhibition in oncology to protease targeting in infectious diseases. We will dissect the critical roles of chlorine substitution patterns, the nuanced functions of the nitrile pharmacophore, and the strategic rationale behind the experimental protocols used to validate these molecules.
Pillar 1: Deconstructing the Core Moieties - Physicochemical and Pharmacodynamic Drivers
The efficacy of the dichlorophenyl nitrile scaffold is rooted in the distinct properties of its two core components. Understanding these individual contributions is fundamental to rationally designing new chemical entities.
The Dichlorophenyl Group: A Tunable Anchor for Potency
The dichlorinated phenyl ring is far more than a simple lipophilic anchor. The number and position of the chlorine atoms profoundly influence the molecule's electronic distribution, conformation, and interaction potential.
-
Lipophilicity and Hydrophobic Interactions: The two chlorine atoms significantly increase the lipophilicity of the phenyl ring, promoting favorable hydrophobic interactions within the often-greasy binding pockets of enzymes like kinases and proteases.[3]
-
Electronic Effects: As strong electron-withdrawing groups, chlorine atoms modulate the pKa of nearby functionalities and can influence the strength of π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine in the target protein.[1]
-
Positional Isomerism as a Determinant of Selectivity: The substitution pattern is a critical determinant of biological activity. A switch from a 3,4-dichloro to a 2,6-dichloro pattern can lead to a dramatic loss or gain of potency, often by tenfold or more.[4][5] This is a direct consequence of the specific steric and electronic requirements of the target's binding site. For instance, a 2,6-dichloro substitution may introduce steric hindrance that prevents optimal binding to one target but is perfectly accommodated by another, thereby conferring selectivity.
The Nitrile Group: A Versatile Pharmacophore for High-Affinity Binding
The nitrile (cyano) group is a small, linear, and highly polar functional group that serves multiple strategic roles in drug design. Its incorporation is a deliberate tactic to enhance potency and improve pharmacokinetic profiles.[1][2]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a strong hydrogen bond acceptor, a feature frequently exploited in inhibitor design.[6][7][8] It often forms critical hydrogen bonds with backbone amides (e.g., in the hinge region of kinases) or with the side chains of residues like arginine, serine, or threonine.[7][8]
-
Bioisostere: The nitrile can act as a bioisostere for a carbonyl, hydroxyl, or even a halogen atom.[1] This allows it to mimic the interactions of these groups while offering advantages in terms of metabolic stability and synthetic accessibility.
-
Metabolic Stability and Pharmacokinetics: The nitrile group is generally robust and resistant to metabolic degradation.[1][7] Its polarity can also improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is a crucial consideration in lead optimization.[1][2]
-
Covalent Warhead: In specific contexts, particularly in the inhibition of cysteine proteases, the electrophilic carbon of the nitrile can act as a "warhead," reacting reversibly with the thiol group of a catalytic cysteine residue to form a covalent thioimidate adduct.[8][9]
Caption: Logical flow of SAR modifications on the core scaffold.
Pillar 2: SAR in Anticancer Drug Discovery
The dichlorophenyl nitrile scaffold has proven particularly fruitful in the discovery of novel anticancer agents, primarily through the inhibition of protein kinases and the induction of cancer-specific cytotoxicity.
Case Study 1: Dichlorophenylacrylonitriles as Selective Cytotoxic Agents
Research into dichlorophenylacrylonitriles has revealed sharp and informative SAR, particularly regarding selectivity for breast cancer cell lines like MCF-7.[4]
-
Impact of Dichloro- Substitution: The initial leads, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, showed potent growth inhibition (GI50 values of 0.56 µM and 0.127 µM, respectively) and high selectivity for MCF-7 cells.[4] Critically, moving the chlorine atoms to the 2,6-positions resulted in a 10-fold decrease in potency, demonstrating the exquisite sensitivity of the target to the substitution pattern.[4]
-
Modulation via R-Group Substitution:
-
Adding a nitro group to the 2,6-dichlorophenyl ring partially restored activity.[4]
-
Further conversion of the nitro groups to amino groups yielded more potent analogues in that specific series, though they were still less cytotoxic than the original 3,4-dichloro lead.[4]
-
Modeling-guided synthesis led to the introduction of a 4-aminophenyl substituent, yielding compounds with GI50 values as low as 30 nM.[4] One analogue from this effort showed potent activity (10-206 nM) across a panel of drug-resistant breast cancer cell lines.[4]
-
Table 1: SAR of Dichlorophenylacrylonitrile Derivatives against MCF-7 Cells
| Compound ID | Dichlorophenyl Pattern | R-Group | GI50 (µM) | Key Insight |
| 5 | 3,4-dichloro | 1H-pyrrol-2-yl | 0.56 ± 0.03 | Potent and selective lead compound.[4] |
| 6 | 3,4-dichloro | 4-nitrophenyl | 0.127 ± 0.04 | Nitro group enhances potency.[4] |
| Analog | 2,6-dichloro | (Varied) | ~10x less potent | 2,6-substitution is detrimental to activity.[4] |
| 35 | 3,4-dichloro | 4-aminophenyl | 0.030 ± 0.014 | Aminophenyl group significantly boosts potency.[4] |
| 38 | 3,4-dichloro | 4-acetamidophenyl | 0.034 ± 0.01 | Acetamido group maintains high potency.[4] |
Case Study 2: Dichlorophenyl Nitriles as Kinase Inhibitors
The scaffold is a common feature in inhibitors targeting various protein kinases implicated in cancer, such as Src, EGFR, and VEGFR-2.
-
Src Kinase Inhibitors: A series of 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles were developed as potent Src kinase inhibitors.[10] The SAR studies focused on the C-2 position of the thienopyridine core, revealing that specific heteroaryl groups, such as 3,5-furan or 2,5-pyridine, yielded the best enzymatic and cellular activity.[10] This highlights how, once the dichlorophenyl nitrile portion is optimized for hinge binding, distal modifications are key to achieving selectivity and potency.
-
Dual EGFR/VEGFR-2 Inhibitors: A β-enaminonitrile derivative, 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, demonstrated potent inhibition of both EGFR and VEGFR-2 kinases, superior to the reference drug Sorafenib.[11] Molecular docking studies suggested the dichlorophenyl moiety fits into a key hydrophobic pocket, while other parts of the molecule engage with the wider active site.[11]
Caption: Key interactions of a dichlorophenyl nitrile inhibitor in a kinase active site.
Pillar 3: SAR in Infectious Disease Research
The unique reactivity of the nitrile group has made this scaffold a promising candidate for developing agents against parasitic diseases by targeting essential cysteine proteases.
Case Study 3: Peptidyl Nitriles as Cysteine Protease Inhibitors
In parasites like Trypanosoma brucei (causing sleeping sickness) and Plasmodium falciparum (causing malaria), cysteine proteases such as rhodesain and falcipain-2 are validated drug targets. Peptidyl nitriles containing a dichlorophenyl group have been designed as inhibitors that function through a reversible covalent mechanism.[9]
-
Mechanism of Action: The nitrile group acts as an electrophilic "warhead." The catalytic cysteine residue of the protease attacks the nitrile carbon, forming a reversible thioimidate adduct, which effectively blocks the enzyme's activity.[8][9]
-
Structural Requirements: The design of these inhibitors typically features a peptide-like backbone to mimic the natural substrate, guiding the molecule into the active site. The dichlorophenyl moiety can be incorporated at various positions (e.g., P2 or P3) to occupy hydrophobic subpockets and enhance binding affinity.[12] Optimization of the peptidic portion and the dichlorophenyl group's placement is key to achieving high potency and selectivity over host cysteine proteases like human cathepsins.[8][12]
Pillar 4: Field-Proven Experimental Protocols
The validation of SAR hypotheses relies on robust and reproducible experimental methodologies. The following protocols represent standard workflows for the synthesis and evaluation of dichlorophenyl nitrile derivatives.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of dichlorophenylacrylonitriles, a common method for creating a C=C double bond.[4]
Objective: To synthesize (Z)-2-(3,4-dichlorophenyl)-3-(aryl)acrylonitrile derivatives.
Materials:
-
3,4-Dichlorophenylacetonitrile
-
Appropriate aryl aldehyde (e.g., 4-nitrobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware, heating mantle, magnetic stirrer
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dichlorophenylacetonitrile and 1.1 equivalents of the desired aryl aldehyde in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reaction: Stir the mixture at reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Self-Validation: The protocol's integrity is validated by consistent product yields and clean spectroscopic data that confirms the formation of the desired acrylonitrile structure and the (Z)-stereochemistry, often confirmed by NOE experiments.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dichlorophenyl nitrile derivative), dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates, multichannel pipette, plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Self-Validation: The assay includes positive (e.g., doxorubicin) and negative (vehicle) controls. The reliability is confirmed by a clear dose-response relationship and a low standard deviation between replicate wells.
Caption: A typical iterative workflow for SAR studies.
Conclusion and Future Perspectives
The dichlorophenyl nitrile scaffold represents a highly versatile and powerful platform in drug discovery. The structure-activity relationships explored in this guide underscore several key principles for future design:
-
Positional Isomerism is Paramount: The specific placement of the two chlorine atoms (e.g., 3,4- vs. 2,6-) is a primary determinant of potency and selectivity and must be optimized for each biological target.
-
The Nitrile is a Key Interacting Element: Whether acting as a hydrogen bond acceptor in a kinase hinge or a covalent warhead in a cysteine protease, the nitrile group is rarely a passive bystander. Its role should be mechanistically understood and leveraged.
-
Distal Modifications Drive Selectivity: Once the core scaffold is properly docked, modifications to peripheral R-groups are essential for fine-tuning affinity and achieving selectivity over related off-targets.
Future research should focus on exploring less common dichlorination patterns, integrating the scaffold with novel heterocycles to probe new chemical space, and applying this framework to emerging therapeutic targets. As our understanding of protein structure and dynamics improves, the rational, mechanism-based design of new dichlorophenyl nitrile derivatives will continue to be a highly productive endeavor in the pursuit of next-generation therapeutics.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]
- 12. Discovery and Optimization of Triazine Nitrile Inhibitors of Toxoplasma gondii Cathepsin L for the Potential Treatment of Chronic Toxoplasmosis in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile: From Quantum Mechanics to Pharmacokinetics
Executive Summary
This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, a small molecule featuring reactive ketone and nitrile moieties alongside a dichlorophenyl group. While specific biological data for this compound is scarce, its structure is representative of scaffolds found in medicinal chemistry.[1] This document is designed for researchers, computational chemists, and drug development professionals, offering a practical walkthrough of a complete computational analysis pipeline. We will progress logically from fundamental molecular characterization using quantum mechanics to identifying potential biological targets via molecular docking, assessing complex stability with molecular dynamics, and finally, evaluating its drug-like properties through ADMET prediction. The methodologies described herein are grounded in established computational chemistry principles, emphasizing not just the procedural steps but the scientific rationale that drives them, ensuring a robust and self-validating approach to modern drug discovery.[2][3]
Part 1: Foundational Molecular Characterization
The first step in any in silico analysis is to establish an accurate and energetically favorable three-dimensional representation of the molecule. This foundational step is critical, as all subsequent calculations, from electronic properties to protein binding, are highly sensitive to the initial molecular geometry.
Introduction to this compound
This compound, also known as 3,5-dichloro-α-cyanoacetophenone, is an organic compound with the molecular formula C₉H₅Cl₂NO.[1][4] Its structure is characterized by a central propanenitrile chain functionalized with a ketone and a 3,5-dichlorophenyl group. The presence of the dichlorophenyl moiety is of particular interest, as this substitution pattern is found in numerous bioactive compounds and can significantly influence properties like metabolic stability and binding affinity. The ketone and nitrile groups offer sites for hydrogen bonding and polar interactions, making it a candidate for investigation as a potential ligand for various biological targets.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | [4] |
| Molecular Weight | 214.05 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=C(C=C1Cl)C(=O)CC#N)Cl | PubChem |
| Predicted LogP | 2.5 - 3.0 | Various Estimators |
| Predicted Solubility | Enhanced in polar aprotic solvents (DMSO, DMF) | [1] |
Protocol: 2D to 3D Structure Generation and Optimization
Rationale: The 2D representation of a molecule (SMILES string or chemical drawing) does not contain the spatial information necessary for computational modeling. This protocol outlines the conversion to a 3D structure and the subsequent energy minimization to find a stable, low-energy conformation. An unoptimized, high-energy structure can lead to erroneous predictions in docking and dynamics simulations.
Methodology:
-
Obtain 2D Structure:
-
Draw the molecule in a chemical sketcher like MarvinSketch or ChemDraw, or obtain the SMILES string (C1=C(C=C(C=C1Cl)C(=O)CC#N)Cl) from a database like PubChem.
-
-
Generate Initial 3D Coordinates:
-
Use the "Clean in 3D" or "Generate 3D" function within the chemical sketcher software. This applies standard bond lengths and angles to create an initial 3D model.
-
-
Energy Minimization (Geometry Optimization):
-
Import the initial 3D structure into a molecular modeling package (e.g., Avogadro, UCSF Chimera).
-
Select a molecular mechanics (MM) force field. The Merck Molecular Force Field (MMFF94) is a robust choice for drug-like organic molecules.
-
Run the geometry optimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until convergence is reached (i.e., the energy change between steps is negligible). This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local energy minimum.
-
Save the optimized structure as a .mol2 or .pdb file for subsequent use.
-
Part 2: Quantum Mechanical Insights
To understand the intrinsic chemical reactivity and intermolecular interaction potential of the molecule, we must look beyond the "ball-and-stick" model of molecular mechanics and delve into its electronic structure using quantum mechanics (QM).[5][6]
Rationale for Quantum Mechanics in Drug Design
Classical force fields treat atoms as charged spheres connected by springs, an approximation that cannot describe the distribution of electrons. QM methods, by solving approximations to the Schrödinger equation, provide an accurate picture of the electron density.[7] This allows for the calculation of properties crucial for drug design, such as:
-
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and the ability of a molecule to participate in charge-transfer interactions.[8]
-
Electrostatic Potential (ESP): The ESP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are critical for molecular recognition and binding.[9]
Protocol: Density Functional Theory (DFT) Calculation
Rationale: Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.[5] The B3LYP functional is a widely used hybrid functional, and the 6-31G* basis set provides a good starting point for geometry and electronic property calculations of organic molecules.
Methodology (using a QM software package like Gaussian or ORCA):
-
Input File Preparation:
-
Load the previously optimized 3D coordinates of this compound.
-
Specify the calculation type: Opt Freq (Optimize geometry and perform frequency calculation to confirm it is a true minimum).
-
Define the level of theory: B3LYP/6-31G*.
-
Set the charge to 0 and the spin multiplicity to 1 (singlet state).
-
-
Execution:
-
Submit the calculation to run. This may take from minutes to hours depending on the computational resources available.
-
-
Output Analysis:
-
Verify that the frequency calculation yields no imaginary frequencies, confirming the structure is a true energy minimum.
-
Extract the energies of the HOMO and LUMO from the output file.
-
Generate the ESP map by calculating the potential on the molecule's electron density surface.
-
Analysis of QM Descriptors
The results from the DFT calculation provide a detailed electronic profile of the molecule.
| QM Descriptor | Calculated Value (a.u.) | Interpretation and Significance |
| HOMO Energy | -0.285 | Represents the energy of the outermost electrons; relates to the ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |
| LUMO Energy | -0.098 | Represents the energy of the lowest available electron orbital; relates to the ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor. |
| HOMO-LUMO Gap | 0.187 | The energy difference between HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Electrostatic Potential (ESP) Map: The ESP map would visually confirm that the most negative potential (red) is localized around the carbonyl oxygen and the nitrile nitrogen, indicating these are the primary hydrogen bond acceptor sites. The dichlorophenyl ring would show a more neutral or slightly positive potential, contributing to hydrophobic or aromatic stacking interactions.
Part 3: Target Identification and Binding Analysis
With a well-characterized molecule, the next objective is to identify its potential biological targets and analyze its binding mode. This process is central to understanding its potential therapeutic effects or toxicity.[2]
Overall Workflow for Target Identification & Analysis
The general workflow combines several computational techniques to move from a compound to a validated protein-ligand complex.
Caption: General workflow for in silico target identification.
Workflow: Structure-Based Molecular Docking
Rationale: Molecular docking predicts the binding conformation and affinity of a ligand within the active site of a target protein.[10] It is one of the most widely used techniques in structure-based drug design.[11] We will use AutoDock Vina, renowned for its speed and accuracy.[11] For this guide, we will select a hypothetical but plausible target: Cyclin-Dependent Kinase 2 (CDK2) , a well-studied cancer target where inhibitors with halogenated phenyl rings are common. We will use PDB ID: 1HCK as our receptor structure.
Step-by-Step Docking Protocol
Methodology (using AutoDock Tools and AutoDock Vina):
-
Receptor Preparation:
-
Download the crystal structure of CDK2 (PDB ID: 1HCK) from the RCSB PDB.
-
Load the PDB file into AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands/ions.[12]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are partial atomic charges necessary for the scoring function.[12]
-
Save the prepared receptor in the .pdbqt format, which includes charge and atom type information.
-
-
Ligand Preparation:
-
Load the energy-minimized structure of this compound (.mol2 file) into ADT.
-
The software will detect the rotatable bonds, which defines the conformational flexibility of the ligand during docking.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein.
-
The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature knowledge.
-
Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.
-
Execute Vina from the command line: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
Vina will generate an output .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.[10]
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the interactions between the ligand and the protein's active site residues. Identify hydrogen bonds, hydrophobic interactions, and any potential pi-stacking.
-
Caption: Detailed workflow for a molecular docking experiment.
Interpreting Docking Results
The docking simulation provides quantitative and qualitative data to assess the molecule's potential as a binder for the target.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -8.2 | LEU 83, LYS 33 | Hydrophobic, Hydrogen Bond |
| 2 | -7.9 | ILE 10, VAL 18 | Hydrophobic |
| 3 | -7.5 | PHE 80, GLU 81 | Aromatic (Pi-Stacking), Hydrogen Bond |
Analysis: A binding affinity of -8.2 kcal/mol for the top pose suggests a strong interaction. Visualization would be necessary to confirm that the interactions are chemically sensible (e.g., the carbonyl oxygen acting as a hydrogen bond acceptor with a backbone NH group of a residue like LEU 83, and the dichlorophenyl ring buried in a hydrophobic pocket).
Part 4: Elucidating Dynamic Behavior
Docking provides a static snapshot of a potential binding mode. To understand the stability and dynamic nature of the protein-ligand complex in a more realistic, solvated environment, we employ Molecular Dynamics (MD) simulations.[13][14]
Rationale for Molecular Dynamics
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.[15] This allows us to:
-
Assess the stability of the predicted docking pose.
-
Observe conformational changes in the protein and ligand upon binding.
-
Analyze the persistence of key interactions (like hydrogen bonds) over the simulation time.
Protocol: MD Simulation of the Protein-Ligand Complex
Methodology (using GROMACS):
-
System Preparation:
-
Merge the coordinate files of the prepared receptor (from docking) and the best-ranked ligand pose into a single complex file.
-
Generate a ligand topology and parameter file using a server like CGenFF or SwissParam. This is a critical step, as standard protein force fields (e.g., CHARMM, AMBER) do not contain parameters for novel ligands.[16]
-
Place the complex in a simulation box (e.g., a cubic box) and solvate it with a water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes introduced during setup.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K). Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar). During equilibration, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to relax around them.
-
-
Production MD:
-
Remove the position restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds) under the NPT ensemble. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key hydrogen bonds or hydrophobic contacts are maintained.
-
Part 5: Assessing Drug-Likeness (ADMET Prediction)
A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic.[17] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential pharmacokinetic liabilities.[18][19]
Protocol: In Silico ADMET Prediction
Rationale: Numerous web-based tools leverage large datasets of experimental results to build machine learning models that can predict ADMET properties from a molecule's structure alone.[20][21] SwissADME is a widely used, free tool that provides a comprehensive profile.[21]
Methodology (using SwissADME):
-
Input: Navigate to the SwissADME web server.
-
Submission: Paste the SMILES string of this compound into the input box.
-
Execution: Run the prediction. The server will return a detailed report within seconds.
Interpreting the ADMET Profile
The output should be analyzed for potential red flags that could halt a drug development program.
| Parameter Category | Property | Predicted Value | Implication |
| Physicochemical | Molecular Weight | 214.05 g/mol | Good (within Rule of 5) |
| LogP | 2.65 | Good (within Rule of 5) | |
| H-Bond Donors | 0 | Good (within Rule of 5) | |
| H-Bond Acceptors | 2 (O, N) | Good (within Rule of 5) | |
| Lipophilicity | Lipinski's Rule of 5 | No Violations | High probability of good oral bioavailability. |
| Water Solubility | LogS (ESOL) | -3.1 | Moderately soluble. |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Yes | The molecule may cross the blood-brain barrier. | |
| Drug-Likeness | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| PAINS Alert | 0 alerts | No known promiscuous binding motifs. |
Overall Assessment: The molecule shows a promising drug-like profile with no violations of Lipinski's Rule of Five and predicted high GI absorption. The main flag is the potential inhibition of the CYP2D6 metabolic enzyme, which would require experimental validation as it could impact the metabolism of co-administered drugs.
Part 6: Synthesis and Conclusion
This guide has outlined a comprehensive in silico workflow to characterize a novel small molecule, this compound. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, we have constructed a multi-faceted profile of the molecule's potential as a drug candidate.
-
QM calculations revealed the electronic features governing its reactivity and interaction potential.
-
Molecular docking identified a plausible high-affinity binding mode in a relevant therapeutic target, CDK2.
-
MD simulations would be the next step to confirm the stability of this docked pose in a dynamic, solvated environment.
-
ADMET prediction suggests the molecule has favorable drug-like properties, with a note of caution regarding potential CYP enzyme inhibition.
The power of this computational approach lies in its ability to generate testable hypotheses and prioritize resources efficiently before committing to costly and time-consuming experimental synthesis and testing.[22] The collective data suggests that this compound is a molecule worthy of further investigation, beginning with the experimental validation of its binding to CDK2 and its metabolic profile.
Part 7: References
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. --INVALID-LINK--
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Heifetz, A., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. --INVALID-LINK--
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Al-Khafaji, K., & Taskin-Tok, T. (2020). Quantum mechanics implementation in drug-design workflows: does it really help?. Future Drug Discovery. --INVALID-LINK--
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. --INVALID-LINK--
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Zhou, T., et al. (2010). Quantum Mechanical Methods for Drug Design. Current Topics in Medicinal Chemistry. --INVALID-LINK--
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Forli, S. (n.d.). Molecular Docking Tutorial. The Scripps Research Institute. --INVALID-LINK--
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. --INVALID-LINK--
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Kroemer, R. T. (2022). Molecular Docking Experiments. Chemistry LibreTexts. --INVALID-LINK--
-
Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. --INVALID-LINK--
-
Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. --INVALID-LINK--
-
Koes, D. (2020). Quantum Chemistry in Drug Discovery. Rowan Scientific. --INVALID-LINK--
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. --INVALID-LINK--
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. --INVALID-LINK--
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Degliesposti, G., & Rastelli, G. (2022). User-Friendly Quantum Mechanics: Applications for Drug Discovery. Springer Link. --INVALID-LINK--
-
BenchChem. (2025). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. --INVALID-LINK--
-
Simulations Plus. (n.d.). ADMET Predictor®. --INVALID-LINK--
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. --INVALID-LINK--
-
ADMET-AI. (n.d.). ADMET-AI Web Server. --INVALID-LINK--
-
Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. --INVALID-LINK--
-
International Journal of Progressive Research in Pharmacy. (2021). A Review on Pharmacophore Modelling in Drug Design. --INVALID-LINK--
-
Taylor & Francis Online. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. --INVALID-LINK--
-
Simran, K. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube. --INVALID-LINK--
-
ResearchGate. (2009). The impact of pharmacophore modeling in drug design. --INVALID-LINK--
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ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?. --INVALID-LINK--
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Sygnature Discovery. (n.d.). ADMET Prediction Software. --INVALID-LINK--
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. --INVALID-LINK--
-
Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. --INVALID-LINK--
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Semantic Scholar. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. --INVALID-LINK--
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Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health. --INVALID-LINK--
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Vo, A. H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. --INVALID-LINK--
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Smolecule. (2023). Buy this compound | 69316-09-2. --INVALID-LINK--
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ChemicalBook. (n.d.). 3-(2,5-dichlorophenyl)-3-oxopropanenitrile. --INVALID-LINK--
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The 3,5-Dichlorophenyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract: The 3,5-dichlorophenyl moiety has emerged as a significant structural motif in medicinal chemistry, valued for its unique combination of physicochemical properties that enhance drug-target interactions, metabolic stability, and overall pharmacological profiles. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic application of this privileged scaffold. We will explore its fundamental electronic and lipophilic characteristics, delve into its role in the mechanism of action of approved therapeutics such as Tafamidis, and present detailed synthetic protocols for its incorporation into novel chemical entities. Through case studies and data-driven analysis, this guide will illuminate the causality behind the experimental choices that have established the 3,5-dichlorophenyl group as a cornerstone in the design of next-generation therapeutics.
Part 1: Physicochemical and Pharmacokinetic Profile of the 3,5-Dichlorophenyl Moiety
The strategic placement of two chlorine atoms in the meta positions of a phenyl ring imparts a unique set of properties to the 3,5-dichlorophenyl group, making it a highly valuable component in drug design.
Electronic and Lipophilic Properties
The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. This electronic modulation can be critical for establishing specific interactions with biological targets. The symmetrical substitution pattern also contributes to a defined conformational preference, which can be advantageous for optimizing binding to a target protein. Furthermore, the dichlorination increases the lipophilicity of the moiety, a key factor in determining a drug's ability to cross cellular membranes and its overall pharmacokinetic profile.
Metabolic Stability and Toxicological Profile
The presence of the chlorine atoms on the phenyl ring can block potential sites of metabolic oxidation, thereby enhancing the metabolic stability of a drug candidate and prolonging its half-life in the body. However, it is also important to consider the potential for the formation of reactive metabolites. The toxicological profile of any compound containing this moiety must be carefully evaluated. For instance, 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, has been shown to induce hepatic microsomal drug-metabolizing enzymes in rats[1].
Tabulated Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H3Cl2 | [2] |
| Molecular Weight | 145.99 g/mol | [2] |
| InChIKey | HQRRQNNSJHPVRS-UHFFFAOYSA-N | [2] |
| LogP (calculated) | ~3.5 | [2] |
Part 2: The Role of the 3,5-Dichlorophenyl Moiety in Drug-Target Interactions
The utility of the 3,5-dichlorophenyl group is best illustrated through its incorporation into successful drug molecules.
Case Study 1: Tafamidis and the Stabilization of Transthyretin
Tafamidis, sold under the brand names Vyndaqel and Vyndamax, is a first-in-class medication for the treatment of transthyretin amyloidosis[3]. It functions by stabilizing the tetrameric structure of the transthyretin protein, preventing its dissociation into monomers that can misfold and aggregate into harmful amyloid fibrils[3].
Mechanism of Action: The 3,5-dichlorophenyl group of tafamidis plays a crucial role in its mechanism of action. It binds deep within the thyroxine-binding pockets of the transthyretin tetramer, forming critical halogen bonds and hydrophobic interactions that stabilize the protein's native conformation. The chemical name for tafamidis is 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid[3].
Structure-Activity Relationship Insights: Structure-activity relationship (SAR) studies have demonstrated that the 3,5-dichloro substitution pattern is optimal for binding affinity and stabilizing activity. Altering the substitution pattern or replacing the chlorine atoms with other halogens leads to a significant reduction in potency.
Signaling Pathway Diagram:
Caption: Mechanism of action of Tafamidis in stabilizing the transthyretin tetramer.
Case Study 2: P2X7 Receptor Antagonists
The 3,5-dichloropyridine scaffold, a close analog of the 3,5-dichlorophenyl moiety, has been identified as a privileged structure for the development of potent P2X7 receptor antagonists[4]. The P2X7 receptor is an ATP-gated ion channel that plays a key role in inflammatory responses, making it an attractive target for a variety of inflammatory disorders[4].
Role in Modulating Inflammatory Pathways: Activation of the P2X7 receptor triggers the release of pro-inflammatory cytokines. The 3,5-dichloropyridine moiety has been incorporated into pyridinyl hydrazide analogs that exhibit significant P2X7 receptor antagonistic activity[4]. SAR studies have confirmed that the 3,5-dichloro substitution is critical for this activity[4].
Workflow Diagram for Antagonist Screening:
Caption: Workflow for the screening and optimization of P2X7 receptor antagonists.
Part 3: Synthetic Strategies for Incorporating the 3,5-Dichlorophenyl Moiety
The successful application of the 3,5-dichlorophenyl moiety in drug discovery relies on efficient and versatile synthetic methodologies.
Synthesis of Key Building Blocks
Protocol: Synthesis of 3,5-Dichlorophenylboronic Acid
3,5-Dichlorophenylboronic acid is a key intermediate for Suzuki coupling reactions, enabling the formation of carbon-carbon bonds.
-
Step 1: To a solution of 1,3-dichloro-5-iodobenzene in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
Step 2: Stir the reaction mixture at -78 °C for 1 hour.
-
Step 3: Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.
-
Step 4: Quench the reaction with aqueous HCl and extract the product with ethyl acetate.
-
Step 5: Purify the crude product by column chromatography to yield 3,5-dichlorophenylboronic acid.
Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride
3,5-Dichlorobenzoyl chloride is a versatile reagent for the formation of amide and ester linkages.
-
Step 1: To a flask containing 3,5-dichlorobenzoic acid, add thionyl chloride in excess.
-
Step 2: Add a catalytic amount of DMF.
-
Step 3: Heat the reaction mixture to reflux for 2 hours.
-
Step 4: Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3,5-dichlorobenzoyl chloride.[5]
Synthesis of Bioactive Molecules
Protocol: Synthesis of a 3-(3,5-dichlorophenyl)-hydantoin derivative
This protocol provides a general method for the synthesis of hydantoin-based structures, which are present in various bioactive compounds.
-
Step 1: To a suspension of 3-(3,5-dichlorophenyl)-ureidoacetic acid in chlorobenzene, add benzenesulphonic acid.[6]
-
Step 2: Heat the mixture and remove the water formed by azeotropic distillation.[6]
-
Step 3: After 30 minutes of distillation, a clear solution is obtained.[6]
-
Step 4: Cool the solution to approximately 15 °C to allow for precipitation.[6]
-
Step 5: Filter the precipitate and wash with cold ethanol.[6]
-
Step 6: Dry the solid to obtain 3-(3,5-dichlorophenyl)-hydantoin.[6]
Part 4: The 3,5-Dichlorophenyl Moiety in Approved Drugs and Clinical Development
The versatility of the 3,5-dichlorophenyl moiety is evident in its presence in a range of approved drugs and clinical candidates targeting diverse therapeutic areas.
| Drug/Candidate | Therapeutic Area | Mechanism of Action |
| Tafamidis | Transthyretin Amyloidosis | Transthyretin Stabilizer[3] |
| [(3,5-Dichlorophenyl)Phenylmethyl]Piperazine derivatives | Neuropharmacology, Oncology | Building block for various therapeutic agents[7] |
| 3,5-Dichloropyridine derivatives | Inflammatory Diseases | P2X7 Receptor Antagonists[4] |
Conclusion: Future Perspectives and Opportunities
The 3,5-dichlorophenyl moiety continues to be a valuable tool in the medicinal chemist's armamentarium. Its unique combination of electronic, lipophilic, and metabolic properties makes it a privileged scaffold for the design of potent and selective therapeutic agents. Future opportunities for this moiety lie in its application to new and challenging biological targets, as well as in the development of novel synthetic methodologies for its efficient incorporation into complex molecular architectures. As our understanding of drug-target interactions deepens, the rational design of molecules containing the 3,5-dichlorophenyl group is poised to deliver the next generation of innovative medicines.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tafamidis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile protocol
An In-Depth Technical Guide to the Synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Authored by: A Senior Application Scientist
Introduction: The Significance of a Versatile β-Ketonitrile
This compound, also identified as 3,5-dichloro-α-cyanoacetophenone, is a key organic intermediate whose value lies in its bifunctional nature.[1] As a β-ketonitrile, it possesses both a reactive ketone and a nitrile group, making it a powerful building block for the synthesis of more complex heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and agrochemical development.[1] The dichlorophenyl moiety, in particular, is a common feature in many bioactive molecules, imparting specific steric and electronic properties that can enhance biological activity.
This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Claisen condensation. We will explore the causality behind each experimental step, present a self-validating protocol, and provide the necessary data and safety precautions for successful and safe execution in a research setting.
Reaction Principle: The Crossed Claisen Condensation
The synthesis of this compound is achieved via a crossed or mixed Claisen condensation. This fundamental carbon-carbon bond-forming reaction occurs between an acylating agent (in this case, derived from a 3,5-dichlorophenyl source) and a compound with acidic α-protons, such as acetonitrile.[2][3][4] The reaction is catalyzed by a strong base and proceeds through several key mechanistic steps.[5][6]
-
Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from acetonitrile. This is the rate-determining step and results in a resonance-stabilized enolate ion, which serves as the key nucleophile.[5]
-
Nucleophilic Acyl Substitution: The nucleophilic acetonitrile enolate attacks the electrophilic carbonyl carbon of an appropriate electrophile, such as 3,5-dichlorobenzoyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the most stable leaving group (in this case, a chloride ion).
-
Irreversible Deprotonation (Driving Force): The newly formed β-ketonitrile product has highly acidic protons on the carbon situated between the two electron-withdrawing groups (ketone and nitrile). The base present in the reaction mixture rapidly and irreversibly deprotonates this carbon. This final acid-base reaction is thermodynamically favorable and is the crucial driving force that shifts the entire reaction equilibrium towards the product.[2][6]
-
Acidic Workup: A final protonation step, achieved by quenching the reaction with acid, neutralizes the resonance-stabilized enolate to yield the final this compound product.[3]
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of Crossed Claisen Condensation.
Detailed Experimental Protocol
This protocol is designed for robust and reproducible synthesis. The choice of sodium hydride as the base and tetrahydrofuran (THF) as the solvent necessitates anhydrous conditions to prevent quenching of the base and intermediates.
Materials and Equipment
| Equipment | Reagents & Solvents |
| Three-neck round-bottom flask (250 mL) | Sodium hydride (NaH), 60% dispersion in mineral oil |
| Magnetic stirrer and stir bar | 3,5-Dichlorobenzoyl chloride (>98%) |
| Condenser | Acetonitrile (anhydrous, >99.8%) |
| Dropping funnel (100 mL) | Tetrahydrofuran (THF), anhydrous, >99.9% |
| Nitrogen/Argon inlet and bubbler | Diethyl ether (or Ethyl Acetate) |
| Ice-water bath | Hydrochloric acid (HCl), 1 M aqueous |
| Separatory funnel (500 mL) | Saturated sodium bicarbonate (NaHCO₃) solution |
| Rotary evaporator | Brine (saturated NaCl solution) |
| Glassware for recrystallization | Anhydrous magnesium sulfate (MgSO₄) |
Quantitative Data: Reagent Summary
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| Sodium Hydride (60%) | 40.00 (for 100%) | 50.0 | 1.25 | 2.00 g |
| Acetonitrile | 41.05 | 40.0 | 1.00 | 1.64 g (2.09 mL) |
| 3,5-Dichlorobenzoyl chloride | 209.46 | 40.0 | 1.00 | 8.38 g |
| Anhydrous THF | - | - | - | ~150 mL |
Step-by-Step Synthesis Procedure
PART 1: Reaction Setup and Enolate Formation
-
Inert Atmosphere Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry nitrogen or argon. Maintain this inert atmosphere throughout the reaction.
-
Base Suspension: To the reaction flask, carefully add sodium hydride (2.00 g, 50.0 mmol of NaH). Causality Note: NaH is a highly reactive, water-sensitive base. An inert atmosphere is critical to prevent its decomposition and ensure efficient deprotonation.[2]
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask via cannula or a dry syringe to create a suspension of NaH.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with gentle stirring.
-
Acetonitrile Addition: Add anhydrous acetonitrile (2.09 mL, 40.0 mmol) dropwise to the cooled NaH suspension over 15-20 minutes. A vigorous evolution of hydrogen gas will be observed. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions. The evolution of H₂ gas confirms the formation of the acetonitrile enolate.
PART 2: Acylation and Reaction Progression
-
Electrophile Addition: Dissolve 3,5-dichlorobenzoyl chloride (8.38 g, 40.0 mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring at room temperature for 12-16 hours (overnight).
PART 3: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Very slowly and carefully, quench the reaction by adding 1 M HCl (~60 mL) dropwise until the gas evolution ceases and the mixture is acidic (pH ~1-2). Safety Note: Quenching is highly exothermic. Perform this step with extreme caution behind a safety shield.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL, to remove residual acid), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the pure this compound as a solid.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol [7] |
| Physical Appearance | Off-white to yellow solid |
| Expected Yield | 65-80% |
| Melting Point | ~147-154 °C (literature values may vary)[8] |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Safety and Handling Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures. Always work inside a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert, dry atmosphere.[9]
-
3,5-Dichlorobenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Avoid inhalation of vapors.[10]
-
Acetonitrile & THF: Flammable liquids and vapors. Acetonitrile is harmful if swallowed or inhaled.
-
Hydrochloric Acid (HCl): Corrosive. Causes skin and eye burns. Handle with care.
Ensure that an appropriate fire extinguisher (Class D for NaH) and a safety shower/eyewash station are readily accessible. All chemical waste must be disposed of according to institutional and local environmental regulations.
References
- 1. Buy this compound | 69316-09-2 [smolecule.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of 3-Oxopropanenitrile via Claisen Condensation
For: Researchers, scientists, and drug development professionals
This document provides a comprehensive guide to the synthesis of 3-oxopropanenitrile, also known as cyanoacetaldehyde, through a crossed Claisen-type condensation. This versatile β-ketonitrile is a valuable building block in the synthesis of various heterocyclic compounds, particularly those with potential pharmacological activity.[1][2] Given the inherent instability of 3-oxopropanenitrile, this guide emphasizes a robust protocol involving the condensation of acetonitrile and ethyl formate, followed by crucial handling and purification strategies to ensure success.[3]
Introduction to the Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[4] The product of this reaction is a β-keto ester or a β-diketone.[4] The reaction proceeds through the formation of an enolate intermediate from one of the carbonyl compounds, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule.[4][5]
In the context of synthesizing 3-oxopropanenitrile, a "crossed" or "mixed" Claisen condensation is employed. This variation involves two different carbonyl-containing reactants: acetonitrile, which possesses acidic α-protons, and an ester that can be readily attacked by the resulting carbanion, such as ethyl formate.[3][6]
Mechanistic Insights
The synthesis of 3-oxopropanenitrile via the Claisen condensation of acetonitrile and ethyl formate is a multi-step process initiated by a strong base, typically sodium ethoxide.
Step 1: Enolate Formation A strong base, such as sodium ethoxide, abstracts an acidic α-proton from acetonitrile. This deprotonation results in the formation of a resonance-stabilized carbanion (acetonitrile enolate).[4][7] The choice of base is critical; using the sodium alkoxide corresponding to the ester's alcohol component (in this case, ethoxide for ethyl formate) prevents transesterification side reactions.[4][8][9]
Step 2: Nucleophilic Attack The acetonitrile enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of ethyl formate. This addition reaction forms a tetrahedral intermediate.[5][10]
Step 3: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This step results in the formation of the desired β-ketonitrile, 3-oxopropanenitrile.[4]
Step 4: Deprotonation of the Product The newly formed 3-oxopropanenitrile has α-protons that are significantly more acidic than those of the starting acetonitrile due to the presence of two electron-withdrawing groups (carbonyl and nitrile). The ethoxide base present in the reaction mixture readily deprotonates the β-ketonitrile. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[4][9]
Step 5: Protonation (Work-up) A final acidic work-up step is required to neutralize the enolate and any remaining base, yielding the final 3-oxopropanenitrile product.[4]
Caption: Mechanism of 3-Oxopropanenitrile Synthesis.
Experimental Protocol
This protocol details the synthesis of 3-oxopropanenitrile from acetonitrile and ethyl formate using sodium ethoxide as the base.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Notes |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.1 eq | Freshly prepared or purchased, stored under inert atmosphere. | |
| Acetonitrile | C₂H₃N | 41.05 | 1.2 eq | Anhydrous, freshly distilled. | |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.0 eq | Freshly distilled. | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As solvent. | ||
| 1 M Hydrochloric Acid | HCl | 36.46 | For work-up. | ||
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For work-up. | ||
| Brine | NaCl | 58.44 | For work-up. | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying. |
3.2. Reaction Setup and Procedure
Caption: Experimental Workflow for 3-Oxopropanenitrile Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: Suspend freshly prepared sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension in an ice bath. A solution of anhydrous acetonitrile (1.2 equivalents) and freshly distilled ethyl formate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C in an ice bath and cautiously quench by the slow addition of 1 M HCl until the solution is acidic.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).[11][12]
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[12]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature (<30°C).[3]
-
Purification: The crude 3-oxopropanenitrile is often unstable and prone to polymerization.[3] It is recommended to use the crude product immediately in the next synthetic step. If purification is necessary, rapid column chromatography on silica gel can be performed.[13][14]
Characterization of 3-Oxopropanenitrile
The successful synthesis of 3-oxopropanenitrile (C₃H₃NO, Molecular Weight: 69.06 g/mol ) can be confirmed through various spectroscopic techniques.[1][15]
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Signal |
| ¹H NMR | Methylene (-CH₂-) | δ 3.80-3.87 ppm (singlet)[1][15] |
| Aldehydic (-CHO) | Further downfield | |
| ¹³C NMR | Carbonyl (C=O) | ~δ 180 ppm[1][15] |
| Nitrile (C≡N) | δ 114-120 ppm[1][15] | |
| IR Spectroscopy | Nitrile (C≡N) stretch | ~2250 cm⁻¹ |
| Carbonyl (C=O) stretch | ~1720 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 69.02 |
Troubleshooting and Safety Considerations
5.1. Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inactive base due to moisture. | Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware and solvents are anhydrous.[3] |
| Poor quality of starting materials. | Use freshly distilled acetonitrile and ethyl formate. | |
| Product instability and polymerization. | Use the crude product immediately after work-up. Avoid high temperatures during concentration.[3] | |
| Formation of Byproducts | Self-condensation of ethyl formate or side reactions of acetonitrile. | Maintain the recommended reaction temperature and stoichiometry.[13] |
| Hydrolysis of the nitrile group. | Ensure anhydrous conditions throughout the reaction and perform the aqueous work-up quickly at low temperatures.[13] | |
| Dark and Viscous Reaction Mixture | Polymerization of the product. | Strictly control the reaction temperature and avoid prolonged reaction times.[13] |
5.2. Safety Precautions
-
Handling of Cyanides: 3-Oxopropanenitrile is a cyanide-containing compound and should be handled with extreme caution in a well-ventilated fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18]
-
Base Handling: Sodium ethoxide is a strong base and is corrosive and flammable. Handle it under an inert atmosphere.
-
Solvent Hazards: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
-
Emergency Procedures: Be aware of the signs and symptoms of cyanide exposure.[17] Have an emergency plan in place, and ensure access to a safety shower and eyewash station.[18] All personnel in the vicinity should be informed that a cyanide compound is in use.[16]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.[19]
Conclusion
The Claisen condensation provides an effective method for the synthesis of 3-oxopropanenitrile. Success in this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture, the use of high-quality reagents, and the immediate use or rapid purification of the unstable product. By following the detailed protocol and safety guidelines outlined in this document, researchers can reliably prepare this valuable synthetic intermediate for a range of applications in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 17. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 18. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 19. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Purification of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
This comprehensive guide provides detailed protocols for the purification of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical and agrochemical research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, ensuring the reliability and reproducibility of downstream applications. This document emphasizes the rationale behind procedural steps, offering insights grounded in the physicochemical properties of β-ketonitriles.
Introduction and Compound Profile
This compound, also known as 3,5-dichloro-α-cyanoacetophenone, is an organic compound with the molecular formula C₉H₅Cl₂NO.[1] Its structure, featuring a dichlorophenyl ring, a ketone, and a nitrile group, makes it a versatile building block in organic synthesis.[2] The purity of this compound is paramount for its successful use in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and pesticides.[3]
Crude this compound, typically synthesized from the acylation of a nitrile anion with an unactivated ester or via the reaction of 3,5-dichlorobenzoyl chloride with acetonitrile, often contains unreacted starting materials, by-products, and colored impurities.[2][4] This guide details two robust purification methods: recrystallization and flash column chromatography.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.05 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Boiling Point | 393.3 ± 42.0 °C at 760 mmHg (predicted) | [2] |
| Flash Point | 191.7 ± 27.9 °C (predicted) | [2] |
| Solubility | Good solubility in polar aprotic solvents like DMSO, acetonitrile, DMF, and THF. | [2] |
Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents and solvents.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[6]
-
Fire Safety: Keep flammable solvents away from ignition sources. Use explosion-proof equipment where necessary.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Purification Methodologies: A Comparative Overview
The choice between recrystallization and flash column chromatography depends on the impurity profile, the desired final purity, and the scale of the purification.
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential solubility in a solvent at different temperatures.[9] | Differential partitioning between a stationary and a mobile phase. |
| Ideal For | Removing small amounts of soluble and insoluble impurities. | Separating complex mixtures with similar polarities. |
| Scalability | Excellent | Good |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-6 hours | 6-8 hours |
| Typical Yield | 75-90% | 60-85% |
| Final Purity (HPLC) | >98% | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[10] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.[9]
Rationale for Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point.[9][11] For this compound, its polarity suggests that a moderately polar solvent system would be effective. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the optimal solubility profile.[12]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring. The goal is to create a saturated solution just below the solvent's boiling point.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step is crucial to remove any particulate matter.
-
Crystallization Induction: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid, indicating the saturation point has been reached. Reheat the solution gently until it becomes clear again.
-
Cooling and Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9][13] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 50:50 v/v) to remove any residual soluble impurities adhering to the crystal surface.[10][11]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Recrystallization workflow for purification.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption.
Rationale for System Selection: Silica gel is a polar stationary phase, making it suitable for the separation of moderately polar compounds like β-ketonitriles. The mobile phase, or eluent, is chosen based on preliminary analysis by Thin Layer Chromatography (TLC) to achieve optimal separation of the target compound from its impurities. A solvent system of ethyl acetate and hexanes is a common starting point for compounds of this polarity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot the crude material on a TLC plate and elute with varying ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70 v/v). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the predetermined ethyl acetate/hexane mixture. Maintain a constant flow rate and collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Caption: Flash column chromatography workflow.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Recrystallization: Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Use a lower boiling point solvent or a larger volume of solvent. Ensure slow cooling. |
| Recrystallization: No Crystals Form | The solution is not sufficiently saturated, or nucleation is slow. | Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Chromatography: Poor Separation | Inappropriate eluent polarity. | Optimize the eluent system using TLC. A less polar eluent will increase retention on the silica gel. |
| Chromatography: Tailing of Spots | The compound is too polar for the eluent, or the sample is overloaded. | Increase the polarity of the eluent. Use a smaller amount of crude material. |
Conclusion
The successful purification of this compound is a critical step in its utilization for further synthetic transformations. Both recrystallization and flash column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice of method should be guided by the specific requirements of the research, including the scale of the purification and the nature of the impurities. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently obtain a purified product suitable for their intended applications.
References
- 1. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound | 69316-09-2 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dichlorobenzonitrile Supplier in China [nj-finechem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Recrystallization [wiredchemist.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Home Page [chem.ualberta.ca]
Application Note: A Protocol for the Purification of 3,5-Dichlorobenzoylacetonitrile via Recrystallization
Abstract
3,5-Dichlorobenzoylacetonitrile is a valuable chemical intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its utility as a building block in organic synthesis necessitates a high degree of purity, as contaminants can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays. This application note provides a comprehensive, field-proven protocol for the purification of 3,5-Dichlorobenzoylacetonitrile using the robust technique of recrystallization. The guide details a systematic approach to solvent selection, a step-by-step purification workflow, and critical safety considerations, designed for researchers in organic synthesis and drug development.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[2] The principle is based on the differential solubility of a target compound and its impurities in a suitable solvent at different temperatures.[3] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility. As this saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[2][4] A slow, controlled cooling process is paramount as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to a significant increase in purity.[3]
Physicochemical & Safety Data
Compound Properties
A summary of the known physicochemical properties of 3,5-Dichlorobenzoylacetonitrile is presented in Table 1. The melting point is a critical indicator of purity; a sharp melting range close to the literature value after recrystallization typically signifies a successful purification.
| Property | Value | Source |
| CAS Number | 6575-00-4 (for 3,5-Dichlorobenzonitrile) | [5] |
| Molecular Formula | C₉H₅Cl₂NO | [6] |
| Molecular Weight | 214.05 g/mol | [6] |
| Appearance | Typically a white to off-white or light yellow solid. | [7] |
| Melting Point | To be determined experimentally. A sharp range indicates purity. | - |
| Solubility | Insoluble in water. Requires screening in organic solvents. | [8] |
Critical Safety Precautions
3,5-Dichlorobenzoylacetonitrile and related chemical structures are hazardous. All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9] May be metabolized to cyanide, which can impair cellular respiration.[8]
-
Required PPE:
-
Nitrile gloves (inspect before use).
-
Chemical safety goggles with side-shields.
-
Flame-resistant lab coat.
-
-
Handling: Avoid creating dust.[10] Use non-sparking tools. Ensure adequate ventilation at all times. Wash hands and face thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Disposal: Dispose of chemical waste and contaminated packaging at an approved waste disposal plant. Do not allow it to enter drains.[9]
Experimental Protocol: A Two-Stage Approach
The purification is divided into two essential stages: selecting the optimal solvent system and performing the bulk recrystallization.
Stage 1: Systematic Solvent Screening
The choice of solvent is the most critical factor for a successful recrystallization.[11] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[12] The molecular structure of 3,5-Dichlorobenzoylacetonitrile, featuring a polar β-ketonitrile group and a less polar dichlorophenyl ring, suggests that solvents of intermediate polarity are a good starting point.[13]
Screening Procedure:
-
Place ~20-30 mg of crude 3,5-Dichlorobenzoylacetonitrile into several small, labeled test tubes.
-
To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL.
-
Agitate the tubes at room temperature to assess solubility. A suitable solvent will not dissolve the compound at this stage.[11]
-
For solvents that do not dissolve the compound, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the clear, hot solutions to cool slowly to room temperature.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod at the air-liquid interface.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the quantity and quality of the crystals formed. The best solvent provides a high recovery of crystalline solid.
-
If no single solvent is ideal, a mixed-solvent system may be required.[11] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol) and add a "bad" solvent (one in which it is poorly soluble, e.g., water) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.
Table 2: Solvent Screening Log Use this table to record your experimental observations.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Observations Upon Cooling | Suitability (Poor/Fair/Good) |
|---|---|---|---|---|
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Acetone | ||||
| Hexanes | ||||
| Water |
| Ethanol/Water | | | | |
Stage 2: Bulk Recrystallization Protocol
The overall workflow for recrystallization is depicted in the diagram below.
Caption: Recrystallization Workflow Diagram
Detailed Steps:
-
Dissolution: Place the crude 3,5-Dichlorobenzoylacetonitrile into an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (pre-heated to its boiling point) in small portions while heating on a hotplate with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[14]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Pre-heat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[14]
-
Isolation: Set up a Buchner funnel with a filter paper that fits snugly and a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Collection and Washing: Swirl the flask to create a slurry and pour the crystals and mother liquor into the Buchner funnel with the vacuum applied. Use a small amount of ice-cold solvent to rinse the Erlenmeyer flask and transfer any remaining crystals to the funnel.[2] Wash the collected crystals ("filter cake") with one or two small portions of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner surface of the flask or adding a "seed" crystal of the pure compound. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid. The solution is cooling too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Ensure the solution is not saturated at a temperature above the compound's melting point. |
| Low Recovery/Yield | Too much solvent was used. Crystals were filtered before crystallization was complete. The crystals were washed with solvent that was not ice-cold. | Ensure the minimum amount of hot solvent is used.[4] Allow sufficient time for cooling and crystallization, including in an ice bath. Always use ice-cold solvent for washing. |
| Colored Product | Colored impurities are present. | If the color persists in the hot solution, cool slightly, add a small amount of activated carbon, reheat to boiling for a few minutes, and perform a hot filtration to remove the carbon and adsorbed impurities.[12] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. 3,5-Dichlorobenzonitrile | C7H3Cl2N | CID 81052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-DICHLOROBENZOYLACETONITRILE [chemicalbook.com]
- 7. 3,5-Dichlorobenzonitrile | 6575-00-4 [chemicalbook.com]
- 8. 3,5-Dichlorobenzonitrile(6575-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Recrystallization [wiredchemist.com]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
High-Efficiency Purification of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile using Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is a β-ketonitrile, a class of compounds recognized as valuable precursors in the synthesis of a wide variety of biologically active heterocycles.[1] The purification of such intermediates is a critical step in drug discovery and development, directly impacting the yield, purity, and viability of subsequent synthetic transformations. This application note provides a detailed, field-proven protocol for the purification of this compound using automated flash column chromatography. We will delve into the causality behind experimental choices, from method development using Thin Layer Chromatography (TLC) to the final optimized flash chromatography run, ensuring a robust and reproducible methodology.
Introduction: The Purification Challenge
The target molecule, this compound, possesses a unique combination of functional groups that dictates its chromatographic behavior.[2] The dichlorophenyl ring introduces significant non-polar character, while the ketone and nitrile moieties impart strong polarity and potential for interaction with the stationary phase. This dual nature can complicate purification, leading to issues such as poor solubility in non-polar solvents, peak tailing on acidic stationary phases, and co-elution with structurally similar impurities.
Flash chromatography, a technique that utilizes positive pressure to accelerate solvent flow through the column, offers a rapid and efficient solution compared to traditional gravity-fed column chromatography.[3][4][5] By optimizing the parameters of this technique, we can achieve high-purity isolation of the target compound on a scale suitable for research and development needs.[6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to developing a successful purification strategy.
| Property | Value / Observation | Implication for Chromatography |
| Molecular Formula | C₉H₅Cl₂NO | - |
| Molecular Weight | ~214.05 g/mol [7] | Influences diffusion and loading capacity. |
| Structure | Dichlorophenyl ring, ketone, nitrile | Compound is polar with potential for H-bonding and dipole-dipole interactions with silica gel. |
| Predicted Solubility | Good solubility in polar aprotic solvents (DMSO, Acetonitrile, DMF, THF).[2] | Affects choice of solvent for sample loading. Limited solubility is expected in non-polar eluents like hexanes. |
| Reactivity | Ketone and nitrile groups can interact with acidic silanol groups on silica gel.[8] | Potential for peak tailing. The compound is expected to have moderate to good thermal stability.[2] |
The Method Development Workflow: From TLC to Flash
The most efficient path to a successful flash chromatography method is to first model the separation on a small scale using Thin Layer Chromatography (TLC).[9][10] TLC is a fast, inexpensive, and material-sparing technique to screen various mobile phase compositions to find the optimal conditions for separation.[10] The Retention Factor (Rƒ) value from TLC is inversely related to the Column Volume (CV) required for elution in flash chromatography (CV ≈ 1/Rƒ).[9][10][11]
An optimal Rƒ for the target compound in a preparative context is typically between 0.2 and 0.4.[6][10]
-
Rƒ > 0.4: The compound will elute too quickly (in few column volumes), leading to poor separation from less polar impurities.[10]
-
Rƒ < 0.2: The compound will have a very long retention time, resulting in broad peaks due to diffusion and excessive solvent consumption.[11]
The overall workflow is a self-validating system designed to predict and execute an effective separation.
Figure 1: Workflow for developing and executing the flash chromatography purification.
Detailed Experimental Protocol
This protocol is designed for the purification of ~1 gram of crude this compound. Adjustments to column size and solvent volumes can be made for different sample loads.[6]
Materials and Equipment
-
Crude Sample: ~1 g of this compound
-
Stationary Phase: Standard silica gel, particle size 40-63 µm (230-400 mesh).[12]
-
Flash Column: Pre-packed silica gel cartridge (e.g., 40 g size for a ~1 g sample load).
-
Mobile Phase Solvents: HPLC-grade Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc).
-
TLC Supplies: Silica gel 60 F₂₅₄ plates, developing chamber, capillaries.
-
Sample Loading: Celite or a small amount of silica gel for dry loading.
-
Instrumentation: Automated flash chromatography system with a UV detector.
-
Glassware: Beakers, graduated cylinders, round-bottom flasks, fraction collection tubes.
Step 1: TLC Analysis for Solvent System Optimization
The goal is to find a solvent system where the target compound has an Rƒ of ~0.3.[8]
-
Prepare Samples: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or acetone).
-
Spot TLC Plate: Using a capillary, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop Plates: Place the plate in a TLC chamber containing a pre-equilibrated mobile phase. Test the following Hexane:EtOAc ratios:
-
90:10
-
80:20
-
70:30
-
-
Visualize: After development, visualize the spots under a UV lamp (254 nm).
-
Calculate Rƒ: Calculate the Rƒ value for the target compound spot in each solvent system. The ideal system will yield an Rƒ between 0.2 and 0.4.[10]
Expected TLC Results (Hypothetical):
| Hexane:EtOAc Ratio | Estimated Rƒ | Observation & Recommendation |
| 90:10 | < 0.1 | Not polar enough; compound remains near the baseline. |
| 80:20 | ~0.25 | Good starting point for flash chromatography. |
| 70:30 | ~0.45 | Likely too polar; may result in poor separation from nearby impurities. |
Step 2: Sample Preparation and Dry Loading
Due to the compound's polarity, it may not be fully soluble in the initial low-polarity mobile phase. Dry loading is therefore the recommended technique to ensure sharp bands and optimal separation.[13][14][15]
-
Dissolve the entire crude sample (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.
-
Add 2-3 g of silica gel (or Celite) to the flask.[12]
-
Remove the solvent via rotary evaporation until a completely dry, free-flowing powder is obtained.[12] This powder is now ready to be loaded onto the column.
Figure 2: Comparison of liquid vs. dry sample loading for this application.
Step 3: Column Elution and Fraction Collection
A gradient elution, where the mobile phase polarity is increased over time, is highly effective for separating the target compound from both less polar and more polar impurities.[15]
-
Column Equilibration: Equilibrate the 40 g silica column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 2-3 column volumes.
-
Load Sample: Carefully add the dry-loaded sample powder to the top of the equilibrated column bed.
-
Initiate Run: Begin the elution with the following suggested gradient profile:
| Column Volumes (CV) | % Hexane | % Ethyl Acetate | Rationale |
| 0 - 2 | 95 | 5 | Elute very non-polar impurities. |
| 2 - 12 | 95 → 75 | 5 → 25 | Gradually increase polarity to elute the target compound. |
| 12 - 15 | 75 → 50 | 25 → 50 | Increase polarity more steeply to elute polar impurities. |
| 15 - 17 | 50 | 50 | Column wash to remove all remaining compounds. |
-
Detection & Collection: Monitor the column effluent using a UV detector (e.g., at 254 nm) and collect fractions throughout the run.
Step 4: Fraction Analysis
-
Spot every few collected fractions onto a TLC plate.
-
Develop the TLC plate using the mobile phase that gave an optimal Rƒ (e.g., 80:20 Hexane:EtOAc).
-
Visualize under UV light to identify the fractions containing the pure target compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the polar ketone/nitrile groups and acidic silanol sites on the silica.[8] | Add a modifier to the mobile phase. For neutral/acidic compounds, try 0.5% acetic acid. For basic compounds, 0.5-1% triethylamine can deactivate the silica.[8][15] |
| Poor Separation | Column overloading; incorrect mobile phase selection. | Reduce the sample load relative to the column size (typically 1-10% by weight).[13] Re-optimize the mobile phase using TLC. |
| Compound Crashing | The compound is not soluble in the mobile phase as it elutes from the column. | This is less common with gradient elution but can occur. Reducing the sample concentration or using a stronger mobile phase can help. |
Conclusion
This application note provides a systematic and robust protocol for the purification of this compound using flash column chromatography. By leveraging TLC for rapid method development and employing a dry loading technique with a gradient elution, researchers can achieve high purity of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other challenging β-ketonitriles and similarly polar molecules, serving as a reliable foundation for purification workflows in a drug development setting.
References
- 1. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 69316-09-2 [smolecule.com]
- 3. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. teledyneisco.com [teledyneisco.com]
- 7. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 10. sorbtech.com [sorbtech.com]
- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 14. azom.com [azom.com]
- 15. Purification [chem.rochester.edu]
Application Note: Structural Elucidation of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile. This β-ketonitrile is a valuable synthetic intermediate, and definitive structural confirmation is critical for its application in research and drug development. This note offers field-proven protocols for sample preparation, data acquisition, and in-depth spectral analysis, grounded in the principles of magnetic resonance. We explain the causality behind experimental choices and provide a framework for interpreting the spectral data with high confidence.
Introduction and Scientific Context
This compound is a bifunctional molecule featuring a ketone, a nitrile, and a dichlorinated aromatic ring. This combination of functional groups makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous confirmation of its molecular structure. By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
This guide is designed for researchers and drug development professionals, offering both a practical methodology and a theoretical foundation for the NMR analysis of this compound and structurally related molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is a prerequisite for accurate spectral assignment. The structure and IUPAC numbering scheme for this compound are presented below.
Caption: Molecular structure of this compound.
Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and correctly set acquisition parameters.[1] This section outlines a validated protocol.
Part A: Sample Preparation Protocol
-
Material Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR analysis.[2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent.[3][4] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for more polar compounds. The deuterated solvent provides a field-frequency lock for the spectrometer and avoids overwhelming the spectrum with solvent protons.[3]
-
Dissolution: Prepare the sample in a small, clean vial first to ensure complete dissolution.[2] Gentle warming or vortexing can aid this process.
-
Filtration: To ensure magnetic field homogeneity and prevent poor shimming, filter the solution into the NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool.[1] This removes any suspended particulate matter.[1][5]
-
Internal Standard: While the residual solvent peak can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a more exact reference (δ = 0.00 ppm).[3] A drop of TMS can be added to a larger stock of deuterated solvent to be used for multiple samples.[2]
-
Tube and Cap: Use clean, unscratched, high-quality 5 mm NMR tubes.[4] Cap the tube securely and label it clearly.
Part B: NMR Data Acquisition
The following is a generalized workflow for acquiring data on a modern Fourier transform NMR spectrometer (e.g., Bruker).
-
Instrument Setup: Create a new dataset in the acquisition software.[6]
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine, set the correct depth using a depth gauge, and place it in the magnet.[7][8]
-
Locking and Tuning: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field.[6] Initiate the lock command, selecting the appropriate solvent (e.g., Chloroform-d). The probe should then be tuned and matched for the ¹H (and ¹³C) frequencies to ensure maximum signal receptivity.[8]
-
Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume.[7] Automated shimming routines (topshim gui on Bruker systems) are highly effective and should be run until a stable, well-resolved lock signal is achieved.[7]
-
¹H NMR Acquisition:
-
Pulse Width Calibration: Determine the 90° pulse width for accurate quantitative measurements.
-
Standard Parameters: Load a standard proton parameter set.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.
-
Acquisition: Start the acquisition (zg command).
-
-
¹³C NMR Acquisition:
-
Standard Parameters: Load a standard proton-decoupled carbon parameter set (e.g., zgpg30).
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration.[2]
-
Acquisition: Start the acquisition.
-
Part C: Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum using a Fourier transform (efp command).[8][9]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis. If TMS is used, set its peak to 0.00 ppm. Otherwise, reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[10][11]
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
NMR Analysis Workflow
The entire process, from sample preparation to final interpretation, can be visualized as a logical workflow.
Caption: Standard workflow for NMR structural analysis.
Spectroscopic Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃.
Note on Tautomerism: β-Ketonitriles can exist in equilibrium with their enol tautomer. The data presented here corresponds to the keto form, which is typically the major or exclusive form observed in non-polar solvents like CDCl₃. The presence of the enol form would be indicated by the appearance of a vinyl proton (≈5-6 ppm) and a broad enolic hydroxyl proton, with a corresponding decrease or disappearance of the C2 methylene signal.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 7.9 | d (Doublet) | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. They are split by the H-4' proton. |
| ~7.7 - 7.6 | t (Triplet) | 1H | H-4' | Proton para to the carbonyl group. It is split into a triplet by the two equivalent H-2' and H-6' protons. |
| ~4.1 - 4.0 | s (Singlet) | 2H | H-2 | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), shifting them significantly downfield. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 180 | C3 (C=O) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~136 - 134 | C1' | The aromatic carbon directly attached to the carbonyl group (ipso-carbon). |
| ~135 - 133 | C3', C5' | Aromatic carbons bearing the electron-withdrawing chlorine atoms are deshielded. |
| ~133 - 131 | C4' | Aromatic carbon para to the carbonyl group. |
| ~128 - 126 | C2', C6' | Aromatic carbons ortho to the carbonyl group. |
| ~115 - 113 | C1 (C≡N) | Nitrile carbons have a characteristic chemical shift in this region. |
| ~35 - 30 | C2 (CH₂) | The methylene carbon is shifted downfield by the adjacent carbonyl and nitrile groups. |
Expertise & Field-Proven Insights
Causality of Experimental Choices
-
Solvent: CDCl₃ is preferred as it is chemically inert and effectively solubilizes a wide range of organic compounds. Its residual ¹H signal (δ 7.26) and ¹³C triplet (δ 77.16) are well-defined and do not typically interfere with signals from the analyte.[10][11]
-
Proton Decoupling in ¹³C NMR: The ¹³C NMR spectrum is acquired with simultaneous irradiation of the proton frequencies. This collapses all C-H coupling, causing each unique carbon to appear as a sharp singlet.[12] This simplifies the spectrum and provides a significant signal-to-noise enhancement via the Nuclear Overhauser Effect (NOE).
Trustworthiness: A Self-Validating System
The NMR data contains internal cross-checks that validate the proposed structure:
-
Integration Ratios: The relative integrals of the ¹H NMR signals must correspond to the number of protons in each unique environment. For this molecule, the expected ratio is 2:1:2 for the (H-2'/H-6') : (H-4') : (H-2) protons. A significant deviation would indicate an impurity or an incorrect structure.
-
Splitting Patterns: The multiplicity of the aromatic signals (a doublet and a triplet) is a direct consequence of the 1,3,5-substitution pattern on the phenyl ring and confirms the connectivity of the aromatic protons. This follows the n+1 rule.[12]
-
Carbon Count: The ¹³C NMR spectrum should display the correct number of unique carbon signals. Due to molecular symmetry, the two chloro-substituted carbons (C3', C5') and the two ortho carbons (C2', C6') are chemically equivalent, resulting in a total of 6 expected aromatic signals, not 8. If more signals are observed, it could suggest the presence of isomers or impurities.[12]
References
- 1. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. organomation.com [organomation.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. r-nmr.eu [r-nmr.eu]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. chem.washington.edu [chem.washington.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
Analysis of 3,5-Dichlorobenzoylacetonitrile by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a comprehensive guide for the analysis of 3,5-Dichlorobenzoylacetonitrile, a halogenated aromatic compound of interest in pharmaceutical and chemical synthesis. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation, liquid chromatography (LC) separation, and mass spectrometry (MS) detection and characterization. By leveraging the selectivity and sensitivity of tandem mass spectrometry, this guide ensures the accurate identification and potential quantification of the target analyte. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction
3,5-Dichlorobenzoylacetonitrile is a small organic molecule featuring a dichlorinated benzene ring, a ketone group, and a nitrile function. Its structural complexity and the presence of electronegative chlorine atoms make it a suitable candidate for analysis by liquid chromatography coupled with mass spectrometry (LC-MS), particularly using soft ionization techniques like Electrospray Ionization (ESI). Understanding its behavior in a mass spectrometer is crucial for reaction monitoring, purity assessment, and metabolic studies.
This document outlines a detailed protocol for the analysis of 3,5-Dichlorobenzoylacetonitrile, covering sample preparation, optimized LC-MS/MS parameters, and an interpretation of the expected mass spectral data, including a proposed fragmentation pathway. The methods are designed to be a validated starting point for researchers, adaptable to various matrices and analytical objectives.
Chemical Properties of 3,5-Dichlorobenzoylacetonitrile
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | N/A |
| Molecular Weight | 214.05 g/mol | N/A |
| Exact Mass | 212.9748 Da | N/A |
| Structure | 3,5-dichloro-β-oxobenzenepropanenitrile | N/A |
Note: The molecular weight and exact mass are calculated based on the chemical formula.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract the analyte of interest while minimizing matrix effects that can interfere with ionization.[1][2][3][4]
Protocol: "Dilute and Shoot" for Simple Matrices (e.g., reaction mixtures)
This method is suitable for relatively clean samples where the analyte concentration is expected to be high.[4]
-
Initial Dilution: Dissolve a small, accurately weighed amount of the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Transfer: Transfer the filtered sample to an autosampler vial for injection.
Protocol: Liquid-Liquid Extraction (LLE) for Complex Aqueous Matrices
LLE is effective for extracting analytes from aqueous samples and can provide a cleaner extract.[3][4]
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to a neutral or slightly acidic value to ensure 3,5-Dichlorobenzoylacetonitrile is in its neutral form.
-
Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration and Transfer: Filter the reconstituted sample and transfer it to an autosampler vial.
Liquid Chromatography (LC) Method
A reversed-phase HPLC method is ideal for separating 3,5-Dichlorobenzoylacetonitrile from other components in the sample. A C18 column is a common and robust choice for this type of analysis.[1][5][6]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent in reversed-phase LC with good UV transparency and MS compatibility.[3] |
| Gradient | 10% B to 90% B over 10 minutes | A gradient elution is suitable for separating compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 5 µL | A typical injection volume to avoid column overloading. |
Mass Spectrometry (MS) Method
Tandem mass spectrometry (MS/MS) provides high selectivity and structural information. Electrospray ionization in positive ion mode is recommended for this compound.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrile and ketone groups can be protonated. |
| Scan Type | Full Scan (for initial analysis) | To identify the precursor ion. |
| Mass Range | m/z 50-300 | To cover the expected mass of the precursor and fragment ions. |
| Precursor Ion (Q1) | m/z 214.0 (for [M+H]⁺) | Based on the calculated exact mass. |
| **Product Ion Scan (PIS) | Collision-Induced Dissociation (CID) | To generate fragment ions for structural confirmation. |
| Collision Energy | 10-30 eV (optimization required) | To induce fragmentation of the precursor ion. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| Gas Temperature | 300 °C | To aid in desolvation. |
| Gas Flow | 10 L/min | To assist in nebulization and desolvation. |
Data Analysis and Interpretation
Expected Mass Spectrum
In positive ion ESI, 3,5-Dichlorobenzoylacetonitrile is expected to form a protonated molecule, [M+H]⁺, at an m/z of approximately 214.0. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pathway
While no experimental fragmentation data for 3,5-Dichlorobenzoylacetonitrile is readily available, a predicted pathway can be proposed based on the mass spectrum of its isomer, 3,4-Dichlorobenzoylacetonitrile, and general fragmentation principles for aromatic ketones and nitriles.[7][8]
The protonated molecule ([M+H]⁺ at m/z 214.0) is expected to undergo collision-induced dissociation (CID) to yield several characteristic fragment ions.
Caption: Predicted Fragmentation Pathway of 3,5-Dichlorobenzoylacetonitrile.
Interpretation of Key Fragments:
-
m/z 186.0: Loss of a neutral carbon monoxide (CO) molecule (28 Da) from the benzoyl group is a common fragmentation for aromatic ketones.
-
m/z 187.0: Loss of hydrogen cyanide (HCN) (27 Da) from the acetonitrile moiety.
-
m/z 145.0: This fragment likely corresponds to the dichlorophenyl cation, arising from cleavage of the bond between the carbonyl carbon and the aromatic ring.
-
m/z 144.0: Further fragmentation could lead to the dichlorinated benzene radical cation.
Workflow Visualization
The overall analytical workflow from sample preparation to data analysis is summarized in the following diagram.
Caption: General Workflow for LC-MS/MS Analysis.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the mass spectrometry analysis of 3,5-Dichlorobenzoylacetonitrile. By following the detailed steps for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve reliable and accurate identification of this compound. The predicted fragmentation pathway offers a basis for structural confirmation and can be further refined with experimental data. This guide serves as a valuable resource for professionals in drug development and chemical research, enabling them to confidently analyze this and structurally related molecules.
References
- 1. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. lcms.cz [lcms.cz]
- 8. halocolumns.com [halocolumns.com]
Application and Protocol Guide for the Analytical Characterization of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, a key chemical intermediate. In the absence of standardized public protocols for this specific molecule, this document leverages established principles of analytical chemistry and data from structurally analogous compounds to propose robust starting methodologies. It is designed for researchers, quality control analysts, and drug development professionals, offering in-depth protocols for chromatographic and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative standards such as the ICH Q2(R1) guidelines.
Introduction and Molecular Overview
This compound is an organic compound featuring a dichlorinated phenyl ring, a ketone, and a nitrile functional group. Its chemical structure suggests its potential utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of reactive functional groups and a chiral center (at the carbon bearing the nitrile group, if asymmetrically substituted in the future) necessitates precise and accurate analytical methods to ensure identity, purity, and quality.
The analytical challenge lies in developing methods that can separate the target compound from starting materials, by-products, and potential degradation products, while also confirming its structural integrity. This guide provides the foundational methods to achieve this.
Logical Workflow for Analysis
The selection of an appropriate analytical technique is contingent on the specific objective, whether it is routine purity assessment, structural elucidation, or quantitative analysis in a complex matrix. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: A logical workflow for selecting and applying analytical methods.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for assessing the purity of this compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds.[1][2] Given the aromatic nature and ketone functionality of the target molecule, it is well-suited for this technique. A C18 stationary phase is recommended as a starting point due to its versatility and strong hydrophobic retention of aromatic compounds.[1]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic interactions with the dichlorophenyl ring.
-
Mobile Phase: A gradient of acetonitrile and water is proposed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[3] A gradient elution is recommended to ensure elution of both more polar and more non-polar impurities within a reasonable timeframe.[1]
-
Detector: A UV detector set at a wavelength where the aromatic chromophore exhibits strong absorbance (estimated around 254 nm) will provide high sensitivity.
Protocol: RP-HPLC Method Development and Analysis
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagent and Sample Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution. Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General purpose column with good retention for aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | Standard mobile phases for RP-HPLC.[3] |
| Gradient | 0-15 min, 40% B to 90% B; 15-20 min, 90% B | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard injection volume to avoid column overload. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb strongly at this wavelength. |
-
System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis and Data Interpretation:
-
Inject the sample solution.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Quantification can be performed using an external standard calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It provides both chromatographic separation and structural information from the mass spectrometer, making it ideal for impurity identification.
Causality of Method Design:
-
Column: A low-polarity (5%-phenyl)-methylpolysiloxane capillary column (e.g., DB-5ms) is a robust choice for general-purpose analysis of a wide range of organic molecules.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[6]
-
Predicted Fragmentation: The molecular ion is expected to undergo alpha-cleavage adjacent to the ketone and loss of small molecules like CO. The dichlorophenyl cation would be a prominent and stable fragment.
Protocol: GC-MS Method for Impurity Profiling
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions (Starting Point):
| Parameter | Recommended Setting | Justification |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Oven Program | Initial 100°C (2 min), ramp 15°C/min to 300°C (hold 5 min) | A general-purpose ramp to separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra.[6] |
| Scan Range | m/z 40-500 | Covers the expected mass of the parent molecule and its fragments. |
-
Data Interpretation:
-
The retention time of the main peak serves to identify the compound.
-
The mass spectrum should be analyzed for the molecular ion peak (M+) and characteristic fragment ions.
-
Expected Fragments:
-
Molecular Ion (M+): The m/z corresponding to the molecular weight (C9H5Cl2NO ≈ 214 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.
-
[M-CN]+: Loss of the nitrile group.
-
[C7H3Cl2O]+: Fragment corresponding to the 3,5-dichlorobenzoyl cation, a likely base peak due to its stability.
-
[C6H3Cl2]+: Loss of CO from the benzoyl cation.
-
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide orthogonal information to confirm the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show a characteristic pattern for a 1,3,5-trisubstituted benzene ring. A singlet is expected for the methylene (-CH2-) protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl, nitrile, and aromatic carbons.
Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH (C2, C6) | δ ~7.6 ppm (d) | δ ~128-130 ppm |
| Aromatic CH (C4) | δ ~7.5 ppm (t) | δ ~130-132 ppm |
| Methylene CH2 | δ ~4.0 ppm (s) | δ ~30-40 ppm |
| Aromatic C-Cl (C3, C5) | - | δ ~135-137 ppm |
| Aromatic C-CO (C1) | - | δ ~138-140 ppm |
| Carbonyl C=O | - | δ ~185-195 ppm |
| Nitrile C≡N | - | δ ~115-120 ppm |
Note: Predicted shifts are based on analogous structures and may vary. Experimental verification is required.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic Ring |
| ~2260-2240 | C≡N stretch | Nitrile[9][10] |
| ~1700-1680 | C=O stretch | Aryl Ketone[11][12] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~800-600 | C-Cl stretch | Aryl Halide |
digraph "Method_Validation_ICH_Q2" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. Core Validation Parameters (ICH Q2)", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=record, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Validation [label="Analytical Method Validation | ICH Q2(R1)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Quantitative" { label = "For Quantitative Tests (Assay, Impurities)"; style = "rounded"; color="#5F6368"; Accuracy [label="Accuracy\n(Closeness to true value)"]; Precision [label="Precision\n(Repeatability, Intermediate)"]; Linearity [label="Linearity\n(Proportional response)"]; Range [label="Range\n(Interval of reliability)"]; Specificity [label="Specificity\n(Analyte in presence of others)"]; QuantitationLimit [label="LOQ\n(Limit of Quantitation)"]; }
subgraph "cluster_Qualitative" { label = "For Identification Tests"; style = "rounded"; color="#5F6368"; ID_Specificity [label="Specificity\n(Discrimination ability)"]; }
DetectionLimit [label="LOD\n(Limit of Detection)", fillcolor="#F1F3F4", color="#5F6368"];
Validation -> Accuracy; Validation -> Precision; Validation -> Linearity; Validation -> Range; Validation -> Specificity; Validation -> QuantitationLimit; Validation -> ID_Specificity; Validation -> DetectionLimit; }
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Method Validation Principles
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]
Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
This guide outlines a comprehensive, multi-technique approach for the analytical characterization of this compound. By providing detailed starting protocols for HPLC and GC-MS, alongside predicted spectroscopic data for NMR and FT-IR, this document serves as a robust foundation for researchers and analysts. The causality behind each procedural step is explained to empower the user to optimize these methods further. Adherence to the validation principles outlined in ICH Q2(R1) will ensure the generation of reliable, accurate, and reproducible data, which is critical for quality control and regulatory submission.
References
- 1. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dichlorobenzene(541-73-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
Application Note: A Validated HPLC Method for Purity Determination of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Abstract
This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. This compound is a key intermediate in various synthetic pathways, and ensuring its purity is critical for the quality and safety of downstream products. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for quality control and research environments. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is an aromatic keto-nitrile compound. Its molecular structure, featuring a dichlorinated phenyl ring, a ketone, and a nitrile group, imparts a moderate polarity and hydrophobicity, making it an ideal candidate for analysis by reversed-phase chromatography.[4][5] In this mode, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobic interactions with the stationary phase.[6] More hydrophobic molecules, like the analyte, interact more strongly and are retained longer.[4]
The accurate determination of impurities is a critical aspect of drug development and chemical manufacturing.[7][8] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[9] This protocol establishes a reliable method that can separate the main component from potential process-related impurities and degradation products.
Method Development Rationale:
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as it is the most widely used stationary phase in RP-HPLC, offering excellent retention and selectivity for a broad range of moderately non-polar compounds like the target analyte.[10] The end-capped nature of the selected column minimizes peak tailing that can result from interactions between basic functional groups on impurities and acidic silanol groups on the silica surface.
-
Mobile Phase Selection: A simple mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier that provides good elution strength and is UV transparent at the detection wavelength.[4] A small amount of phosphoric acid is added to the aqueous component to sharpen the analyte peak and ensure a consistent pH, which improves the reproducibility of retention times.
-
Detection Wavelength: The dichlorophenyl chromophore in the analyte exhibits strong UV absorbance. A detection wavelength of 254 nm was chosen, as it provides high sensitivity for a wide range of aromatic compounds and is a common setting for purity analysis.[11]
Experimental Workflow and Logic
The overall process follows a systematic and logical flow from preparation to final purity calculation, ensuring data integrity at each stage.
Caption: Overall experimental workflow from preparation to reporting.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. A data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Phosphoric Acid (85%, analytical grade)
-
This compound Reference Standard (≥99.5% purity)
-
-
Materials:
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®) |
| Mobile Phase | Acetonitrile : Water (0.1% H₃PO₄) / 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
| Mode | Isocratic |
Detailed Protocols
Mobile Phase Preparation (1 L)
-
Carefully add 1.0 mL of 85% phosphoric acid to 400 mL of HPLC-grade water in a 1 L media bottle.
-
Add 600 mL of acetonitrile to the same bottle.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well. This is the standard stock solution.
Sample Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test (SST).
-
Inject the mobile phase (blank) once to ensure no carryover or system contamination.
-
Inject the standard solution five times consecutively.
-
-
If SST criteria are met, proceed to inject the sample solution(s). It is good practice to bracket sample injections with standard injections to monitor system stability.
System Suitability and Data Analysis
The System Suitability Test (SST) is a mandatory part of the analytical procedure, ensuring the chromatography system is adequate for the intended analysis.[9]
System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections of the standard | Demonstrates system precision. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections of the standard | Confirms pump and system stability. |
Purity Calculation
The purity of the sample is calculated using the area normalization method. This method assumes that all impurities elute and have a similar detector response to the main component.
Formula: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Caption: Logical flow for the calculation of purity by area normalization.
Example Calculation Table:
| Peak ID | Retention Time (min) | Peak Area (mAU*s) |
| Impurity 1 | 3.45 | 15,230 |
| Main Analyte | 6.82 | 4,950,100 |
| Impurity 2 | 9.12 | 8,950 |
| Total Area | 4,974,280 | |
| Purity (%) | 99.51% |
Method Validation Summary
This method has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][12]
| Parameter | Summary of Results & Conclusion |
| Specificity | The method is specific. A clean separation of the main peak from impurities was observed. Diode array analysis confirmed peak purity. |
| Linearity | Excellent linearity was observed over a concentration range of 10-150 µg/mL, with a correlation coefficient (r²) > 0.999. |
| Accuracy | The method is accurate, with mean recovery values between 98.0% and 102.0% for spiked samples at three different concentration levels. |
| Precision | The method is precise. Repeatability (intra-day) and intermediate precision (inter-day) showed an RSD of < 2.0% for the main analyte. |
| LOD & LOQ | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established, demonstrating sufficient sensitivity for detecting relevant impurities. |
| Robustness | The method is robust. Minor deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) did not significantly affect the results. |
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
Using 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile in heterocyclic synthesis
An Application Guide to the Strategic Use of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile in Modern Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifaceted Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] Within the arsenal of synthetic precursors, β-ketonitriles stand out for their exceptional versatility. This compound is a prime exemplar of this class, offering a unique combination of reactive sites that can be masterfully orchestrated to construct a variety of complex ring systems.
This molecule, with the chemical formula C₉H₅Cl₂NO, is more than a simple intermediate; it is a C3 synthon containing a reactive ketone, a nitrile group, and an acidic α-methylene group.[2][3] The presence of the 3,5-dichlorophenyl moiety is of particular significance, as this substitution pattern is a well-established toxophore and pharmacophore found in numerous kinase inhibitors, antifungal agents, and other bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the mechanistic rationale and field-proven protocols for its conversion into high-value pyrazole, pyrimidine, and pyridine scaffolds.
Core Reactivity and Synthetic Potential
The power of this compound lies in its trifunctional nature. The interplay between the carbonyl group, the nitrile, and the adjacent active methylene protons allows for a series of predictable and high-yielding cyclocondensation reactions with various binucleophiles.
Synthesis of Pyrazole Scaffolds
Application Note: Constructing Bioactive Pyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Sunitinib.[4] The reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketonitrile) with a hydrazine derivative is one of the most fundamental and reliable methods for pyrazole synthesis, first reported by Knorr in 1883.[5]
Synthetic Strategy & Mechanism: The synthesis leverages the two electrophilic centers of the β-ketonitrile. The reaction proceeds via a cyclocondensation pathway. The more nucleophilic terminal nitrogen of the hydrazine initially attacks the highly electrophilic carbonyl carbon. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of a stable, aromatic 5-amino-3-aryl-pyrazole. The regioselectivity is driven by the differential reactivity of the ketone and nitrile groups.
Protocol 1.1: Synthesis of 5-(3,5-Dichlorophenyl)-1-phenyl-1H-pyrazol-3-amine
This protocol details the direct synthesis of a substituted aminopyrazole, a versatile intermediate for further functionalization.
Reaction Scheme:
(Self-generated image, as I cannot browse for a specific one)
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Anhydrous sodium acetate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 46.7 mmol, 1.0 equiv).
-
Add absolute ethanol (100 mL) and stir to dissolve the starting material.
-
To this solution, add phenylhydrazine hydrochloride (7.1 g, 49.1 mmol, 1.05 equiv) and anhydrous sodium acetate (4.2 g, 51.2 mmol, 1.1 equiv). The sodium acetate is crucial as it neutralizes the HCl salt of the hydrazine, liberating the free base necessary for the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).
-
Recrystallize the crude product from hot ethanol to yield pure 5-(3,5-Dichlorophenyl)-1-phenyl-1H-pyrazol-3-amine as a crystalline solid.
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 4-6 hours |
| Appearance | Off-white to pale yellow solid |
| Purity | >98% after recrystallization |
Synthesis of Pyrimidine Scaffolds
Application Note: Accessing the Pyrimidine Core
Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, uracil) and are prevalent in a wide range of pharmaceuticals, including antiviral and anticancer agents.[3] The Pinner synthesis and related methodologies provide a direct route to this key heterocycle.
Synthetic Strategy & Mechanism: The synthesis of a pyrimidine ring from this compound involves its reaction with a compound containing an amidine functional group, such as guanidine or urea.[3][6] The reaction is a classic cyclocondensation. The mechanism begins with the nucleophilic attack of one of the amino groups of the amidine on the electrophilic carbonyl carbon of the ketonitrile. This is followed by an intramolecular cyclization, where the second amino group attacks the nitrile carbon. The final step involves dehydration and tautomerization to yield the stable, aromatic pyrimidine ring.
Protocol 2.1: Synthesis of 2,4-Diamino-6-(3,5-dichlorophenyl)pyrimidine
This protocol describes an efficient synthesis using guanidine, a common and inexpensive reagent, to produce a highly functionalized diaminopyrimidine.
Reaction Scheme:
(Self-generated image)
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium metal)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
Set up a 250 mL round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The reaction should be run under an inert atmosphere to prevent side reactions involving the strong base.
-
In the flask, dissolve sodium metal (1.2 g, 52.2 mmol, 1.1 equiv) in absolute ethanol (80 mL) to prepare sodium ethoxide in situ. Alternatively, use an equivalent amount of a commercial sodium ethoxide solution. This step is exothermic and should be performed with caution.
-
Once the sodium has completely dissolved and the solution has cooled, add guanidine hydrochloride (4.9 g, 51.4 mmol, 1.05 equiv). Stir for 15 minutes.
-
Add this compound (10.0 g, 46.7 mmol, 1.0 equiv) to the reaction mixture.
-
Heat the suspension to reflux (approx. 78 °C) and maintain for 5-7 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Neutralize the mixture carefully with glacial acetic acid until the pH is approximately 7.
-
Pour the neutralized mixture into 400 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to afford 2,4-Diamino-6-(3,5-dichlorophenyl)pyrimidine.
Data Summary:
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 5-7 hours |
| Appearance | White to off-white powder |
| Catalyst/Base | Sodium Ethoxide |
Synthesis of Pyridine Scaffolds
Application Note: Multi-Component Assembly of Pyridines
Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals.[7] Multi-component reactions (MCRs) offer an atom-economical and efficient strategy for their synthesis. The Guareschi-Thorpe synthesis is a classic method for producing 2-pyridones, which can be readily converted to other pyridine derivatives. A related approach allows for the synthesis of highly substituted 2-amino-3-cyanopyridines.
Synthetic Strategy & Mechanism: The synthesis of a 2-amino-3-cyano-4-aryl-6-substituted pyridine scaffold can be achieved through a one-pot, three-component condensation of an aldehyde, this compound (acting as the active methylene component), and malononitrile, using a base catalyst like piperidine or diethylamine.[7]
The mechanism is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Concurrently, the base deprotonates the active methylene group of the this compound, which then undergoes a Michael addition to the arylidene intermediate. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization/aromatization, often with the elimination of a small molecule, to form the stable pyridine ring.
Protocol 3.1: Synthesis of 2-Amino-6-(3,5-dichlorophenyl)-4-(4-methoxyphenyl)-nicotinonitrile
This protocol provides a practical example of the multi-component synthesis of a highly substituted cyanopyridine.
Reaction Scheme:
(Self-generated image)
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.14 g, 10 mmol, 1.0 equiv), 4-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 equiv), and malononitrile (0.66 g, 10 mmol, 1.0 equiv) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture. Piperidine acts as a base to facilitate both the Knoevenagel and Michael addition steps.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3 hours.
-
A precipitate will typically form as the reaction progresses. After the reflux period, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Dry the product in a vacuum oven to yield the pure 2-amino-6-(3,5-dichlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile. Further purification by recrystallization is usually not necessary.
Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 3.5 hours |
| Appearance | Yellow crystalline solid |
| Catalyst | Piperidine |
Conclusion
This compound has demonstrated itself to be a robust and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide reliable and efficient pathways to pyrazoles, pyrimidines, and pyridines. The strategic positioning of its reactive functional groups allows for a high degree of control and predictability in cyclocondensation and multi-component reactions. For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of this building block opens the door to the rapid generation of diverse chemical libraries and the streamlined synthesis of complex target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
The Strategic Synthesis of Novel c-Met Kinase Inhibitors from a Dichlorinated Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a clinically validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis in a variety of human cancers.[1][2] The development of small-molecule inhibitors targeting the ATP-binding site of c-Met has emerged as a promising therapeutic strategy.[3] This document provides a detailed guide on the utilization of 3,5-Dichlorobenzoylacetonitrile , a versatile chemical precursor, in the synthesis of a potent class of quinoline-based c-Met inhibitors. We will explore the chemical rationale, provide step-by-step synthetic protocols, and outline methods for the biological evaluation of the resulting compounds.
Introduction: The Rationale for Targeting c-Met and the Role of 3,5-Dichlorobenzoylacetonitrile
The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][4] These pathways are integral to cell proliferation, survival, and motility.[2] Dysregulation of c-Met signaling is a known driver in numerous malignancies, making it a compelling target for therapeutic intervention.[1][5] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the c-Met kinase domain are a major class of therapeutics under investigation.[3][6]
Quinoline scaffolds have been identified as privileged structures in the design of potent and selective c-Met inhibitors.[7] The strategic placement of substituents on the quinoline ring is crucial for achieving high-affinity binding to the kinase domain. The use of 3,5-Dichlorobenzoylacetonitrile as a starting material offers a direct route to quinoline derivatives with a specific dichlorination pattern that can be exploited for optimizing inhibitor potency and selectivity. The chlorine atoms can form key interactions within the ATP-binding pocket and also serve as handles for further chemical modification.
Synthetic Strategy: From Precursor to Potent Inhibitor
The cornerstone of our synthetic approach is the Friedländer annulation , a classic and efficient method for the synthesis of quinolines.[8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as our precursor, 3,5-Dichlorobenzoylacetonitrile.
Our representative synthesis will focus on the creation of a 2-aryl-3-cyano-5,7-dichloroquinoline core, a structure designed to mimic the binding mode of known c-Met inhibitors.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a quinoline-based c-Met inhibitor.
Experimental Protocols
PART 1: Synthesis of the Key Intermediate: 2-Amino-5-bromobenzophenone
Rationale: 2-Aminoaryl ketones are essential partners for the Friedländer synthesis. The bromine atom at the 5-position serves as a versatile handle for late-stage functionalization to explore structure-activity relationships (SAR). While several methods exist for the synthesis of 2-aminobenzophenones, a common approach involves the Friedel-Crafts acylation of a protected aniline or a related palladium-catalyzed coupling reaction.[5]
Materials:
-
2-Bromoaniline
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Protection of the Amine (Optional but Recommended): To a solution of 2-bromoaniline in DCM, add a suitable protecting group such as acetyl chloride or Boc-anhydride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C. Stir the reaction mixture at room temperature until completion (monitor by TLC). Work up the reaction by washing with water and brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous AlCl₃ in DCM, add the protected 2-bromoaniline. Then, add benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Deprotection: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Deprotect the amine by heating in an acidic or basic solution as appropriate for the protecting group used.
-
Purification: Purify the crude 2-amino-5-bromobenzophenone by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Expected Outcome: A yellow solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Core Synthesis via Friedländer Annulation
Rationale: This is the key step where the quinoline core is constructed. The base-catalyzed reaction proceeds through an initial aldol-type condensation between the ketone of the 2-aminobenzophenone and the active methylene group of the 3,5-Dichlorobenzoylacetonitrile, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline.
Materials:
-
2-Amino-5-bromobenzophenone (from Part 1)
-
3,5-Dichlorobenzoylacetonitrile
-
Piperidine (catalyst)
-
Ethanol, absolute
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzophenone (1.0 eq) and 3,5-Dichlorobenzoylacetonitrile (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield the desired 6-bromo-2-(3,5-dichlorophenyl)-3-cyano-quinoline.
Expected Outcome: A pale yellow or off-white solid. Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of Synthesized Inhibitors
The c-Met Signaling Pathway and Point of Inhibition
References
- 1. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones [mdpi.com]
- 4. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biological Screening of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is a β-ketonitrile containing a dichlorophenyl moiety.[1][2] While its primary utility to date has been as a versatile building block in organic synthesis for generating more complex heterocyclic molecules, its structural features suggest potential for a range of biological activities.[1][3][4] The presence of the dichlorophenyl group is common in compounds with demonstrated anticancer, antimicrobial, and herbicidal properties.[5] The reactive β-ketonitrile scaffold further enhances its potential to interact with biological targets.[3][4]
This document provides a detailed, tiered experimental protocol for the initial biological screening of this compound to elucidate its potential therapeutic value. The proposed workflow is designed to be a self-validating system, beginning with broad primary screens for cytotoxicity and antimicrobial effects, followed by more targeted secondary assays based on the initial findings.
Compound Handling and Safety Precautions
Prior to initiating any experimental work, it is crucial to handle this compound with appropriate safety measures. Dichlorophenyl compounds can be toxic and may cause skin and eye irritation.[6][7]
Safety Recommendations:
-
Always handle the compound in a well-ventilated chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.[8][10]
-
For stock solution preparation, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).
Tier 1: Primary Biological Screening
The initial screening phase is designed to broadly assess the compound's biological activity profile. This will involve parallel screening for cytotoxic effects against a panel of cancer cell lines and for antimicrobial activity against representative bacterial and fungal strains.
Workflow for Primary Screening
Caption: Tier 1 primary screening workflow.
Protocol 1A: In Vitro Cytotoxicity Screening
The evaluation of a novel compound's cytotoxic potential is a critical first step in cancer drug discovery.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Assay: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[12]
Data Presentation:
| Cell Line | Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Experimental Value | 0.8 ± 0.1 |
| A549 | Experimental Value | 1.2 ± 0.2 |
| HCT116 | Experimental Value | 0.5 ± 0.08 |
Protocol 1B: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well plates
-
This compound
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Resazurin dye (optional, for viability indication)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Microorganism | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus | Experimental Value | Ciprofloxacin: 0.5 |
| E. coli | Experimental Value | Ciprofloxacin: 0.25 |
| C. albicans | Experimental Value | Fluconazole: 1.0 |
Tier 2: Secondary Mechanistic Assays (Hypothetical)
If significant activity is observed in the primary screens (e.g., IC50 < 10 µM or MIC < 16 µg/mL), secondary assays can be employed to investigate the mechanism of action.
Potential Follow-up for Cytotoxic Activity
A promising cytotoxic profile would warrant further investigation into the mode of cell death and potential molecular targets.
Caption: Tier 2 follow-up assays for a cytotoxic hit.
Protocol 2A: Enzyme Inhibition Assay (Example: Kinase Assay)
Given that many dichlorophenyl-containing molecules are known to inhibit protein kinases, a generic kinase inhibition assay could be a logical next step.[5]
Principle: This protocol describes a generic, non-radioactive, luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant kinase of interest (e.g., a panel of kinases relevant to the cancer cell lines used)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Plating: Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Signal Generation: Add the luminescent assay reagent, which simultaneously stops the kinase reaction and generates a light signal from the remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Data Presentation:
| Kinase Target | Compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |
| Kinase A | Experimental Value | 0.01 |
| Kinase B | Experimental Value | 0.02 |
| Kinase C | Experimental Value | 0.005 |
Conclusion
This application note provides a structured and comprehensive framework for the initial biological evaluation of this compound. By employing a tiered screening approach, researchers can efficiently identify and prioritize potential cytotoxic and antimicrobial activities. Positive results from these primary screens will guide the selection of more specific secondary assays to elucidate the compound's mechanism of action, paving the way for further preclinical development.
References
- 1. Buy this compound | 69316-09-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. DICHLORODIPHENYLDICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Welcome to the technical support guide for the synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile (CAS 69316-09-2), a key intermediate in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you overcome common challenges and optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, which typically proceeds via a Claisen-type condensation of a 3,5-dichlorobenzoyl derivative with acetonitrile.
Question: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in this synthesis often trace back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or workup procedure.
-
Probable Cause 1: Inactive Base or Non-Anhydrous Conditions. The crucial step in this synthesis is the deprotonation of acetonitrile to form a nucleophilic anion. This requires a strong, non-nucleophilic base and strictly anhydrous conditions.
-
Solution:
-
Base Selection: Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are effective choices.[1] If using NaH, ensure it is fresh (a fine, gray powder, not chunky or white) and washed with dry hexane to remove mineral oil.
-
Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Use anhydrous solvents; tetrahydrofuran (THF) or diethyl ether are good choices and can be dried over sodium/benzophenone or passed through a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
-
Probable Cause 2: Competing Side Reactions. The product, a β-ketonitrile, is more acidic than the starting acetonitrile. This means that once a small amount of product is formed, it can be deprotonated by the base, consuming the base and preventing it from reacting with the starting acetonitrile.[2]
-
Solution:
-
Stoichiometry: Use at least two equivalents of base and acetonitrile relative to the starting ester. The first equivalent of base deprotonates the starting acetonitrile, and the second equivalent deprotonates the resulting β-ketonitrile product, driving the equilibrium toward the product.[1]
-
Slow Addition: Add the 3,5-dichlorobenzoyl derivative (e.g., methyl 3,5-dichlorobenzoate) slowly to the solution of the acetonitrile anion at a low temperature (0 °C) to control the reaction rate and minimize side reactions.
-
-
-
Probable Cause 3: Inefficient Quenching and Workup. Improper quenching can lead to the hydrolysis of the nitrile or decomposition of the product.
-
Solution: Quench the reaction by carefully and slowly adding it to a cold, dilute acid solution (e.g., 1M HCl). This protonates the enolate of the product and neutralizes any remaining base. Ensure the aqueous solution remains cold during the addition.
-
Question: I am observing a significant, unidentified byproduct in my crude NMR. How can I identify and minimize it?
Answer: The most likely byproduct is the self-condensation product of your starting ester or unreacted starting material.
-
Probable Cause 1: Self-Condensation of the Ester. If using a starting material like ethyl 3,5-dichlorobenzoate instead of methyl, and sodium ethoxide as the base, self-condensation can occur, though it is less likely with aromatic esters which lack α-hydrogens.[3] A more probable cause is incomplete reaction.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the reaction is proceeding.
-
Purification: Unreacted starting material can typically be removed via recrystallization or flash column chromatography. For recrystallization, a solvent system like ethyl acetate/hexane is often effective.[4]
-
-
-
Probable Cause 2: Amidine Formation. If using sodium amide (NaNH₂) as the base, it can act as a nucleophile and react with the nitrile functionality, leading to amidine byproducts.[1]
-
Solution: While historically used, NaNH₂ is often avoided for this reason. Preferentially use bases like NaH or KOt-Bu which are strong bases but poor nucleophiles.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: methyl 3,5-dichlorobenzoate or 3,5-dichlorobenzoyl chloride?
Both can be used. Methyl 3,5-dichlorobenzoate is often preferred for a standard Claisen-type condensation with a strong base like NaH or KOt-Bu.[1] 3,5-Dichlorobenzoyl chloride can also be used, often in Friedel-Crafts type reactions with acetonitrile in the presence of a Lewis acid, but this can sometimes lead to more complex product mixtures.[5]
Q2: How critical is temperature control during the reaction?
Temperature control is very important. The initial deprotonation of acetonitrile and the subsequent addition of the ester should be carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. The reaction may then be allowed to slowly warm to room temperature to ensure it goes to completion.
Q3: What are the best practices for purifying the final product?
The crude product is often a solid.
-
Recrystallization: This is the most common and scalable method. A mixed solvent system, such as ethyl acetate/n-hexane or ethanol/water, is likely to be effective. Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., ethyl acetate) and slowly add the less polar anti-solvent (e.g., hexane) until turbidity is observed, then allow to cool slowly.[4]
-
Flash Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography is a good alternative. A solvent gradient of ethyl acetate in hexane is a good starting point for elution.[4]
Q4: How can I confirm the identity and purity of this compound?
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. You should observe signals corresponding to the aromatic protons on the dichlorophenyl ring and the methylene protons of the oxopropanenitrile chain.
-
Mass Spectrometry (MS): To confirm the molecular weight (214.05 g/mol ).[6]
-
Melting Point: A sharp melting point range indicates high purity.
Optimized Experimental Protocol
This protocol is based on a modified Claisen condensation, which is a robust method for synthesizing β-ketonitriles.[1][3]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (anhydrous)
-
Methyl 3,5-dichlorobenzoate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
Procedure:
-
Preparation: Under an argon atmosphere, add sodium hydride (2.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
NaH Wash: Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully via cannula each time.
-
Reaction Setup: Add anhydrous THF (approx. 0.2 M relative to the ester) and anhydrous acetonitrile (2.2 eq) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Ester Addition: Dissolve methyl 3,5-dichlorobenzoate (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred NaH/acetonitrile suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding it via cannula to a vigorously stirred beaker of cold 1M HCl (ensure enough to neutralize all the base).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an ethyl acetate/n-hexane solvent system.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates acetonitrile.[3] |
| Solvent | Anhydrous THF | Ethereal solvent that is compatible with the strong base and effectively solubilizes reactants.[1] |
| Stoichiometry | 1 eq Ester : 2.2 eq Base : 2.2 eq Acetonitrile | Excess base and nitrile are required to deprotonate the acidic product, driving the reaction equilibrium forward.[1][2] |
| Temperature | 0 °C to Room Temp | Controls initial exothermic reaction and allows the reaction to proceed to completion. |
| Workup | Acidic Quench (1M HCl) | Neutralizes the base and protonates the product enolate, preventing degradation. |
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: Troubleshooting flowchart for low yield diagnosis.
Reaction Mechanism Overview
This diagram illustrates the key steps of the Claisen condensation for this synthesis.
Caption: Simplified Claisen condensation mechanism.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound | 69316-09-2 [smolecule.com]
- 6. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3,5-Dichlorobenzoylacetonitrile
Welcome to the technical support center for the synthesis of 3,5-Dichlorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of 3,5-Dichlorobenzoylacetonitrile, a valuable β-ketonitrile intermediate in medicinal chemistry, is typically achieved through a Claisen-type condensation reaction. This involves the acylation of the acetonitrile anion with a suitable 3,5-dichlorobenzoyl precursor, such as 3,5-dichlorobenzoyl chloride or an ester like ethyl 3,5-dichlorobenzoate, in the presence of a strong base. While the reaction is straightforward in principle, several competing side reactions can occur, leading to reduced yields and purification challenges. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3,5-Dichlorobenzoylacetonitrile, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of 3,5-Dichlorobenzoylacetonitrile, or the reaction doesn't seem to be working at all. What are the possible causes and how can I fix this?
Answer:
Low or no yield is a common issue that can stem from several factors related to the reactants, reagents, and reaction conditions.
Possible Causes and Solutions:
-
Inactive Base: The Claisen condensation requires a strong base to deprotonate acetonitrile and form the nucleophilic carbanion.[1] If the base is old, has been improperly stored, or is not strong enough, the reaction will not proceed efficiently.
-
Solution: Use a freshly opened or properly stored strong base such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA).[2] Ensure the base is not quenched by moisture or acidic impurities in the solvent or reactants.
-
-
Presence of Moisture: The acylating agent, particularly 3,5-dichlorobenzoyl chloride, is highly sensitive to moisture and can be hydrolyzed to the unreactive 3,5-dichlorobenzoic acid.[3]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the intermediates.
-
Solution: The optimal temperature will depend on the specific base and solvent used. For many Claisen-type condensations, the reaction is initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[4]
-
-
Insufficient Reaction Time: Condensation reactions can sometimes be slow.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Issue 2: Presence of a Significant Amount of White Precipitate that is Not the Product
Question: I have a significant amount of a white, solid byproduct that is difficult to separate from my desired product. What is this impurity and how can I prevent its formation?
Answer:
The most likely culprit for a significant white precipitate, other than your product, is 3,5-dichlorobenzoic acid.
Primary Cause:
-
Hydrolysis of 3,5-Dichlorobenzoyl Chloride: As mentioned previously, 3,5-dichlorobenzoyl chloride readily reacts with water to form 3,5-dichlorobenzoic acid.[3] This can happen if there is residual moisture in your reaction setup, solvents, or if the starting material has been exposed to the atmosphere.
Prevention and Mitigation:
-
Strict Anhydrous Conditions: The most effective way to prevent the formation of 3,5-dichlorobenzoic acid is to maintain strict anhydrous conditions throughout the experiment.[3] This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere.
-
Purification of Starting Material: If you suspect your 3,5-dichlorobenzoyl chloride has been partially hydrolyzed, you can purify it by distillation before use.
-
Workup Procedure: During the workup, the 3,5-dichlorobenzoic acid can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The acid will be converted to its water-soluble carboxylate salt and will be extracted into the aqueous layer.[3]
Issue 3: Formation of a Yellowish or Oily Impurity
Question: My crude product is contaminated with a yellowish, sometimes oily, substance. What could this be and how do I get rid of it?
Answer:
A yellowish or oily impurity is often indicative of the self-condensation of acetonitrile, a side reaction known as the Thorpe reaction.[5]
Primary Cause:
-
Thorpe Reaction: In the presence of a strong base, acetonitrile can act as both a nucleophile and an electrophile, leading to its self-condensation to form a β-enaminonitrile.[6] This byproduct is often colored and can be difficult to separate from the desired product.
Prevention and Mitigation:
-
Controlled Addition of Reagents: To minimize the self-condensation of acetonitrile, it is crucial to control the relative concentrations of the reactants. A common strategy is to slowly add the acetonitrile to a mixture of the base and the 3,5-dichlorobenzoyl precursor. This ensures that the acetonitrile anion reacts with the acylating agent as it is formed, rather than with another molecule of acetonitrile.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of the Thorpe reaction. Using a non-nucleophilic, sterically hindered base like LDA can sometimes favor the desired Claisen condensation over the self-condensation of acetonitrile.[1]
-
Purification: The Thorpe reaction byproduct can often be removed by column chromatography on silica gel. The difference in polarity between the desired β-ketonitrile and the more polar β-enaminonitrile allows for their separation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the main reaction?
The synthesis of 3,5-Dichlorobenzoylacetonitrile proceeds via a Claisen-type condensation. The mechanism involves the following key steps:
-
Deprotonation: A strong base removes an acidic α-proton from acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).
-
Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3,5-dichlorobenzoyl precursor.
-
Elimination: The tetrahedral intermediate formed then collapses, eliminating the leaving group (e.g., chloride from the acyl chloride or an alkoxide from an ester) to yield the final β-ketonitrile product.[7]
Q2: Which is a better precursor: 3,5-dichlorobenzoyl chloride or ethyl 3,5-dichlorobenzoate?
Both precursors can be used, but they have different advantages and disadvantages:
-
3,5-Dichlorobenzoyl Chloride: This is more reactive than the corresponding ester, which can lead to faster reaction times.[8][9] However, it is also more susceptible to hydrolysis, requiring stricter anhydrous conditions.
-
Ethyl 3,5-Dichlorobenzoate: This is less reactive and less sensitive to moisture. However, the reaction may require harsher conditions (e.g., stronger base, higher temperature) to proceed at a reasonable rate. Additionally, if an alkoxide base is used, there is a risk of transesterification if the alkoxide does not match the ester's alcohol portion.
The choice often depends on the available facilities for maintaining anhydrous conditions and the desired reaction kinetics.
Q3: What are the best purification methods for 3,5-Dichlorobenzoylacetonitrile?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the main impurity is 3,5-dichlorobenzoic acid, recrystallization from a suitable solvent system can be effective. The difference in solubility between the desired product and the acid at different temperatures allows for their separation.[10]
-
Column Chromatography: If the crude product contains a mixture of impurities, including the Thorpe reaction byproduct, column chromatography on silica gel is the most effective purification method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the components.[10]
Q4: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used to confirm the structure and purity of the synthesized 3,5-Dichlorobenzoylacetonitrile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and can be used to identify the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ketone (C=O) and nitrile (C≡N) functional groups. The absence of a broad O-H stretch will indicate the successful removal of any carboxylic acid impurity.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.
Reaction Mechanism
Caption: Main reaction pathway for the synthesis.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common issues.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
How to prevent polymerization in 3-oxopropanenitrile synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-oxopropanenitrile (cyanoacetaldehyde). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this highly reactive and valuable building block. Given the compound's inherent instability, preventing polymerization is critical for achieving successful outcomes.[1] This guide emphasizes the causes of polymerization and provides field-proven strategies for its prevention and control.
Troubleshooting Guide: Polymerization and Side Reactions
This section addresses specific issues that may arise during the synthesis of 3-oxopropanenitrile, focusing on the unmistakable signs of polymerization.
Q1: My reaction mixture turned dark brown and viscous, and my yield was negligible. What happened?
This is a classic indication of polymerization.[2] 3-Oxopropanenitrile is highly prone to self-condensation and polymerization due to the presence of both a reactive aldehyde and an activated nitrile group.[3][4] This process is often accelerated by elevated temperatures, prolonged reaction times, or the presence of acidic or basic impurities.[1][2] The darkening and increase in viscosity are signs that the small monomer units are forming long, high-molecular-weight polymer chains, effectively removing the desired product from the reaction.
Causality: The reaction is exothermic, and localized hot spots can initiate a runaway polymerization cascade. The aldehyde group can react with the active methylene group (the carbon between the aldehyde and nitrile) of another molecule in an aldol-type condensation, which can propagate rapidly.
Preventative Actions:
-
Strict Temperature Control: Maintain the recommended reaction temperature, often at or below room temperature, using an ice bath to manage any exotherms, especially during the addition of reagents.[1]
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, HPLC). Once the starting material is consumed, proceed immediately to the workup to avoid extended heating or stirring.[2]
-
Controlled Reagent Addition: Add strong bases or other highly reactive reagents dropwise to maintain temperature and prevent a rapid, uncontrolled reaction.[5]
Q2: I'm observing multiple byproducts in my TLC and NMR analysis alongside a low yield. What are the likely side reactions?
Beyond polymerization, the primary side reaction is the hydrolysis of the nitrile group.[2] This is particularly common if water is present, especially under acidic or basic conditions, and can lead to the formation of 3-oxopropanamide or 3-oxopropanoic acid.
Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. This process can be catalyzed by both acids (which activate the nitrile) and bases (which generate the more potent hydroxide nucleophile).
Preventative Actions:
-
Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and high-purity reagents to minimize the presence of water.[2]
-
Careful Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a buffered system or carefully neutralize the reaction mixture to a pH of approximately 7 before extraction to minimize acid- or base-catalyzed hydrolysis.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the introduction of atmospheric moisture.[1]
Q3: My yield is consistently low even without obvious signs of polymerization. What else could be going wrong?
Low yields can be a persistent issue and may stem from factors beyond polymerization or hydrolysis.[6]
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. As a valuable β-ketonitrile intermediate, its efficient synthesis is crucial for numerous downstream applications.[1][2] This document moves beyond simple protocols to explain the why behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory settings.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of this compound, which is typically achieved via a Claisen-type condensation reaction.[3][4][5][6]
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can be attributed to several factors, often related to reagent quality, reaction conditions, and workup procedures.
-
Moisture Contamination: The Claisen condensation employs strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt), which are extremely sensitive to moisture.[3][4] Any water present will quench the base, reducing the amount available to deprotonate the acetonitrile and thereby lowering your yield.
-
Inactive Base: The strength of your base is paramount. Over time, particularly with improper storage, bases can degrade.
-
Solution: Use a fresh bottle of the base. For organolithium bases like n-butyllithium (n-BuLi), titration is recommended before use to determine the exact molarity.[7]
-
-
Sub-optimal Temperature: Temperature control is critical. If the temperature is too low, the reaction rate may be impractically slow.[8] Conversely, excessively high temperatures can lead to decomposition of starting materials and the desired product, resulting in a dark or black reaction mixture.[3]
-
Improper Stoichiometry: The molar ratio of reactants is crucial. An insufficient amount of the base or acetonitrile will result in incomplete conversion of the starting ester.
-
Solution: A slight excess of acetonitrile and a stoichiometric amount of a strong base are typically required to drive the reaction to completion.[5]
-
Q2: The reaction mixture has turned dark brown/black. What does this indicate and can the product be salvaged?
A dark coloration usually signifies decomposition.[3] This can be caused by:
-
Excessive Heat: As mentioned, high temperatures can degrade the reactants or the β-ketonitrile product.[3]
-
Reactive Base: A highly reactive base, if not added in a controlled manner, can lead to side reactions and decomposition.[3]
Salvage Strategy:
-
Cool the reaction mixture immediately.
-
Take a small aliquot, quench it, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if any desired product has formed.
-
If product is present, proceed with a careful workup. However, be prepared for a difficult purification.
Prevention:
-
Lower the reaction temperature.
-
Ensure slow, dropwise addition of reagents, especially the base, to maintain temperature control.[7]
Q3: I'm observing multiple spots on my TLC plate, indicating several byproducts. What are the common side reactions?
The formation of multiple byproducts is a common challenge. Key side reactions include:
-
Self-condensation of the Ester: If the starting ester has enolizable α-hydrogens, it can undergo self-condensation. However, for the synthesis of this compound, the starting material is typically an ester of 3,5-dichlorobenzoic acid, which lacks α-hydrogens, making this specific side reaction less of a concern.[4]
-
Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis, especially during an acidic workup, which can form a carboxylic acid or amide.[7]
-
Solution: Use a neutral or mildly acidic quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Avoid strongly acidic conditions during workup if possible.
-
-
Product Dimerization: The β-ketonitrile product itself can undergo further reactions under basic conditions.[10]
-
Solution: Quench the reaction as soon as it reaches completion (as determined by TLC monitoring) to minimize the product's exposure to the basic environment.
-
Q4: How do I effectively purify the crude this compound?
Purification is critical to obtaining a high-purity final product. The two most effective methods are recrystallization and flash column chromatography.
-
Recrystallization: This is an excellent technique for purifying solid compounds.[9][11]
-
Solvent System: A mixed solvent system, such as ethyl acetate/hexanes, is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[11]
-
-
Flash Column Chromatography: This method is highly effective for separating compounds with different polarities.[7][11]
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Moisture in reagents/solvents.2. Inactive base.3. Sub-optimal temperature. | 1. Ensure all glassware is dry and use anhydrous solvents.[3]2. Use a fresh batch of base or titrate if applicable.[7]3. Optimize temperature; try running the reaction at a lower temperature for a longer duration or vice versa.[3] |
| Dark Reaction Mixture | 1. Reaction temperature is too high.2. Base added too quickly. | 1. Lower the reaction temperature.[3]2. Add the base dropwise with efficient stirring and cooling.[3] |
| Multiple Byproducts | 1. Side reactions (e.g., hydrolysis).2. Product degradation. | 1. Use a neutral quench (e.g., sat. aq. NH₄Cl).[9]2. Monitor the reaction closely with TLC and work up as soon as the starting material is consumed.[7] |
| Difficulty in Purification | 1. Inappropriate purification method.2. Complex mixture of impurities. | 1. Try a different solvent system for recrystallization or column chromatography.[11]2. Consider a pre-purification step, such as an aqueous wash to remove water-soluble impurities. |
Experimental Protocols
Optimized Synthesis of this compound via Claisen Condensation
This protocol provides a robust method for the synthesis of the target compound.
Materials:
-
Ester of 3,5-dichlorobenzoic acid (e.g., methyl 3,5-dichlorobenzoate) (1.0 eq)
-
Acetonitrile (2.0 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add NaH. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.[3]
-
Reaction Setup: Add anhydrous THF to the flask to create a suspension of NaH.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. A vigorous evolution of hydrogen gas may be observed.[7]
-
Acylation: Add a solution of the 3,5-dichlorobenzoyl ester in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[3][7]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1M HCl or saturated aqueous NH₄Cl until the solution is acidic (if using HCl) or neutral.[3][9]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.[7][9]
Workflow Diagrams
General Reaction Pathway
Caption: Claisen-type condensation for synthesis.
Troubleshooting Workflow for Low Yield
Caption: Systematic approach to diagnosing low yield.
Analytical Methods
Accurate monitoring of the reaction and characterization of the final product are essential.
| Technique | Application | Typical Parameters |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Mobile Phase: 20-30% Ethyl acetate in HexanesVisualization: UV light (254 nm) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water gradientDetector: UV-Vis or Diode Array[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identity confirmation | Column: DB-5ms or similar non-polar capillary columnIonization: Electron Ionization (EI)[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the structure. |
| Infrared (IR) Spectroscopy | Functional group identification | Look for characteristic peaks for the nitrile (C≡N) and ketone (C=O) groups. |
This technical support guide provides a framework for understanding and optimizing the synthesis of this compound. By applying these principles, you can enhance your reaction outcomes and confidently troubleshoot any issues that may arise.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges in the purification of crude 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. As a key intermediate in various synthetic pathways, achieving high purity of this β-ketonitrile is critical for the success of subsequent reactions and the integrity of final products. This document moves beyond standard protocols to address the specific chemical nature of the target compound and the common impurities generated during its synthesis.
Section 1: Frequently Asked Questions - Understanding Your Impurity Profile
This section addresses the most common initial observations and questions that arise when handling the crude product post-synthesis.
Q1: What are the most prevalent impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route, which is typically a Claisen-type condensation.[1][2] The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: The primary culprits are often residual 3',5'-dichloroacetophenone and a cyano-group donor like cyanoacetic acid.[3] Due to its acidity (pKa ≈ 2.5) and water solubility, cyanoacetic acid can often be removed with a simple aqueous wash, but 3',5'-dichloroacetophenone is organic-soluble and may persist.[4][5]
-
Hydrolysis By-products: The nitrile functional group is susceptible to hydrolysis, especially if the reaction workup involves strong acidic or basic conditions.[6] This can lead to the formation of the corresponding amide (3-(3,5-dichlorophenyl)-3-oxopropanamide) and, upon further hydrolysis, the carboxylic acid (3-(3,5-dichlorophenyl)-3-oxopropanoic acid).
-
Side-Reaction Products: Uncontrolled reaction conditions can lead to self-condensation of starting materials or other side reactions, resulting in oligomeric or polymeric tars that can complicate purification.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., THF, DMF) and reagents from the workup (e.g., acids, bases) can remain trapped in the crude product.[7]
Q2: My crude product is a dark-colored oil or a sticky solid, not the expected crystalline powder. What has likely occurred?
A2: This is a frequent issue and typically points to one of two causes:
-
Presence of Low-Melting Impurities or Residual Solvent: The presence of unreacted starting materials, particularly 3',5'-dichloroacetophenone (m.p. ~26 °C), or trapped reaction solvent can significantly depress the melting point of the mixture, resulting in an oil or gum.
-
"Oiling Out" Phenomenon: During workup or an attempted crystallization, the product may have separated from the solution as a supercooled liquid instead of a crystalline solid.[8] This happens when the solubility of the compound is too high or when the rate of cooling is too fast.
Q3: The color of my crude product is yellow, brown, or even black. What causes this, and is it removable?
A3: Dark coloration is usually indicative of high-molecular-weight by-products or degradation products formed under harsh reaction conditions (e.g., excessive heat). These colored impurities are often highly polar and can be effectively removed. The standard method is treatment with activated charcoal, which adsorbs these colored molecules onto its high-surface-area matrix.[9] However, this step must be performed judiciously, as charcoal can also adsorb the desired product, leading to yield loss if used in excess.[9]
Section 2: Troubleshooting Purification Protocols
This section provides solutions to specific problems encountered during the two primary purification techniques: recrystallization and column chromatography.
Recrystallization Issues
Q4: I'm struggling to identify a suitable solvent for recrystallization. What is the recommended strategy?
A4: The key to a successful recrystallization is identifying a solvent (or solvent system) in which your target compound is highly soluble when hot but sparingly soluble when cold.[10] Given the polar nature of the ketone and nitrile groups, a systematic approach is best.
Strategy:
-
Single Solvent Screening: Test small amounts of your crude product in various solvents of differing polarities (see Table 1). Good starting points are isopropanol, ethanol, ethyl acetate, and toluene.
-
Mixed Solvent System: If no single solvent is ideal, a mixed-solvent system is highly effective.[9] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) at an elevated temperature until persistent cloudiness (turbidity) is observed. Add a drop or two of the good solvent to redissolve the material and then allow it to cool slowly.[9]
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| n-Hexane | Non-polar | 69 | Likely a poor solvent. Excellent for use as an anti-solvent or for washing final crystals. |
| Toluene | Non-polar | 111 | May work well; the aromatic nature can aid in dissolving the dichlorophenyl ring. |
| Ethyl Acetate | Polar Aprotic | 77 | A good candidate. Often used in a solvent system with hexane.[11] |
| Isopropanol | Polar Protic | 82 | A strong candidate. The polarity is often well-suited for β-ketonitriles. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol; high solubility when hot is likely.[11] |
| Water | Highly Polar | 100 | Unlikely to be a good solvent due to the organic nature of the compound.[11] |
Q5: My product "oils out" during cooling instead of forming crystals. How can I prevent this?
A5: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated.[8]
Solutions:
-
Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.[8]
-
Use a Lower-Boiling Point Solvent: If possible, select a solvent with a boiling point below the melting point of your pure compound.
-
Lower the Solution Concentration: Re-heat the oiled-out mixture and add a small amount of additional hot solvent until a clear solution is reformed, then attempt to cool slowly again.[8]
-
Induce Crystallization: If the solution remains clear upon cooling, scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites. Adding a seed crystal of pure material, if available, is also highly effective.[8]
Q6: My recovery after recrystallization is very low (<50%). What are the most common causes and how can I improve the yield?
A6: Low recovery is a frustrating but solvable issue. The primary causes are:
-
Using Too Much Solvent: The most common error is adding too much hot solvent during the dissolution step. This keeps a significant portion of your product dissolved even after cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[8]
-
Cooling Inadequately: If the solution is not cooled sufficiently, recovery will be poor. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step to remove insoluble impurities, that yield is lost. Solution: Use a stemless funnel and pre-heat the funnel and filter paper with hot solvent before filtering your solution.[12]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even moderately soluble will dissolve the product. Solution: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent or an anti-solvent like cold hexane.[12]
Chromatographic Purification Issues
Q7: How do I select an appropriate mobile phase (solvent system) for flash column chromatography?
A7: The goal is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. An ideal Retention Factor (Rf) for the target compound is between 0.25 and 0.40.[13]
Methodology:
-
Start with a non-polar system: A good starting point for a compound of this nature is a mixture of Hexane and Ethyl Acetate.
-
Run test TLC plates: Spot your crude material on a TLC plate and run it in various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Adjust Polarity:
-
If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots run to the solvent front, the solvent is too polar. Decrease the proportion of ethyl acetate.
-
-
Optimize Separation: Choose the solvent system that gives the best separation between the spot corresponding to your product and the spots of major impurities.
Q8: My compound is streaking on the TLC plate and the column. Why is this happening and how do I fix it?
A8: Streaking is typically caused by one of the following:
-
Sample Overload: Applying too much sample to the TLC plate or column. Solution: Dilute your sample before spotting on the TLC plate. For the column, ensure the sample is loaded in a concentrated, narrow band.[14]
-
High Polarity/Acidity: The β-ketonitrile structure has an acidic proton on the α-carbon. This acidity can cause strong interactions with the slightly acidic silica gel, leading to tailing. Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel. Alternatively, a small amount of acetic acid can sometimes improve the peak shape of acidic compounds.
-
Insolubility: If the compound is not fully soluble in the mobile phase, it will streak. Solution: Ensure your chosen mobile phase can dissolve the crude material. If not, consider loading the sample onto the column by dissolving it in a stronger solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, drying it to a powder, and loading the powder onto the column.[14]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol uses an isopropanol/n-hexane system, which is often effective for moderately polar compounds.
-
Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Place the flask on a hot plate stirrer and add hot isopropanol in small portions while stirring until the solid just dissolves (e.g., ~20-30 mL). Aim for a saturated solution near the boiling point.
-
Hot Filtration (Optional): If insoluble particulates are visible, perform a hot gravity filtration through a pre-heated, fluted filter paper into a clean, pre-warmed flask.[12]
-
Crystallization: Slowly add n-hexane dropwise to the hot, clear solution until it becomes faintly and persistently turbid. Add 1-2 drops of hot isopropanol to redissolve the turbidity.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small volume (e.g., 10-15 mL) of ice-cold n-hexane to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from closely related impurities.
-
Column Packing: Prepare a slurry of silica gel (e.g., 100 g for 1-2 g of crude material) in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.[14]
-
Sample Loading: Dissolve the crude product (e.g., 1.5 g) in a minimal amount of dichloromethane (~5 mL). Add ~3 g of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the 9:1 Hexane:EtOAc mobile phase, collecting fractions (e.g., 20 mL each).
-
Monitoring: Monitor the fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light.
-
Fraction Pooling: Combine the fractions that contain the pure product (single spot at the correct Rf).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Section 4: Visual Workflow Guide
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 14401-72-0: 3',5'-Dichloroacetophenone | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. ijpsr.com [ijpsr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. rubingroup.org [rubingroup.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3,5-Dichlorobenzoylacetonitrile
Welcome to the technical support center for 3,5-Dichlorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for 3,5-Dichlorobenzoylacetonitrile?
For long-term stability, 3,5-Dichlorobenzoylacetonitrile should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.
What is the expected shelf-life of 3,5-Dichlorobenzoylacetonitrile under optimal conditions?
While specific long-term stability data for 3,5-Dichlorobenzoylacetonitrile is not extensively published, analogous compounds and general principles of chemical stability suggest a shelf-life of several years when stored under the recommended conditions. However, for critical applications, it is advisable to re-analyze the material after one year or if any physical changes are observed.
Should 3,5-Dichlorobenzoylacetonitrile be stored under an inert atmosphere?
While not always mandatory for short-term storage, for long-term preservation and to minimize the risk of oxidative degradation, storing 3,5-Dichlorobenzoylacetonitrile under an inert atmosphere such as argon or nitrogen is a recommended best practice. This is particularly important if the compound will be used in sensitive downstream applications where trace impurities could interfere.
Is 3,5-Dichlorobenzoylacetonitrile sensitive to light?
Troubleshooting Guide
Issue 1: Inconsistent experimental results using an older batch of 3,5-Dichlorobenzoylacetonitrile.
-
Question: I am observing lower yields and unexpected byproducts in my reaction. Could the age of my 3,5-Dichlorobenzoylacetonitrile be the issue?
-
Answer: Yes, the age and storage conditions of your starting material can significantly impact your experimental outcomes. Over time, 3,5-Dichlorobenzoylacetonitrile can degrade, leading to a decrease in purity and the formation of impurities that may interfere with your reaction.
-
Recommended Action:
-
Assess Purity: Re-analyze the purity of your 3,5-Dichlorobenzoylacetonitrile using a suitable analytical method such as HPLC, GC-MS, or NMR.
-
Visual Inspection: Check for any changes in the physical appearance of the compound, such as discoloration or clumping.
-
Purification: If the purity is found to be compromised, consider purifying the material by recrystallization or column chromatography before use.
-
Procure Fresh Material: If purification is not feasible or does not resolve the issue, it is best to use a fresh batch of the compound.
-
-
Issue 2: The 3,5-Dichlorobenzoylacetonitrile has changed color from white to a yellowish tint.
-
Question: My 3,5-Dichlorobenzoylacetonitrile, which was initially a white powder, now has a yellowish appearance. Is it still usable?
-
Answer: A change in color is a common indicator of chemical degradation. For a compound like 3,5-Dichlorobenzoylacetonitrile, this could be due to slow oxidation or other decomposition pathways, potentially accelerated by exposure to air, light, or impurities.
-
Recommended Action:
-
Purity Analysis: Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation and identify any major impurities.
-
Risk Assessment: Based on the purity analysis and the sensitivity of your application, decide if the material is still suitable for use. For high-stakes experiments like in drug development, using discolored material is not recommended.
-
Proper Storage Review: Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, and tightly sealed).
-
-
Issue 3: Solubility issues with 3,5-Dichlorobenzoylacetonitrile in a non-polar solvent.
-
Question: I am having trouble dissolving an older batch of 3,5-Dichlorobenzoylacetonitrile in a solvent in which it was previously soluble. What could be the cause?
-
Answer: Difficulty in dissolution can be a sign of degradation, where the compound may have polymerized or formed less soluble byproducts. The presence of moisture during storage could also lead to the formation of hydrates, which may have different solubility profiles.
-
Recommended Action:
-
Gentle Heating and Sonication: Try gentle heating and sonication to aid dissolution.
-
Solvent Polarity: Experiment with slightly more polar solvents or solvent mixtures.
-
Purity Check: Analyze the purity of the material to identify any potential insoluble impurities.
-
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended) | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Light | Protect from light (Amber vial) | Avoids photolytic decomposition. |
| Container | Tightly sealed | Prevents ingress of moisture and air. |
Experimental Protocols
Protocol 1: Assessment of 3,5-Dichlorobenzoylacetonitrile Purity by HPLC
This protocol provides a general method for assessing the purity of 3,5-Dichlorobenzoylacetonitrile. The specific conditions may need to be optimized for your system.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a reference standard of 3,5-Dichlorobenzoylacetonitrile.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the 3,5-Dichlorobenzoylacetonitrile batch to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The purity of the sample can be estimated by comparing the peak area of the main component to the total peak area.
-
Visualizations
Potential Degradation Pathways
The β-ketonitrile moiety in 3,5-Dichlorobenzoylacetonitrile is susceptible to hydrolysis under both acidic and basic conditions.
Caption: Potential hydrolytic degradation of 3,5-Dichlorobenzoylacetonitrile.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent experimental results.
References
Solubility issues with 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile in assays
Introduction
Welcome to the technical support guide for 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. This document is designed for researchers, scientists, and drug development professionals encountering challenges with this compound in experimental assays. The structure of this compound, characterized by a dichlorinated phenyl ring, imparts significant hydrophobicity, often leading to poor aqueous solubility.[1] This property is a primary source of experimental variability, affecting everything from stock solution integrity to the validity of final assay data.[2][3]
This guide provides a structured, question-and-answer approach to troubleshoot common solubility-related issues. We will delve into the underlying physicochemical principles and provide field-proven protocols to ensure the accuracy and reproducibility of your results.
Tier 1: First-Line Troubleshooting - Stock Solutions & Initial Dilution
This section addresses the most common and immediate challenges encountered when first working with this compound.
Q1: My compound, this compound, won't fully dissolve when making a stock solution. What solvent should I use and at what concentration?
Answer: Based on its chemical structure—featuring a dichlorophenyl group, a ketone, and a nitrile—this compound is predicted to have poor water solubility but good solubility in polar aprotic solvents.[1]
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[2][4]
-
Alternative Solvents: If DMSO is incompatible with your assay system, consider Dimethylformamide (DMF) or Acetonitrile.[1] However, these are often more volatile and may have different toxicity profiles in cell-based assays.
-
Concentration Guidelines: Start by preparing a 10 mM stock solution in 100% DMSO. Many screening libraries are standardized at this concentration.[2] If solubility issues persist even in pure DMSO, you may need to lower the concentration to 1-5 mM. Avoid preparing stock solutions directly in aqueous buffers or media, as this will almost certainly lead to precipitation.[5]
Expert Protocol: Preparing a 10 mM Stock Solution
-
Preparation: Bring the vial of powdered this compound (MW: ~222.08 g/mol ) and a vial of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to make 1 mL of a 10 mM solution, you would need 2.22 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the compound.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, brief sonication (5-10 minutes in a water bath sonicator) can aid dissolution.[6]
-
Verification: Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q2: I successfully made a 10 mM DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why is this happening and how can I prevent it?
Answer: This is a classic and expected challenge known as "crashing out." It occurs because you are moving the highly hydrophobic compound from a favorable organic solvent (DMSO) into a highly unfavorable aqueous environment.[5][7] The final DMSO concentration in the assay is too low to maintain solubility.
Causality:
-
Solvent Polarity Shift: DMSO is a powerful solvent, but when diluted >100-fold into buffer, its solubilizing properties are lost, and water becomes the dominant solvent.[7]
-
Kinetic vs. Thermodynamic Solubility: By dissolving in DMSO first, you achieve a high kinetic solubility. However, the compound's thermodynamic solubility in the aqueous buffer is much lower, and the system rapidly tries to reach this low-solubility equilibrium through precipitation.[8][9][10]
Troubleshooting Protocol: The "Pluronic Plunge" Dilution Method This method uses a non-ionic surfactant to help stabilize the compound during the critical dilution step.
-
Prepare Surfactant Buffer: Prepare your standard aqueous assay buffer (e.g., PBS) containing a low concentration of Pluronic F-127 (e.g., 0.01% w/v).
-
Intermediate Dilution (Optional but Recommended): If your protocol allows, perform an intermediate dilution of your DMSO stock into a buffer with a higher, but still tolerable, DMSO concentration (e.g., 10% DMSO).
-
Final Dilution Technique:
-
Dispense the final volume of the surfactant-containing aqueous buffer into your assay tube or well.
-
While vortexing or rapidly pipetting the buffer, add the small volume of your concentrated DMSO stock directly into the buffer. Never add the buffer to the DMSO stock. This rapid mixing helps disperse the compound molecules before they have a chance to aggregate.[6]
-
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is as low as possible but sufficient to maintain solubility. For most cell-based assays, this should be kept below 0.5% to avoid cytotoxicity.[5][6] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[11]
Tier 2: Intermediate Troubleshooting - In-Assay Complications
This section tackles issues that arise during the experiment itself, potentially leading to unreliable or misinterpreted data.
Q3: My dose-response curve is inconsistent or non-reproducible. Could this be a solubility issue?
Answer: Absolutely. Poor solubility is a leading cause of inconsistent dose-response data.[2][3] If the compound precipitates at higher concentrations, the actual concentration in solution is unknown and not reflective of the intended dose.
Mechanisms of Interference:
-
Compound Precipitation: At higher concentrations, the compound may exceed its aqueous solubility limit, forming a precipitate. This means the effective concentration plateaus, leading to a flattened or noisy dose-response curve.
-
Compound Aggregation: Even before visible precipitation, hydrophobic molecules like this compound can form colloidal aggregates.[12][13] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts (e.g., light scattering in absorbance assays), leading to false positives.[12][14][15]
Workflow for Diagnosing Solubility-Related Assay Artifacts
Caption: Troubleshooting workflow for inconsistent assay data.
Experimental Protocol: Detergent Test for Aggregation
-
Run your standard assay with a concentration of this compound that gives a strong signal.
-
Run a parallel experiment where the assay buffer is supplemented with a non-ionic detergent like 0.01% Triton X-100 or Tween-20. The detergent should be added to the buffer before the compound.[12]
-
Interpretation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the original signal was due to aggregation, not specific target binding.[14]
Q4: I suspect my compound is precipitating over the course of my multi-hour or multi-day cell culture experiment. How can I assess this?
Answer: This is a critical concern, as compound stability in solution directly impacts the effective dose over time. Visual inspection is often insufficient.
Solubility Data Comparison Table
| Solubility Type | Measurement Principle | Relevance to Your Assay |
| Kinetic Solubility | Measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer under specific, short-term conditions (e.g., 2 hours).[8][16] | Relevant for short-duration biochemical assays. This is what you are observing when your compound "crashes out" upon initial dilution. |
| Thermodynamic Solubility | Measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours).[8][16] This value is almost always lower than kinetic solubility for poorly soluble compounds.[9] | Crucial for long-term cell culture experiments. If your intended concentration is above the thermodynamic solubility, it will precipitate over time. |
Protocol: Simple Time-Course Solubility Assessment
-
Prepare your final working concentration of this compound in your exact cell culture media (including serum, if applicable, as proteins can sometimes help stabilize compounds).[17]
-
Dispense this solution into a 96-well plate.
-
Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24 hours), visually inspect the wells for precipitate under a microscope.
-
For a more quantitative measure, you can centrifuge the plate, take a supernatant sample, and measure the concentration of the soluble compound via HPLC-UV. A decrease in supernatant concentration over time confirms precipitation.
Tier 3: Advanced Solutions & Assay Optimization
When standard dilution protocols are insufficient, advanced formulation strategies may be necessary.
Q5: My compound is still problematic even with optimized dilution techniques. What are my options for significantly improving its solubility in the final assay?
Answer: When simple methods fail, you can employ solubilizing excipients. The two most common and effective strategies are the use of co-solvents and cyclodextrins.[][19][20]
Option 1: Using Co-solvents Co-solvents are water-miscible organic solvents that, when added to the final assay buffer in small amounts, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][][21]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.[19][22]
-
Implementation:
-
Prepare your aqueous assay buffer containing a small percentage of the chosen co-solvent (e.g., 1-5% PEG 400).
-
Perform a tolerance test to ensure this concentration of co-solvent does not negatively impact your assay performance or cell health.
-
Dilute your DMSO stock into this co-solvent-containing buffer using the rapid mixing technique described in Q2.
-
Option 2: Using Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like your compound, forming an inclusion complex that is water-soluble.[23][24][25][26]
-
Common Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in research due to its high water solubility and low toxicity.[25]
-
Implementation:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 50 mM).
-
In a separate tube, mix a small volume of your concentrated DMSO stock of this compound with the HP-β-CD solution.
-
Allow this mixture to incubate (e.g., 30-60 minutes at room temperature with shaking) to allow for the formation of the inclusion complex.
-
This complex-containing solution can then be added to your assay.
-
Decision Diagram: Choosing an Advanced Solubilization Strategy
Caption: Decision guide for selecting an advanced solubilization method.
References
- 1. Buy this compound | 69316-09-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. ovid.com [ovid.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 14. nmxresearch.com [nmxresearch.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: 3,5-Dichlorobenzoylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dichlorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on the most critical parameter for success: the rigorous exclusion of water. This synthesis, a variant of the Claisen condensation, relies on the formation of a highly reactive carbanion intermediate. The presence of even trace amounts of moisture can terminate the reaction, leading to failed experiments and low yields. This document provides in-depth, field-proven insights to help you troubleshoot issues and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so absolutely critical for this synthesis?
A1: The synthesis of 3,5-Dichlorobenzoylacetonitrile proceeds via a Claisen condensation mechanism, which requires a strong base to deprotonate acetonitrile, forming a nucleophilic enolate anion.[1][2] A common and highly effective base for this transformation is sodium hydride (NaH).[3][4] The critical need for anhydrous conditions stems from two primary factors:
-
Violent Reaction with Base: Sodium hydride is a powerful, non-nucleophilic base that reacts violently and exothermically with water (H₂O) to produce hydrogen gas (H₂) and sodium hydroxide (NaOH).[5] This reaction not only consumes your base, rendering it useless for the intended reaction, but the production of flammable hydrogen gas also poses a significant safety hazard.
-
Quenching the Nucleophile: The entire reaction hinges on the formation of the acetonitrile enolate. Water is a protic solvent and a much stronger acid than acetonitrile. If present, water will immediately protonate the enolate anion as it forms, converting it back to neutral acetonitrile and preventing the crucial carbon-carbon bond formation.[6] This effectively short-circuits the reaction pathway.
Q2: What is the functional difference between using a "dried" solvent and a truly "anhydrous" solvent?
A2: In the context of moisture-sensitive reactions, these terms are not interchangeable. A "dried" solvent, for instance, one that has been treated with a standard drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), is suitable for workups but still contains significant amounts of dissolved water (often >50-100 ppm).[7] An "anhydrous" solvent has been specially treated to reduce the water content to very low levels (typically <10 ppm). This is achieved through more rigorous methods like distillation from reactive drying agents (e.g., sodium/benzophenone, calcium hydride) or by passage through activated alumina columns.[8][9] For reactions involving sodium hydride, only truly anhydrous solvents are acceptable.
Q3: How can I be certain my reagents and solvents are sufficiently dry before starting?
A3: Visual inspection is insufficient. A solvent can appear perfectly clear and still contain enough water to ruin the synthesis. The gold standard for quantifying water content in organic solvents is Karl Fischer titration .[8] For a qualitative but reliable check in ethereal solvents like THF or diethyl ether, the sodium-benzophenone still is self-indicating.[10] When the still is active and the solvent is anhydrous, it maintains a deep blue or purple color. The disappearance of this color indicates the still is exhausted or has been contaminated with water or oxygen. For solid reagents, if they are known to be hygroscopic, they should be dried in a vacuum oven or a desiccator over a strong desiccant for several hours before use.[11][12]
Troubleshooting Guide: Low Yield & Reaction Failure
This section addresses the most common failure mode for this synthesis: low or nonexistent product yield. The flowchart below provides a logical path for diagnosing the issue, which almost invariably traces back to a breach in anhydrous protocol.
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for low-yield 3,5-Dichlorobenzoylacetonitrile synthesis.
Problem: My reaction fizzed briefly when I added the sodium hydride, but then stopped, and I isolated only starting material.
-
Likely Cause: This is a classic sign of moisture contamination. The initial fizzing was the reaction of sodium hydride with water, producing hydrogen gas. This consumed the base before it could deprotonate the acetonitrile.
-
Solution: You must systematically re-evaluate every aspect of your anhydrous procedure.
-
Glassware: Glass surfaces have a microscopic layer of adsorbed water that must be removed by aggressive drying.[13] Refer to Protocol 1 . Washing glassware and using it the same day without proper drying is a common mistake.[13]
-
Solvent: How was your solvent dried? Commercially available "anhydrous" solvents can absorb moisture once opened. Ensure you are using a freshly opened bottle or a solvent you have personally distilled and verified. Refer to the Solvent Drying Efficiency Table below.
-
Atmosphere: Was your flask properly purged of atmospheric air (which contains moisture)? A single flush with nitrogen is insufficient. At least three vacuum-backfill cycles are required to adequately remove air.[14] Refer to Protocol 3 .
-
Problem: The reaction turned dark brown or black, and I isolated a tar-like, unidentifiable material.
-
Likely Cause: While this could be a result of impurities in the starting materials, it can also occur if the base is not dispersed properly, leading to localized "hot spots" and decomposition. It may also indicate that side reactions are occurring.
-
Solution:
-
Base Addition/Dispersion: Ensure the sodium hydride is well-stirred as a suspension in the anhydrous solvent before adding other reagents. Sodium hydride reactions occur at the surface of the solid.[15] A good dispersion maximizes the available surface area.
-
Temperature Control: While this reaction is often run at room temperature or with gentle heating, ensure your stirring is efficient to dissipate any heat generated during the initial deprotonation.
-
Purity of Starting Materials: Impurities in the 3,5-dichlorobenzoyl chloride or acetonitrile can lead to polymerization or other side reactions. Consider purifying your starting materials if this issue persists.[16]
-
Data & Protocols
Table 1: Efficiency of Common Solvent Drying Methods
This table summarizes the typical residual water content in common organic solvents after treatment with various drying agents. Data is compiled from studies using Karl Fischer titration.[8][9]
| Solvent | Drying Method | Time | Residual H₂O (ppm) | Reference |
| Tetrahydrofuran (THF) | Stand over 3Å molecular sieves (20% m/v) | 48 h | < 10 | [8][9] |
| Reflux over Na/benzophenone | ~4 h | ~ 43 | [9] | |
| Pass through activated neutral alumina column | Single Pass | < 10 | [8][9] | |
| Dichloromethane (DCM) | Stand over 3Å molecular sieves | 24 h | < 1 | [9] |
| Reflux over CaH₂ | ~4 h | ~ 13 | [9] | |
| Acetonitrile (MeCN) | Reflux over CaH₂ then distill | ~4 h | < 10 | [10] |
| Stand over 3Å molecular sieves | 72 h | < 30 | [8] |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Oven-Drying (Preferred):
-
Clean all required glassware (round-bottom flask, condenser, dropping funnel, etc.) and remove any non-glass components like plastic stopcocks.
-
Place glassware in a laboratory oven at >125 °C for a minimum of 12 hours (overnight is ideal).[12]
-
Assemble the apparatus hot directly from the oven and immediately place it under a positive pressure of dry, inert gas (Nitrogen or Argon) while it cools. This prevents moist lab air from being drawn back into the flask.[17]
-
-
Flame-Drying (Alternative):
-
Assemble the clean glassware on the reaction stand.
-
Attach the apparatus to a vacuum source.
-
While under vacuum, gently heat the entire surface of the glassware with a heat gun or a soft Bunsen burner flame until all visible condensation is gone.[13] Be careful not to overheat any single spot.
-
Allow the glassware to cool slightly before backfilling with inert gas. Repeat the vacuum/backfill cycle at least three times.[14]
-
Protocol 2: Handling of Sodium Hydride (60% dispersion in mineral oil)
Safety Note: Handle NaH in a fume hood under an inert atmosphere. It is pyrophoric and reacts violently with water.
-
Under a positive pressure of Argon or Nitrogen, weigh the required amount of NaH dispersion into the reaction flask.
-
Add anhydrous pentane or hexane via cannula or syringe to the flask to suspend the NaH.
-
Stop stirring and allow the denser NaH to settle to the bottom.
-
Carefully remove the supernatant liquid containing the mineral oil via a cannula.
-
Repeat this washing process two more times to ensure all mineral oil is removed.
-
Briefly place the flask under vacuum to remove the residual washing solvent, leaving a fine, grey powder of active NaH. Immediately re-introduce the inert atmosphere. The NaH is now ready for use.[15]
Protocol 3: General Anhydrous Reaction Setup
-
Set up your flame-dried or oven-dried glassware (as per Protocol 1 ) equipped with a magnetic stir bar. Ensure all joints are well-sealed with a suitable grease.
-
Connect the apparatus to a Schlenk line or a manifold providing alternating vacuum and inert gas (N₂ or Ar).[14]
-
Evacuate the air from the entire system for 1-2 minutes.
-
Slowly backfill the system with the inert gas until it reaches atmospheric pressure (a balloon or bubbler is used to monitor this).
-
Repeat this vacuum/backfill cycle a total of three times to ensure the atmosphere is fully inert.[14]
-
Add the anhydrous solvent and liquid reagents via a gas-tight syringe through a rubber septum.[18]
-
Add solid reagents, like the washed NaH, under a positive flow of inert gas or in a glovebox.
-
Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction (e.g., using a balloon or a bubbler).
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. youtube.com [youtube.com]
- 15. Sodium_hydride [chemeurope.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sciencemadness.org [sciencemadness.org]
- 18. hepatochem.com [hepatochem.com]
Technical Support Center: Optimizing 3-Oxopropanenitrile Synthesis via Strategic Base Selection
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis of 3-oxopropanenitrile (cyanoacetaldehyde). This valuable C3 synthon is notoriously unstable, making its synthesis a delicate process where the choice of base is paramount to success.[1][2] This guide is structured to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing base selection for this synthesis.
Q1: What is the primary synthetic route for 3-oxopropanenitrile that requires such careful base optimization?
A1: The most common and direct method is a Claisen-type condensation reaction.[3] This involves the carbon-carbon bond formation between an activated nitrile, typically acetonitrile (CH₃CN), and an ester, such as ethyl formate (HCO₂Et), in the presence of a strong base.[2][4] The base's role is to deprotonate acetonitrile, forming a nucleophilic carbanion that attacks the ester carbonyl.
Q2: Why is the choice of base so critical in this specific synthesis?
A2: The choice is critical due to three main factors:
-
Acidity of Acetonitrile: The α-protons of acetonitrile are weakly acidic, with a pKa value of approximately 31.3 in DMSO (a relevant non-polar aprotic solvent). To effectively deprotonate it and initiate the reaction, a very strong base is required—specifically, a base whose conjugate acid has a pKa significantly higher than that of acetonitrile.[5][6]
-
Competing Reactions: The ester starting material (ethyl formate) is susceptible to nucleophilic attack. A poorly chosen base can lead to undesirable side reactions, such as saponification (hydrolysis) or transesterification, which consume starting materials and complicate purification.[7][8]
-
Product Instability: 3-oxopropanenitrile is prone to polymerization and decomposition, especially under harsh basic or acidic conditions and at elevated temperatures.[2] The base and reaction conditions must be chosen to minimize these degradation pathways.
Q3: What key properties should I consider when selecting a base?
A3: You must evaluate the following properties:
-
Basicity: The base must be strong enough to deprotonate acetonitrile. Compare the pKa of the base's conjugate acid to that of acetonitrile (~31).
-
Nucleophilicity: The base should be a poor nucleophile to avoid attacking the ester carbonyl. Sterically hindered bases like Lithium diisopropylamide (LDA) are excellent in this regard.[8]
-
Solubility: The base and its salts should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.
-
Compatibility: The base must not react with the solvent or other functional groups present in more complex substrates.
Q4: Can I use common laboratory bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)?
A4: No, these bases are unsuitable for two primary reasons. First, they are not strong enough to deprotonate acetonitrile effectively. The pKa of water (conjugate acid of OH⁻) is about 15.7, far too low. Second, hydroxide is a potent nucleophile that will rapidly hydrolyze the ethyl formate ester to sodium formate and ethanol, a reaction known as saponification.
Q5: What is transesterification and how can I avoid it when using an alkoxide base?
A5: Transesterification is a side reaction where the alkoxy group of the ester is exchanged with the alkoxy group of the base. For example, if you use sodium methoxide (NaOCH₃) with ethyl formate (HCO₂C₂H₅), you can generate methyl formate.[9] While this may not always be detrimental, it creates a mixture of products and complicates analysis. To avoid this, always match the alkoxide base to the alcohol portion of your ester . For ethyl formate, the correct choice is sodium ethoxide (NaOEt).[7][10]
Section 2: Troubleshooting Guide - The "How-To"
This section provides solutions to common experimental problems.
Q1: My reaction is not starting, or the yield is very low. What should I check first?
A1: Low yield is a frequent challenge and can often be traced back to the base or reaction conditions.[11]
-
Inactive Base: Strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) are highly sensitive to moisture and air. An inactive base is a primary cause of reaction failure.[2][3] Use a fresh bottle of NaH (from under oil) or titrate your n-BuLi solution before use.
-
Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all solvents are rigorously anhydrous. Any trace of water will quench the strong base.[3]
-
Reagent Purity: Use freshly distilled acetonitrile and ethyl formate to remove any acidic impurities or water.[2]
-
Insufficient Deprotonation: With bases like sodium ethoxide, the deprotonation of acetonitrile is an equilibrium process. The reaction is driven forward by the consumption of the acetonitrile anion. Ensure you are using a sufficient excess of the base and allowing adequate reaction time.
Q2: My reaction mixture is turning dark brown/black and becoming viscous. What's happening and how can I fix it?
A2: This is a classic sign of product decomposition and/or polymerization.[3][11] 3-oxopropanenitrile is unstable and polymerizes easily, a process often accelerated by heat and impurities.
-
Lower the Temperature: Many Claisen-type condensations are exothermic. Run the reaction at a lower temperature. For highly reactive bases like n-BuLi, maintain the temperature at -78 °C during addition and the initial reaction phase.[3]
-
Slow Reagent Addition: Add the base or the ester dropwise to the reaction mixture to maintain control over the internal temperature.
-
Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the workup. Over-extending the reaction time exposes the sensitive product to basic conditions for longer than necessary.
Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products?
A3: Besides the starting materials and desired product, you may be observing:
-
Self-condensation Product: Ethyl formate can react with itself, though this is less common.
-
Dialkylation: The product, 3-oxopropanenitrile, still has an acidic proton and can be deprotonated and react again. Using a slight excess of acetonitrile can sometimes mitigate this.
-
Transesterification Products: If you have mismatched your alkoxide base and ester.
-
Solution: Running the reaction at a lower temperature can significantly improve selectivity for the desired product.[3]
Q4: The product seems to be decomposing during workup. How can I improve its stability?
A4: The workup is a critical stage due to the product's instability.
-
Maintain Low Temperatures: Perform all workup steps (quenching, extraction, solvent removal) at low temperatures (0 °C or below).
-
Careful Neutralization: When quenching the reaction, add the acid slowly and carefully to avoid temperature spikes and bring the pH to neutral (~7).[2] Prolonged exposure to either strong acid or base will degrade the product.
-
Use Immediately: The best strategy is to use the crude 3-oxopropanenitrile immediately in the subsequent reaction step without purification.[2]
-
Convert to a Stable Derivative: If storage is necessary, consider converting the crude product to a more stable diethyl acetal, which can be hydrolyzed back to the aldehyde when needed.[2][12]
Section 3: Base Selection and Protocols
Here we compare common bases and provide starting-point protocols. Safety First: Always handle strong bases in a fume hood under an inert atmosphere (nitrogen or argon) and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Comparison of Common Bases for 3-Oxopropanenitrile Synthesis
| Base | Conjugate Acid | pKa of Conj. Acid | Typical Conditions | Pros | Cons |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16[13] | Ethanol or THF, RT to Reflux | Inexpensive, classic method, avoids transesterification with ethyl esters. | Weaker base, reaction is an equilibrium; may require heating, which can degrade the product. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35[13] | Anhydrous THF or Ether, 0°C to Reflux | Strong, non-nucleophilic, drives reaction to completion. | Highly water-sensitive, flammable H₂ gas byproduct, requires careful handling of mineral oil dispersion. |
| n-Butyllithium (n-BuLi) | Butane | ~50[13] | Anhydrous THF or Ether, -78°C | Very strong base, allows for low-temperature reactions, increasing selectivity.[3] | Pyrophoric, requires careful handling and titration; can be nucleophilic at higher temperatures. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36[13] | Anhydrous THF, -78°C | Strong, non-nucleophilic, sterically hindered base minimizes side reactions.[7] | Must be prepared fresh or titrated; requires low temperatures. |
Experimental Protocols
Protocol 1: The Classic Approach - Sodium Ethoxide (NaOEt)
This protocol is adapted from general Claisen condensation procedures.[11]
-
Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add anhydrous ethanol (e.g., 100 mL).
-
Base Preparation: Carefully add sodium metal (1.1 eq) in small pieces to the ethanol and stir until all the sodium has reacted to form sodium ethoxide. Alternatively, use commercial sodium ethoxide (1.1 eq).
-
Acetonitrile Addition: Add anhydrous acetonitrile (1.0 eq) to the ethoxide solution and stir for 15 minutes at room temperature.
-
Ester Addition: Add anhydrous ethyl formate (1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux (or stir at room temperature) and monitor by TLC until the acetonitrile is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to 0 °C in an ice bath. Slowly and carefully neutralize the mixture with glacial acetic acid or dilute HCl.
-
Isolation: The crude product can be isolated by removing the ethanol under reduced pressure, followed by extraction with an organic solvent (e.g., diethyl ether). The product is often used directly in the next step without further purification.
Protocol 2: The Anhydrous Approach - Sodium Hydride (NaH)
This protocol emphasizes anhydrous technique.[3]
-
Setup: In a flame-dried, three-necked flask under nitrogen, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash: Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Solvent & Reagents: Add anhydrous THF (e.g., 100 mL) followed by the dropwise addition of anhydrous acetonitrile (1.0 eq) at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will evolve.
-
Ester Addition: Cool the mixture to 0 °C and add anhydrous ethyl formate (1.2 eq) dropwise.
-
Reaction: Stir at room temperature and monitor by TLC.
-
Workup: Once complete, cool the mixture to 0 °C and very cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. Extract with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate at low temperature. Use immediately.
Section 4: Data and Mechanistic Visualization
Diagrams (Graphviz)
A clear workflow and understanding of the mechanism are essential for success.
Caption: Decision workflow for selecting a suitable base.
Caption: General mechanism for the Claisen-type synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. askthenerd.com [askthenerd.com]
- 5. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]
- 6. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Claisen Condensation [sites.science.oregonstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to c-Met Kinase Inhibitors: Evaluating 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile in the Context of Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, a critical mediator of cell proliferation, survival, and motility, has emerged as a significant target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, driving the development of a diverse pipeline of small-molecule inhibitors. This guide provides a comprehensive comparison of established c-Met inhibitors, including FDA-approved drugs and clinical-stage candidates, with a prospective evaluation of the novel compound 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. While direct experimental data on the c-Met inhibitory activity of this compound is not yet publicly available, this document will contextualize its potential based on structure-activity relationships of related dichlorophenyl moieties and provide a detailed roadmap for its experimental validation. We will delve into the mechanisms of action, comparative potencies, and target selectivity of prominent inhibitors, supported by experimental data. Furthermore, we will furnish detailed protocols for key in vitro and in vivo assays essential for the characterization of novel c-Met inhibitory agents.
The c-Met Signaling Pathway: A Key Oncogenic Driver
The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a transmembrane tyrosine kinase.[1][2] Upon binding its ligand, HGF, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain, initiating a cascade of downstream signaling events.[3] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for embryogenesis and tissue regeneration in healthy tissues. However, in a multitude of cancers, aberrant c-Met activation—through overexpression, gene amplification, or mutation—leads to uncontrolled cell growth, survival, invasion, and angiogenesis, hallmarks of malignant progression.[4][5]
Diagram: The c-Met Signaling Pathway
Caption: Overview of the HGF/c-Met signaling cascade and its oncogenic outputs.
A Comparative Analysis of Established c-Met Inhibitors
The clinical landscape of c-Met inhibitors is dominated by a range of compounds with varying degrees of selectivity and potency. Two prominent FDA-approved drugs, Crizotinib and Cabozantinib, serve as important benchmarks.[2][6][7]
| Inhibitor | Type | c-Met IC50 (nM) | Other Key Targets | FDA Approval(s) |
| Crizotinib | Type I (ATP-competitive) | 11 | ALK, ROS1 | ALK/ROS1-positive NSCLC |
| Cabozantinib | Type II (ATP-competitive) | 1.3 | VEGFR2, RET, AXL, KIT, FLT3 | Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Tivantinib | Non-ATP competitive (disputed) | Ki of 355 nM | Microtubule disruption | None (failed Phase III trials) |
| Capmatinib | Type Ib (ATP-competitive) | 0.13 | METex14-mutated NSCLC | |
| Tepotinib | Type Ib (ATP-competitive) | 4 | METex14-mutated NSCLC |
IC50 values can vary depending on the assay conditions.
Crizotinib (Xalkori®) , initially developed as a c-Met inhibitor, found its primary clinical utility as a potent inhibitor of ALK and ROS1 fusion proteins in non-small cell lung cancer (NSCLC).[1][8][9] Its action is ATP-competitive, binding to the active conformation of the kinase.[3]
Cabozantinib (Cabometyx®) is a multi-kinase inhibitor that potently targets c-Met and VEGFR2, among others.[7][10][11][12] This broader target profile contributes to its efficacy in various solid tumors by simultaneously inhibiting tumor growth, angiogenesis, and metastasis.[10][11]
Tivantinib (ARQ 197) was investigated as a selective, non-ATP competitive inhibitor of c-Met.[2][13] However, subsequent studies revealed that its cytotoxic effects may be largely attributable to microtubule disruption, independent of its c-Met binding.[14][15] This highlights the importance of thorough mechanistic validation for novel inhibitors.
Capmatinib (Tabrecta®) and Tepotinib (Tepmetko®) are highly selective c-Met inhibitors approved for NSCLC with MET exon 14 skipping mutations, demonstrating the success of targeted therapy in genetically defined patient populations.
The Uncharacterized Potential of this compound
To date, there is a notable absence of published biological data characterizing this compound as a c-Met inhibitor. Searches of scientific literature and chemical databases reveal information primarily on its synthesis, with no reported in vitro or in vivo studies evaluating its enzymatic or cellular activity against c-Met or any other kinase.[4]
However, the presence of the 3,5-dichlorophenyl moiety is of interest. This structural motif is found in a number of kinase inhibitors, suggesting it may serve as a valid pharmacophore for interaction with ATP-binding pockets. For instance, derivatives of dichlorophenyl have been explored for their anticancer activities through various mechanisms.[9] The oxopropanenitrile group also offers potential hydrogen bonding and other interactions within a kinase active site.
Given the lack of direct evidence, the c-Met inhibitory potential of this compound remains speculative. A rigorous experimental evaluation is required to ascertain its activity and selectivity.
Experimental Roadmap for the Evaluation of Novel c-Met Inhibitors
To characterize a novel compound like this compound, a systematic, multi-tiered approach is essential.
Diagram: Experimental Workflow for c-Met Inhibitor Characterization
Caption: A stepwise workflow for the comprehensive evaluation of a novel c-Met inhibitor.
In Vitro Characterization
A. Biochemical Kinase Assay (IC50 Determination)
-
Objective: To determine the direct inhibitory effect of the compound on c-Met kinase activity and calculate its half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Reagents: Recombinant human c-Met kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (this compound) at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP. The amount of phosphorylated substrate is then quantified using methods such as ADP-Glo™, HTRF®, or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
-
B. Cellular Phospho-c-Met Assay
-
Objective: To confirm that the compound can inhibit c-Met autophosphorylation in a cellular context.
-
Methodology (Western Blot):
-
Cell Culture: Use a c-Met dependent cancer cell line (e.g., MKN-45, EBC-1).
-
Treatment: Treat cells with varying concentrations of the test compound for a specified duration. For cells with low basal c-Met activity, stimulate with HGF.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) and total c-Met.
-
Analysis: Quantify the band intensities to determine the reduction in c-Met phosphorylation relative to total c-Met.
-
C. Cell Viability and Proliferation Assays
-
Objective: To assess the effect of the compound on the growth and survival of c-Met-driven cancer cells.
-
Methodology (MTT or CellTiter-Glo®):
-
Cell Seeding: Plate c-Met dependent and independent cell lines in 96-well plates.
-
Treatment: Add a range of concentrations of the test compound and incubate for 48-72 hours.
-
Quantification:
-
MTT: Add MTT reagent, which is converted to formazan by viable cells. Solubilize the formazan and measure absorbance.
-
CellTiter-Glo®: Add the reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Analysis: Calculate the percentage of viable cells relative to an untreated control to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Validation
A. Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Model: Implant a c-Met dependent human tumor cell line (e.g., GTL-16) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize mice into vehicle control and treatment groups. Administer the test compound orally or via injection at a determined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for p-Met).
-
Conclusion and Future Directions
While this compound remains an uncharacterized compound in the context of c-Met inhibition, its chemical structure holds features that warrant further investigation. The dichlorophenyl moiety, present in other kinase inhibitors, suggests potential for interaction with the c-Met active site. However, without empirical data, its efficacy and selectivity are unknown.
The immediate path forward for researchers interested in this compound is a systematic in vitro evaluation, beginning with direct kinase inhibition assays, followed by cellular assays to confirm on-target activity and functional consequences. Should these initial studies prove promising, further characterization, including kinase panel screening for selectivity and in vivo xenograft studies, would be necessary to establish its potential as a therapeutic candidate. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The journey from a novel chemical entity to a validated therapeutic is long and requires rigorous, evidence-based science.
References
- 1. Targeting c-Met in Cancer Therapy: Unravelling Structure-activity Relationships and Docking Insights for Enhanced Anticancer Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 69316-09-2 [smolecule.com]
- 5. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Cytotoxicity of Dichlorophenyl Derivatives for Researchers and Drug Development Professionals
The dichlorophenyl moiety is a prevalent structural motif in a diverse range of biologically active compounds, from herbicides to potential chemotherapeutics. Understanding the cytotoxic profile of these derivatives is paramount for the development of safe and effective pharmaceuticals. This guide provides a comparative analysis of the cytotoxic effects of various dichlorophenyl derivatives, supported by experimental data, detailed methodologies for assessing cytotoxicity, and an exploration of the underlying molecular mechanisms. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their work in this critical area.
The Dichotomy of Dichlorophenyl Compounds: From Toxicity to Therapeutic Potential
The position of the chlorine atoms on the phenyl ring, as well as the nature of the substituent groups, profoundly influences the cytotoxic properties of dichlorophenyl derivatives. This structural diversity gives rise to a spectrum of biological activities, with some compounds exhibiting potent anticancer effects while others are primarily recognized for their environmental toxicity. This guide will delve into specific examples to illustrate this structure-activity relationship and highlight the therapeutic promise of rationally designed dichlorophenyl-containing molecules.
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for a selection of dichlorophenyl derivatives against various human cancer cell lines, providing a snapshot of their relative potencies.
| Compound Class | Derivative | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Urea Derivatives | SR4 (1,3-bis(3,5-dichlorophenyl) urea) | HL-60 (Leukemia) | 72 | 1.2 | [1] |
| SR9 | HL-60 (Leukemia) | 72 | 2.2 | [1] | |
| COH-SR4 | B16-F0 (Melanoma) | 96 | 5 ± 1 | [2] | |
| COH-SR4 | Hs600T (Melanoma) | 96 | 6 ± 1 | [2] | |
| COH-SR4 | A2058 (Melanoma) | 96 | 11 ± 2 | [2] | |
| Thiourea Derivatives | 3,4-dichlorophenylthiourea | SW620 (Colon Cancer) | - | 1.5 ± 0.72 | [3] |
| Thiazolidinedione Derivatives | DCPT (3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione) | HepG2 (Wild Type) | 24 | 233.0 ± 19.7 | [4] |
| DCPT (3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione) | HepG2 (CYP3A4 Transfected) | 24 | 160.2 ± 5.9 | [4] | |
| DCTA (S-(3,5-dichlorophenyl)aminocarbonyl thioglycolic acid) | HepG2 (Wild Type & CYP3A4) | 24 | Highly Cytotoxic | [4] | |
| Acrylonitrile Derivatives | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | MCF-7 (Breast Cancer) | - | 0.030 ± 0.014 | [5] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | MCF-7 (Breast Cancer) | - | 0.034 ± 0.01 | [5] | |
| Benzo[f]chromene Derivatives | 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast Cancer) | - | 10.7 | [6] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (Lung Cancer) | - | 7.7 | [6] | |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (Pancreatic Cancer) | - | 7.3 | [6] |
Note: The absence of direct comparative data for some compounds highlights a crucial data gap in the field.[7] The provided data serves as an indication of the potential cytotoxicity associated with the dichlorophenyl structural motif.
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of dichlorophenyl derivatives are often mediated by their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.
Induction of Apoptosis
Many dichlorophenyl compounds exert their cytotoxic effects by triggering the apoptotic cascade. For instance, the novel dichlorophenyl urea compounds, SR4 and SR9, have been shown to promote mitochondrial-dependent apoptosis in HL-60 leukemia cells.[1] This is evidenced by several key events, including:
-
Collapse of the mitochondrial membrane potential.[1]
-
Release of cytochrome c from the mitochondria.[1]
-
Increased expression and activation of caspases 3, 7, and 9.[1]
-
Degradation of poly(ADP-ribose) polymerase (PARP).[1]
-
DNA fragmentation.[1]
Similarly, the compound COH-SR4 has been observed to induce apoptosis in melanoma and lung cancer cells, as indicated by increased PARP cleavage.[2][8] Furthermore, 2,4-dichlorophenol has been found to induce apoptosis in primary hepatocytes through the mitochondrial pathway.[9]
The following diagram illustrates a generalized signaling pathway for apoptosis induced by dichlorophenyl derivatives.
Caption: Generalized Apoptotic Signaling Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, several dichlorophenyl derivatives have been shown to cause cell cycle arrest. The compounds SR4 and SR9, for example, suppress the growth of HL-60 cells by promoting cell cycle arrest at the G0/G1 transition.[1] This is associated with a decrease in the protein levels of cyclins D1 and E2, as well as cyclin-dependent kinases (CDK) 2 and 4, and an increase in the protein expression of CDK inhibitors p21(WAF1/Cip1) and p27(Kip1).[1] The compound COH-SR4 has been shown to cause G2/M phase cell cycle arrest in melanoma cells and G0/G1 arrest in lung cancer cells.[2][8]
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research and comparative studies, detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.[7]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is proportional to the number of living cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1][7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Caption: Workflow for the MTT Cytotoxicity Assay.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[7]
Principle: The amount of LDH in the supernatant is proportional to the number of dead cells.[10]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[7]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate. Carefully collect the supernatant from each well.[7]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture to each well.[7]
-
Incubation: Incubate the plate in the dark at room temperature.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[7]
-
Data Analysis: Use a lysis control to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the lysis control.[7]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[7][12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Concluding Remarks and Future Directions
The dichlorophenyl scaffold represents a versatile platform for the development of novel cytotoxic agents with therapeutic potential. The studies highlighted in this guide demonstrate that subtle modifications to the dichlorophenyl core can lead to significant differences in cytotoxic potency and mechanism of action. While promising in vitro results have been reported for several derivatives, further in vivo studies are necessary to validate their efficacy and safety profiles. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their potential in combination therapies to overcome drug resistance in cancer. The continued investigation of dichlorophenyl derivatives holds the promise of delivering novel and effective treatments for a range of malignancies.
References
- 1. Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating the Anticancer Activity of Novel Benzoylacetonitrile Derivatives: A Comparative Framework
This guide provides a comprehensive framework for the systematic validation of the anticancer potential of novel chemical entities, using the exemplary compound 3,5-Dichlorobenzoylacetonitrile. As this molecule represents a largely uncharacterized agent in oncology research, this document is structured not as a retrospective comparison of existing data, but as a prospective guide for generating the robust, comparative data required for preclinical assessment.
We will navigate the essential in vitro assays, from initial cytotoxicity screening to mechanistic investigations, providing the causal logic behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating workflow, ensuring scientific integrity and generating data that can be confidently benchmarked against established anticancer agents.
Rationale: Why Investigate Benzoylacetonitriles?
Benzoylacetonitrile and its derivatives are versatile chemical intermediates known for their utility in synthesizing a wide array of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.[1] Many of these resulting heterocyclic structures are pharmacologically active and form the core of numerous approved drugs. The inherent reactivity of the benzoylacetonitrile scaffold—possessing a reactive methylene group, a carbonyl group, and a nitrile—makes it an attractive starting point for combinatorial chemistry aimed at discovering novel therapeutic agents. The inclusion of dichlorophenyl moieties, as seen in 3,5-Dichlorobenzoylacetonitrile, is a common strategy in medicinal chemistry to enhance biological activity. Therefore, a systematic evaluation of such a compound is a logical first step in its journey as a potential drug candidate.
The Validation Workflow: A Step-by-Step Approach
The validation of a novel anticancer compound is a tiered process. We begin with broad screening for cytotoxic activity and progressively move towards more specific assays to elucidate the mechanism of action. This workflow ensures that resources are focused on compounds that show genuine promise.
Caption: A tiered workflow for validating novel anticancer compounds.
Phase 1: Foundational Cytotoxicity Screening
The first critical question is whether 3,5-Dichlorobenzoylacetonitrile has any effect on the viability of cancer cells. This is determined by measuring its cytotoxicity across a panel of cancer cell lines from diverse origins (e.g., breast, lung, colon) to identify potential tissue-specific sensitivity.
Comparative Agents:
To contextualize the potency of our test compound, it is essential to run parallel experiments with well-characterized chemotherapeutic drugs.
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor and intercalates into DNA.[2][3][4][5][6]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[7][8]
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay
While the MTT assay is a classic and cost-effective method, the CellTiter-Glo® assay offers superior sensitivity and a simpler "add-mix-measure" protocol, making it ideal for high-throughput screening.[9][10][11][12] It quantifies ATP, a direct indicator of metabolically active, viable cells.[9][12]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed cancer cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 3,5-Dichlorobenzoylacetonitrile, Doxorubicin, and Cisplatin in culture medium. Add these to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours, a standard duration to observe significant effects on cell proliferation.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[10][13]
-
Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[10][13]
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][13]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Presentation and Interpretation
The primary output is the half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%. This value is the universal metric for comparing the potency of cytotoxic agents. Data should be tabulated for clear comparison.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 3,5-Dichlorobenzoylacetonitrile | MCF-7 (Breast) | 72 | Experimental Result |
| 3,5-Dichlorobenzoylacetonitrile | A549 (Lung) | 72 | Experimental Result |
| Doxorubicin (Control) | MCF-7 (Breast) | 72 | Literature/Exp. Value |
| Doxorubicin (Control) | A549 (Lung) | 72 | Literature/Exp. Value |
| Cisplatin (Control) | MCF-7 (Breast) | 72 | Literature/Exp. Value |
| Cisplatin (Control) | A549 (Lung) | 72 | Literature/Exp. Value |
A promising compound will exhibit a low micromolar or even nanomolar IC50 value. Comparing this to the IC50 values of Doxorubicin and Cisplatin provides immediate context for its relative potency.
Phase 2: Unraveling the Mechanism of Cell Death
If 3,5-Dichlorobenzoylacetonitrile proves to be a potent cytotoxic agent, the next step is to determine how it kills cancer cells. The two most common outcomes of effective anticancer therapy are apoptosis (programmed cell death) and cell cycle arrest.
Recommended Assay 1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for detecting apoptosis. It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with 3,5-Dichlorobenzoylacetonitrile at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer.[16] Add Annexin V-FITC and PI staining solutions.[14][16]
-
Incubation: Incubate at room temperature for 15 minutes in the dark.[17][18]
-
Analysis: Analyze the samples by flow cytometry immediately. Healthy cells will be negative for both stains (Annexin V-/PI-). Early apoptotic cells will be Annexin V+/PI-. Late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
Recommended Assay 2: Propidium Iodide (PI) Cell Cycle Analysis
This assay quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[19] Many anticancer drugs function by causing damage that triggers cell cycle checkpoints, leading to an arrest in a specific phase.
Experimental Protocol: PI Staining for Cell Cycle
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[19] Incubate on ice for at least 30 minutes or store at -20°C.[19][20]
-
Staining: Pellet the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a PI staining solution that includes RNase A (to prevent staining of double-stranded RNA).[19][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase population in between.
Phase 3: Investigating a Potential Molecular Target - The STAT3 Pathway
A key aspect of modern drug development is identifying the specific molecular pathways a compound modulates. Based on the broad roles of Signal Transducer and Activator of Transcription 3 (STAT3) in cancer cell proliferation, survival, and apoptosis evasion, it represents a high-value, druggable target.[22][23][24][25] Persistent activation of STAT3 is a hallmark of many cancers, making its inhibition a promising therapeutic strategy.[22][24]
Caption: The canonical JAK/STAT3 signaling pathway, a key driver of oncogenesis.
To test the hypothesis that 3,5-Dichlorobenzoylacetonitrile may act by inhibiting this pathway, a simple Western blot experiment can be performed.
Experimental Protocol: Western Blot for p-STAT3
-
Cell Treatment and Lysis: Treat cancer cells (a line known to have active STAT3 signaling) with the test compound at various concentrations for a short period (e.g., 2-6 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.
A reduction in the p-STAT3 signal relative to the total STAT3 and loading control would strongly suggest that 3,5-Dichlorobenzoylacetonitrile interferes with the STAT3 signaling pathway, providing a solid foundation for more detailed mechanistic studies.
Conclusion and Comparative Outlook
This guide outlines a logical, tiered, and experimentally robust pathway for the initial validation of a novel compound such as 3,5-Dichlorobenzoylacetonitrile. By systematically assessing cytotoxicity, determining the mode of cell death, and probing a plausible molecular target, researchers can generate a comprehensive data package.
The ultimate comparison is not just about a single IC50 value but a holistic view of the compound's behavior. How does its potency compare to Doxorubicin? Does it induce apoptosis as effectively as Cisplatin? Does it arrest the cell cycle in a unique way? Does it show selectivity for cancer cells over normal cells (an experiment not detailed here but a critical next step)? Answering these questions through the structured application of the protocols described herein will definitively position 3,5-Dichlorobenzoylacetonitrile—or any novel compound—within the landscape of anticancer agents and determine its potential for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 5. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. static.igem.org [static.igem.org]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. researchgate.net [researchgate.net]
- 23. Highlighted STAT3 as a potential drug target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Enzymatic Assay of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile Against Human Cathepsin B
This guide provides a comprehensive comparison of an in vitro enzymatic assay for evaluating the inhibitory potential of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile against the cysteine protease, Cathepsin B. The structural features of this compound, specifically the β-ketonitrile moiety, suggest its potential as a covalent reversible inhibitor of cysteine proteases.[1][2][3] The nitrile group can act as an electrophilic 'warhead,' which is susceptible to nucleophilic attack by the active site cysteine residue (Cys29) of Cathepsin B, forming a reversible thioimidate adduct.[2][4] This mechanism is a well-established strategy for the design of potent cysteine protease inhibitors.[1][3]
This guide will detail the experimental protocol for a fluorometric-based assay, compare the putative inhibitory activity of this compound with established Cathepsin B inhibitors, and provide the scientific rationale behind the assay design and data interpretation.
Introduction to the Target: Cathepsin B
Cathepsin B (EC 3.4.22.1) is a lysosomal cysteine protease belonging to the papain superfamily.[5] While its primary physiological role is in protein degradation within the acidic environment of lysosomes, its activity is not restricted to this compartment.[6][7] In various pathological conditions, including cancer and neurodegenerative diseases like Alzheimer's, Cathepsin B is often upregulated and can be found in the cytosol and extracellular space, where the pH is neutral.[5][6][7][8] This makes pH-dependent inhibition a critical factor in inhibitor design. Its involvement in disease progression has rendered it an attractive therapeutic target.[5][7][9]
Assay Principle and Rationale
The selected assay is a fluorescence-based method that measures the enzymatic activity of purified human Cathepsin B.[10][11] This approach is favored for its high sensitivity, wide dynamic range, and suitability for high-throughput screening.
The assay utilizes a synthetic fluorogenic substrate, such as Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin). The substrate consists of a dipeptide sequence preferred by Cathepsin B, linked to a fluorescent reporter (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active Cathepsin B, the free AMC is released, which can be quantified by measuring its fluorescence emission at approximately 460 nm following excitation at around 360 nm. The rate of fluorescence increase is directly proportional to the enzyme's activity.
The inhibitory potential of this compound is determined by measuring the reduction in the rate of substrate cleavage in its presence.
Comparative Compounds
To provide a robust comparison, two well-characterized inhibitors with different mechanisms of action will be used as controls:
-
E-64 (Loxistatin): A natural, irreversible inhibitor of a broad range of cysteine proteases.[9][12] It acts by forming a covalent bond with the active site cysteine.
-
CA-074: A potent and selective irreversible inhibitor of Cathepsin B.[6][12] It is often used as a benchmark for Cathepsin B inhibition studies.
Experimental Workflow & Protocols
The following section details the step-by-step protocol for determining the inhibitory activity of this compound against Cathepsin B.
Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin B
-
Substrate: Z-Arg-Arg-AMC
-
Test Compound: this compound
-
Control Inhibitors: E-64, CA-074
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well black microplates, fluorescence plate reader
Workflow Diagram
Caption: Experimental workflow for the Cathepsin B inhibition assay.
Detailed Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the control inhibitors (E-64, CA-074) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Assay Plate Setup:
-
Add 80 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 1 µL of the diluted test compound or control inhibitor to the appropriate wells.
-
For control wells (100% enzyme activity), add 1 µL of DMSO.
-
For blank wells (no enzyme activity), add 1 µL of DMSO.
-
-
Enzyme Addition: Add 10 µL of the diluted Cathepsin B enzyme solution to all wells except the blank wells. The final enzyme concentration should be optimized for a linear reaction rate.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the Z-Arg-Arg-AMC substrate solution to all wells. The final substrate concentration should be at or near its Km value for Cathepsin B.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Analysis and Interpretation
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ inhibitor - V₀ blank) / (V₀ DMSO - V₀ blank)] * 100
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Comparative Performance Data
The following table presents a comparison of the IC50 values for this compound and the control inhibitors against Cathepsin B.
| Compound | Putative Mechanism | IC50 (nM) | Notes |
| This compound | Covalent, Reversible | 50 - 200 (Hypothetical) | Expected to show moderate to potent inhibition based on its β-ketonitrile warhead. |
| E-64 | Covalent, Irreversible | 1 - 10 | Potent, broad-spectrum cysteine protease inhibitor. |
| CA-074 | Covalent, Irreversible | < 5 | Highly potent and selective inhibitor of Cathepsin B.[12] |
Note: The IC50 value for this compound is hypothetical and serves as an illustrative example for this guide. Experimental validation is required to determine the actual value.
Proposed Mechanism of Inhibition
The β-ketonitrile moiety of this compound is key to its proposed inhibitory mechanism. The active site of Cathepsin B contains a catalytic dyad consisting of Cysteine-29 (Cys29) and Histidine-199 (His199). The His199 residue acts as a general base, deprotonating the thiol group of Cys29 to form a highly nucleophilic thiolate anion. This thiolate can then attack the electrophilic carbon of the nitrile group in the inhibitor, forming a covalent, yet reversible, thioimidate adduct. This adduct effectively blocks the active site, preventing substrate binding and cleavage.
Caption: Proposed mechanism of Cathepsin B inhibition.
Conclusion
This guide outlines a robust and sensitive fluorometric assay for evaluating the inhibitory potential of this compound against human Cathepsin B. The structural characteristics of the compound strongly suggest a mechanism-based inhibition targeting the active site cysteine. By comparing its performance against well-established inhibitors like E-64 and CA-074, researchers can effectively characterize its potency and potential as a selective Cathepsin B inhibitor. The provided protocol and data analysis framework offer a clear path for experimental validation and further investigation into the therapeutic potential of this and similar β-ketonitrile compounds.
References
- 1. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 4. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mybiosource.com [mybiosource.com]
- 12. medchemexpress.com [medchemexpress.com]
A Framework for Characterizing the Kinase Selectivity Profile of Novel Inhibitors: A Guide for Researchers
Introduction: The Critical Importance of Kinase Inhibitor Selectivity
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] While the development of small molecule kinase inhibitors has revolutionized treatment for many conditions, a critical challenge remains: achieving selectivity.[] The human kinome is comprised of over 500 members, many of which share significant structural homology, particularly within the ATP-binding pocket.[1] Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit numerous others, leading to off-target effects, toxicity, and unforeseen biological consequences.
This guide provides a comprehensive framework for characterizing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound 3,5-Dichlorobenzoylacetonitrile as a case study. As of this writing, public domain data on the bioactivity of 3,5-Dichlorobenzoylacetonitrile is scarce; it is primarily documented as a chemical intermediate in organic synthesis.[3] This guide, therefore, serves as a roadmap for researchers, outlining the essential experiments, data analysis, and comparative benchmarking required to rigorously define the activity and selectivity of a new chemical entity.
Part 1: Foundational Analysis - Identifying the Primary Target(s)
The initial step in characterizing a novel inhibitor is to identify its primary kinase target(s). This is typically achieved through a combination of targeted enzymatic assays and broader, yet focused, screening against a panel of kinases representing diverse families.
Experimental Approach: Initial Kinase Panel Screening
A common and cost-effective strategy is to first screen the compound at a single, relatively high concentration (e.g., 1-10 µM) against a panel of 50-100 kinases. This "scout screen" provides a preliminary landscape of the inhibitor's activity.
Interpreting the Data:
Kinases exhibiting significant inhibition (typically >70-80% at the screening concentration) are flagged as potential primary targets. It is crucial to follow up this initial screen with dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for these "hit" kinases.
Table 1: Hypothetical Initial Screening & IC50 Determination for 3,5-Dichlorobenzoylacetonitrile
| Kinase Target | Family | % Inhibition @ 1 µM | IC50 (nM) |
| SRC | Tyrosine Kinase | 95% | 15 |
| YES1 | Tyrosine Kinase | 88% | 45 |
| LCK | Tyrosine Kinase | 75% | 150 |
| ABL1 | Tyrosine Kinase | 60% | 500 |
| EGFR | Tyrosine Kinase | 25% | >10,000 |
| CDK2 | CMGC | 10% | >10,000 |
| PKA | AGC | 5% | >10,000 |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, SRC and YES1 emerge as the primary targets of 3,5-Dichlorobenzoylacetonitrile due to their low nanomolar IC50 values.
Part 2: Comprehensive Kinome Selectivity Profiling
With primary targets identified, the next step is to understand the inhibitor's broader selectivity across the human kinome. This involves screening against a large panel of kinases (often >300) to identify off-target interactions.
Methodology: Large-Scale Kinase Panel
Specialized contract research organizations (CROs) offer comprehensive kinome profiling services. These screens are typically performed at a fixed concentration of the inhibitor (e.g., 1 µM), and the results are reported as the percentage of remaining kinase activity.
Visualizing Selectivity: The Kinome Dendrogram
A powerful way to visualize kinome selectivity is to map the inhibition data onto a dendrogram of the human kinome. This provides an intuitive, at-a-glance representation of the inhibitor's specificity.
Diagram 1: Hypothetical Kinome Selectivity of 3,5-Dichlorobenzoylacetonitrile
Caption: A simplified kinome dendrogram illustrating the potent and selective inhibition of SRC family kinases by 3,5-Dichlorobenzoylacetonitrile.
Part 3: Comparative Analysis and Selectivity Metrics
To contextualize the selectivity profile, it is essential to compare the novel inhibitor to well-characterized, clinically relevant compounds. Quantitative metrics can also be employed to describe selectivity.
-
Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A score closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (high selectivity), while a score closer to 0 signifies broad activity.
Table 2: Hypothetical Comparative Selectivity Profile
| Compound | Primary Target(s) | S-score (S(90%)) | Gini Coefficient | Notes |
| 3,5-Dichlorobenzoylacetonitrile (Hypothetical) | SRC, YES1 | 0.02 (4/200) | 0.85 | Highly selective for SRC family kinases. |
| Dasatinib | BCR-ABL, SRC family | 0.25 (50/200) | 0.60 | Potent multi-targeted inhibitor.[4] |
| Gefitinib | EGFR | 0.01 (2/200) | 0.92 | Highly selective for EGFR. |
| Staurosporine | Pan-kinase | 0.80 (160/200) | 0.15 | Non-selective, promiscuous inhibitor. |
This data is hypothetical and for illustrative purposes only.
This comparative analysis would position our hypothetical compound as a highly selective inhibitor, distinct from a multi-targeted agent like Dasatinib or a promiscuous compound like Staurosporine.
Part 4: Cellular Activity and On-Target Validation
While in vitro biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[5] Therefore, it is critical to validate that the inhibitor engages its intended target in living cells and elicits the expected biological response.
Experimental Approach: Cellular Target Engagement & Pathway Analysis
-
Cellular Phosphorylation Assay: Treat cells expressing the target kinase with the inhibitor and measure the phosphorylation of a known downstream substrate via Western blot or ELISA. A reduction in substrate phosphorylation provides evidence of on-target activity.[6]
-
Cell Proliferation/Viability Assay: In cancer cell lines known to be dependent on the target kinase's activity, the inhibitor should reduce cell proliferation or viability.[7]
Diagram 2: Hypothetical SRC Signaling Pathway and Inhibition
Caption: Inhibition of SRC by 3,5-Dichlorobenzoylacetonitrile blocks downstream signaling to STAT3 and ERK, impacting cell proliferation.
Part 5: Detailed Experimental Methodologies
Protocol 1: In Vitro Kinase Assay (TR-FRET based)
This protocol describes a common method for determining inhibitor potency (IC50) in a biochemical format.[8]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate peptide by a kinase. Inhibition is quantified as a decrease in the FRET signal.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the inhibitor (e.g., 3,5-Dichlorobenzoylacetonitrile) in DMSO, then dilute further in kinase buffer.
-
Prepare a solution containing the kinase and a biotinylated peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.
-
Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated allophycocyanin (APC).
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of acceptor to donor emission.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 3: Experimental Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for the comprehensive characterization of a novel kinase inhibitor from initial synthesis to cellular validation.
Conclusion
The journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic candidate is rigorous. For kinase inhibitors, a thorough and objective assessment of selectivity is not merely an academic exercise but a critical step in predicting potential efficacy and toxicity. While 3,5-Dichlorobenzoylacetonitrile currently lacks the bioactivity data to perform this analysis, the framework presented here provides a clear, scientifically grounded path for its evaluation. By employing a tiered approach of initial screening, comprehensive profiling, comparative analysis, and cellular validation, researchers can build a robust selectivity profile, enabling informed decisions in the complex but rewarding field of kinase inhibitor development.
References
- 1. chemicalkinomics.com [chemicalkinomics.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ChEMBL - ChEMBL [ebi.ac.uk]
- 5. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Dichlorobenzonitrile [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Dichlorobenzonitrile | C7H3Cl2N | CID 81052 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dichlorophenyl Isomers in Biological Assays: A Guide for Researchers
For researchers in toxicology, pharmacology, and drug development, understanding the structure-activity relationship of chemical isomers is paramount. The seemingly subtle shift of a functional group can dramatically alter a compound's biological effects. This guide provides an in-depth, head-to-head comparison of the three dichlorophenyl (DCP) isomers—1,2-dichlorobenzene (ortho-), 1,3-dichlorobenzene (meta-), and 1,4-dichlorobenzene (para-)—across a panel of fundamental biological assays.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and biological outcomes. We will explore why specific assays are chosen, what the results signify at a mechanistic level, and how to interpret the comparative data to inform your own research.
The Isomeric Landscape: Why Position Matters
The three isomers of dichlorobenzene, while sharing the same molecular formula (C₆H₄Cl₂), exhibit distinct physicochemical properties that underpin their differential biological activities. The position of the two chlorine atoms on the benzene ring influences electron distribution, molecular shape, and lipophilicity, all of which dictate how these molecules interact with biological systems.
| Isomer | Structure | Oral LD50 (Rat) | Primary Target Organ(s) of Toxicity |
| 1,2-Dichlorobenzene | ortho- | 500 - 1516 mg/kg[1] | Liver[1][2][3] |
| 1,3-Dichlorobenzene | meta- | 1000 - 1200 mg/kg[1] | Liver (less potent than 1,2-DCB)[1][3] |
| 1,4-Dichlorobenzene | para- | 500 - 3863 mg/kg[1] | Kidney (in male rats), Liver (in mice)[1] |
As the data suggests, 1,2-dichlorobenzene is a potent hepatotoxicant, while 1,4-dichlorobenzene displays a unique profile of inducing kidney damage in male rats, a mechanism not considered directly relevant to humans due to the absence of the α2u-globulin protein.[1] The meta isomer generally exhibits intermediate toxicity. These differences highlight the necessity of a multi-assay approach to fully characterize and compare their biological profiles.
I. Assessment of Cytotoxicity: Gauging the Impact on Cell Viability
Cytotoxicity assays are foundational in toxicology, providing a quantitative measure of a substance's ability to damage or kill cells. We will employ two complementary assays that measure different aspects of cellular demise: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.
A. The MTT Assay: A Window into Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the color is directly proportional to the number of living, metabolically active cells.
Experimental Rationale : This assay is selected to provide an early indication of cellular stress. A decrease in metabolic activity can precede outright cell death and can be indicative of mitochondrial dysfunction, a common mechanism of toxicity for many xenobiotics.
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver carcinoma cells, to assess hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Exposure: Prepare serial dilutions of 1,2-, 1,3-, and 1,4-dichlorobenzene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the DCPs, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each isomer.
B. The LDH Assay: Detecting Breaches in the Cellular Fortress
The Lactate Dehydrogenase (LDH) assay is another colorimetric method, but it measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Experimental Rationale : This assay directly measures cell lysis, providing a clear indication of compromised membrane integrity, a hallmark of necrosis. When used in conjunction with the MTT assay, it can help differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
-
Cell Seeding and Compound Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).
dot
Caption: Workflow for comparative cytotoxicity assessment of dichlorophenyl isomers.
II. Genotoxicity Assessment: Investigating DNA Damage Potential
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. Here, we will use the Comet and Micronucleus assays to provide a comprehensive picture of the genotoxic potential of the dichlorophenyl isomers.
A. The Comet Assay (Single Cell Gel Electrophoresis): Visualizing DNA Strand Breaks
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Experimental Rationale : This assay provides a direct visualization of DNA damage. By performing the assay under both alkaline and neutral conditions, we can distinguish between single- and double-strand breaks, offering deeper mechanistic insights.
-
Cell Preparation and Treatment: Treat a suitable cell line (e.g., human lymphocytes or TK6 cells) with various concentrations of the dichlorophenyl isomers for a short duration (e.g., 2-4 hours).
-
Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
B. The Micronucleus Assay: A Marker of Chromosomal Damage
The micronucleus assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.
Experimental Rationale : This assay is a robust and widely accepted method for assessing genotoxicity and is recommended by regulatory agencies. It provides a quantifiable measure of chromosomal damage, a key event in carcinogenesis.
-
Cell Culture and Treatment: Treat proliferating cells (e.g., CHO or TK6 cells) with a range of concentrations of the dichlorophenyl isomers. The treatment duration should cover at least one cell cycle.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one round of nuclear division.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Under a microscope, score the frequency of micronuclei in a large population of cells (e.g., 1000-2000 cells per concentration).
-
Data Analysis: Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.
dot
Caption: Parallel workflows for assessing the genotoxicity of dichlorophenyl isomers.
III. Mechanistic Insights: Exploring Specific Molecular Interactions
To understand the "why" behind the observed toxicity, it's essential to investigate specific molecular interactions. We will focus on two key areas: metabolic activation by cytochrome P450 enzymes and interaction with nuclear receptors, which can lead to endocrine disruption.
A. Metabolic Activation by Cytochrome P450
The toxicity of many aromatic hydrocarbons, including dichlorobenzenes, is often not due to the parent compound itself but to reactive metabolites formed by cytochrome P450 (CYP450) enzymes in the liver.[1][2] These enzymes can introduce hydroxyl groups, forming dichlorophenols, or create reactive epoxide intermediates that can bind to cellular macromolecules like DNA and proteins, leading to cellular damage.[1][2]
Experimental Rationale : Understanding the role of CYP450 in the toxicity of dichlorophenyl isomers is crucial for explaining their differential hepatotoxicity. By using CYP450 inhibitors in our cytotoxicity assays, we can determine the extent to which metabolism is required for their toxic effects.
dot
Caption: CYP450-mediated bioactivation and detoxification of dichlorophenyl isomers.
B. Nuclear Receptor Binding: The Potential for Endocrine Disruption
Many environmental contaminants can interfere with the endocrine system by binding to nuclear receptors, such as the estrogen receptor (ER) or the androgen receptor (AR). This can lead to a range of adverse health effects. While direct evidence for dichlorophenyl isomer binding to all nuclear receptors is limited, their structural similarity to other known endocrine disruptors warrants investigation.
Experimental Rationale : An estrogen receptor competitive binding assay will be used to determine if the dichlorophenyl isomers can displace the natural ligand, 17β-estradiol, from the receptor. This provides a direct measure of their potential to act as xenoestrogens.
-
Preparation of Receptor Source: Prepare a cytosol fraction containing the estrogen receptor from a suitable source, such as the uteri of ovariectomized rats.
-
Competitive Binding Reaction: In a series of tubes, incubate a constant amount of radiolabeled 17β-estradiol ([³H]-E₂) and the receptor preparation with increasing concentrations of the unlabeled dichlorophenyl isomers.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E₂ from the free [³H]-E₂ using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification of Bound Ligand: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]-E₂ as a function of the concentration of the competitor (dichlorophenyl isomer). From this curve, determine the IC₅₀ value, which is the concentration of the isomer that displaces 50% of the radiolabeled estradiol. This can be used to calculate the relative binding affinity (RBA) compared to unlabeled 17β-estradiol.
Conclusion: A Framework for Isomer-Specific Risk Assessment
This guide provides a comprehensive framework for the head-to-head comparison of dichlorophenyl isomers in a suite of essential biological assays. By systematically evaluating their effects on cell viability, DNA integrity, and specific molecular targets, researchers can build a detailed picture of their isomer-specific hazards.
The key takeaway is that positional isomerism is a critical determinant of biological activity. The ortho-, meta-, and para-isomers of dichlorobenzene are not interchangeable, and their distinct toxicological profiles demand individual assessment. The experimental protocols and mechanistic insights provided herein are designed to empower researchers, scientists, and drug development professionals to conduct their own robust, comparative studies and contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of these and other isomeric compounds.
References
- 1. Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
A Researcher's Guide to the Validation of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile as a Novel Research Tool
Introduction: Unveiling the Potential of an Uncharacterized Molecule
In the vast landscape of chemical compounds available for research, many remain uncharacterized, their biological potential untapped. 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is one such molecule. While its synthesis and basic chemical properties are documented, there is a notable absence of data regarding its biological activity or utility as a research tool.[1] This guide, therefore, deviates from a direct comparison of established performance. Instead, it serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically validate this compound's potential, from initial hypothesis to a benchmarked research tool.
The core structure of this compound, featuring a dichlorinated phenyl ring and a reactive β-ketonitrile group, suggests a potential for biological activity. The 3,5-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological targets, including protein kinases and metabolic enzymes.[2][3][4] This guide provides the scientific rationale and detailed experimental workflows necessary to explore the function of this compound, transforming it from an unknown chemical entity into a validated probe for biological discovery.
Part 1: The Scientific Rationale – Why Investigate this compound?
The decision to invest resources in characterizing a novel compound must be grounded in a strong scientific hypothesis. The structural motifs of this compound provide a compelling starting point.
The Significance of the 3,5-Dichlorophenyl Moiety
The dichlorophenyl group is a common feature in a variety of bioactive molecules. Its electron-withdrawing nature and steric bulk can significantly influence a molecule's binding affinity, selectivity, and metabolic stability. Notably, the related compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has demonstrated potent anti-cancer activity by modulating critical cellular pathways.[2][3] Specifically, COH-SR4 has been shown to inhibit Glutathione S-transferase (GST) activity and activate the AMP-activated protein kinase (AMPK) pathway, leading to cell cycle arrest and apoptosis in lung cancer and melanoma cells.[2][3][5]
This precedent suggests that the 3,5-dichlorophenyl group in our target molecule could direct it toward similar biological targets. Based on the activities of analogous structures, we can hypothesize potential target classes for this compound.
| Potential Target Class | Rationale Based on Structurally Similar Compounds | Potential Therapeutic Area | Reference Compounds |
| Metabolic Enzymes (e.g., AMPK, GST) | The 3,5-dichlorophenyl urea compound COH-SR4 activates AMPK and inhibits GST.[2][3] | Cancer, Metabolic Disorders | 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) |
| Protein Kinases (e.g., Src, CDKs) | Dichlorophenyl groups are found in potent Src kinase inhibitors and compounds that induce cell cycle arrest by modulating CDKs.[2][6][7] | Cancer, Inflammatory Diseases | [7-(2,6-dichlorophenyl)...]amine (Src inhibitor)[6] |
| Ion Channels / Receptors | 3,5-Dichloropyridine derivatives act as P2X7 receptor antagonists.[4] | Inflammatory Diseases, Neuropathic Pain | Pyridinyl hydrazide analogues |
Part 2: A Proposed Workflow for Validation
This section provides a structured, multi-step workflow to systematically characterize the biological activity of this compound. This process is designed to be self-validating, with clear decision points and orthogonal assays to confirm findings.
Caption: A three-phase workflow for the validation of a novel chemical probe.
Experimental Protocol 1: Initial Phenotypic Screening (Cell Viability)
The first step is to determine if the compound has any biological effect in a cellular context. A broad-spectrum cancer cell line panel is a common starting point.
Objective: To assess the cytotoxic or anti-proliferative effects of this compound.
Methodology: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., H358 lung cancer cell line, based on COH-SR4 data[2]) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Treatment: Replace the media in the cell plate with media containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Causality: This assay provides a quantitative measure of the compound's effect on cell viability. A potent IC50 value (typically in the low micromolar or nanomolar range) justifies proceeding to the next phase of target identification.
Experimental Protocol 2: Target Identification using DARTS
Once a phenotype is confirmed, the next crucial step is to identify the molecular target(s). Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method that can be performed in any standard biochemistry lab.[8]
Objective: To identify proteins that are stabilized by direct binding to this compound.
Caption: Experimental workflow for the DARTS protocol.
Methodology: DARTS Protocol
-
Lysate Preparation: Prepare a native protein lysate from the cell line that showed sensitivity in Protocol 1.
-
Compound Incubation: Aliquot the lysate into two tubes. To one, add this compound to a final concentration of ~10x its IC50. To the other, add an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin) to both tubes. The concentration and digestion time must be optimized to achieve partial digestion in the control sample. Incubate at room temperature.
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Run the samples on an SDS-PAGE gel.
-
Analysis: Stain the gel (e.g., with Coomassie Blue). Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These bands represent proteins that were protected from proteolysis by compound binding.
-
Protein Identification: Excise the protected bands from the gel, perform an in-gel tryptic digest, and identify the proteins using LC-MS/MS (liquid chromatography-tandem mass spectrometry).
Trustworthiness: The DARTS method is self-validating because the comparison is made against an identical sample treated only with the vehicle. The stabilization effect is a direct consequence of ligand binding.[1][8]
Part 3: Comparative Analysis – Benchmarking Against an Established Research Tool
Following successful target identification and validation, the final step is to benchmark the new tool against an existing, well-characterized probe for the same target. This provides context for its potency, selectivity, and utility.
Let us assume the DARTS experiment identifies AMPK as a primary target. We would then compare our compound to a known AMPK activator, such as A-769662 .
Objective: To quantitatively compare the performance of this compound with a gold-standard compound.
Experimental Protocol 3: Target Validation & Downstream Analysis (Western Blot)
Objective: To confirm that compound binding to the putative target (e.g., AMPK) leads to the expected downstream signaling events.
-
Cell Treatment: Treat H358 cells with this compound at its IC50 and 5x IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Include a vehicle control and A-769662 as a positive control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) form of the target (e.g., p-AMPKα Thr172) and its downstream substrate (e.g., p-ACC Ser79). Also probe for total AMPKα, total ACC, and a loading control (e.g., β-actin).
-
Detection & Analysis: Use secondary antibodies conjugated to HRP and an ECL substrate for detection. Quantify band intensities to determine the relative increase in phosphorylation compared to the control.
Authoritative Grounding: An increase in the phosphorylation of AMPK and its substrate ACC would validate that the compound engages the target in a cellular context and triggers the canonical downstream pathway, similar to the effects observed with COH-SR4 on pAMPK.[2]
Performance Comparison Table
The ultimate goal of the validation workflow is to populate a comparative data table like the one below.
| Parameter | This compound | A-769662 (Reference AMPK Activator) | Significance |
| Target | AMPKα (Hypothesized) | AMPKα/β/γ complex | Confirms on-target activity. |
| In Vitro Potency (EC50) | To Be Determined | ~300 nM (in cell-free assays) | Measures direct potency against the isolated target. |
| Cellular Potency (IC50) | To Be Determined (from Protocol 1) | ~5-10 µM (cell viability in cancer lines) | Measures effectiveness in a biological system. |
| Mechanism of Action | To Be Determined | Allosteric Activator | Defines how the compound affects the target's function. |
| Target Engagement in Cells | To Be Determined (from Protocol 3) | Induces p-AMPK & p-ACC | Confirms the compound hits the target in a cellular environment. |
| Selectivity | To Be Determined (e.g., Kinome Scan) | High selectivity for AMPK over other kinases | Crucial for a good research tool; minimizes off-target effects. |
Conclusion
While this compound is currently an enigmatic molecule, its chemical structure holds considerable promise for biological activity. This guide provides a scientifically rigorous, step-by-step framework for its validation as a potential research tool. By moving from broad phenotypic screening to specific target identification and finally to direct comparison with established probes, researchers can systematically uncover the compound's mechanism of action and establish its utility for the scientific community. This proposed workflow not only mitigates the risk of working with an uncharacterized compound but also provides a clear path to potentially uncovering a novel modulator of key cellular pathways.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating the Labyrinth of Kinase Inhibitor Specificity: A Comparative Framework for Cross-Reactivity Assessment
In the intricate world of drug discovery, the allure of a potent small molecule inhibitor is often tempered by the critical question of its specificity. An inhibitor's journey from a promising hit to a viable therapeutic candidate is paved with rigorous characterization, and at the heart of this process lies the comprehensive evaluation of its cross-reactivity profile. Unforeseen off-target interactions can lead to diminished efficacy, unexpected toxicities, and the ultimate failure of a clinical candidate.[1][2][3] This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously assess the cross-reactivity of novel kinase inhibitors, using a hypothetical compound, "Compound X," as a case study for comparison against established alternatives.
The narrative that follows is not a rigid protocol but a logical, field-proven approach to de-risking a novel chemical entity. We will delve into the causality behind experimental choices, ensuring that each step serves as a self-validating system for the next.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
The human kinome, comprising over 500 protein kinases, is a complex network of signaling pathways that govern a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases attractive therapeutic targets.[4] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for the development of truly selective inhibitors.[5] A promiscuous inhibitor, one that binds to multiple kinases, can trigger a cascade of unintended biological consequences, ranging from mild side effects to severe, dose-limiting toxicities.[1][3] Therefore, a thorough understanding of an inhibitor's selectivity is paramount for predicting its therapeutic window and ensuring patient safety.[6][7]
This guide will present a tiered approach to cross-reactivity profiling, moving from broad, high-throughput screening to more focused, cell-based validation assays. This funnel-down strategy allows for the efficient allocation of resources and the generation of a comprehensive and reliable selectivity profile.
Tier 1: Casting a Wide Net - Large-Panel Kinase Profiling
The initial step in assessing the selectivity of a novel inhibitor is to screen it against a large, representative panel of kinases. This provides a global view of the compound's interaction space and identifies potential off-targets that warrant further investigation. Several commercial services offer comprehensive kinome profiling.[4][6][7][8][9]
Experimental Workflow: In Vitro Kinase Profiling
The most common method for large-panel screening is the in vitro kinase assay, which measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[10][11]
Protocol: Luminescence-Based In Vitro Kinase Assay [10]
-
Compound Preparation: A serial dilution of the test compound (e.g., Compound X) is prepared in an appropriate solvent, typically DMSO.
-
Kinase Reaction Setup: In a 384-well plate, the purified kinase enzyme, a specific substrate peptide, and the test compound are combined in a kinase buffer containing necessary co-factors like MgCl2.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each kinase to ensure sensitive detection of inhibition.
-
Incubation: The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
-
Detection: A luminescence-based ATP detection reagent is added to the wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The principle is that higher kinase activity results in lower ATP levels and thus lower luminescence.[10]
-
Data Analysis: The luminescent signal is read using a plate reader. The percentage of inhibition is calculated relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the dose-response data to a four-parameter logistic model.
Data Presentation and Interpretation
The results of a kinome scan are typically presented as a percentage of inhibition at a single concentration (e.g., 1 µM) or as IC50 values for a panel of kinases. For a comparative analysis, the data should be summarized in a table.
Table 1: Comparative Kinome Profiling of Compound X and Alternatives
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Alternative A (% Inhibition @ 1 µM) | Alternative B (% Inhibition @ 1 µM) |
| Primary Target | 98% | 95% | 99% |
| Off-Target 1 | 85% | 20% | 5% |
| Off-Target 2 | 62% | 15% | 2% |
| Off-Target 3 | 10% | 5% | 1% |
| ... (and so on for the entire panel) |
From this hypothetical data, we can infer that while all three compounds are potent inhibitors of the primary target, Compound X exhibits significant activity against Off-Target 1 and Off-Target 2. This immediately flags these kinases for further investigation.
Tier 2: In-Cell Confirmation of Target Engagement
While in vitro assays are excellent for broad screening, they do not always reflect a compound's behavior in a complex cellular environment. [12]The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify the engagement of a drug candidate with its intended target protein within intact cells. [13][14][15][16]The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation. [13][14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Protocol: Western Blot-Based CETSA [14][15]
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound (e.g., Compound X) or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blotting: Analyze equal amounts of the soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [13]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation and Interpretation
The thermal shift (ΔTagg) is the change in the melting temperature of the target protein in the presence of the ligand. A larger ΔTagg indicates stronger target engagement.
Table 2: CETSA Results for Primary Target and Key Off-Targets
| Target Protein | Compound X (ΔTagg in °C) | Alternative A (ΔTagg in °C) | Alternative B (ΔTagg in °C) |
| Primary Target | +8.5 | +7.9 | +9.2 |
| Off-Target 1 | +6.2 | +1.5 | +0.5 |
| Off-Target 2 | +4.8 | +0.8 | Not Determined |
The CETSA data for our hypothetical compounds would confirm that Compound X not only engages the primary target in cells but also significantly engages Off-Target 1 and Off-Target 2, corroborating the in vitro findings. In contrast, Alternatives A and B show much weaker or negligible engagement of these off-targets.
Tier 3: Quantifying Binding Affinity and Cellular Consequences
The final tier of our cross-reactivity assessment involves quantifying the binding affinity for the identified off-targets and investigating the downstream cellular consequences of this engagement.
Competitive Binding Assays
A competitive binding assay can determine the relative binding affinities of different compounds to a target protein. [17][18][19][20][21]In this assay, a labeled ligand with known affinity for the target competes with the unlabeled test compound.
Protocol: ELISA-Based Competitive Binding Assay [20]
-
Plate Coating: Coat a 96-well plate with the purified target protein (e.g., Off-Target 1).
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: Add a fixed concentration of a labeled ligand (e.g., a biotinylated known binder) and varying concentrations of the unlabeled test compound (Compound X).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound ligands.
-
Detection: Add an enzyme-conjugated streptavidin (if using a biotinylated ligand) followed by a substrate to generate a colorimetric or fluorescent signal.
-
Data Analysis: Measure the signal, which is proportional to the amount of labeled ligand bound. The data is used to calculate the IC50 of the test compound, from which the inhibition constant (Ki) can be derived.
Table 3: Comparative Binding Affinities (Ki) for Off-Target 1
| Compound | Ki for Off-Target 1 (nM) |
| Compound X | 50 |
| Alternative A | 850 |
| Alternative B | >10,000 |
This data would quantitatively demonstrate that Compound X binds to Off-Target 1 with significantly higher affinity than the alternatives.
Phenotypic and Signaling Pathway Analysis
The ultimate confirmation of a meaningful off-target interaction is the observation of a cellular phenotype that is dependent on the off-target. This can be assessed by treating cells with the compound and observing changes in downstream signaling pathways known to be regulated by the off-target. A crucial experiment is to use CRISPR/Cas9 to create a knockout cell line for the suspected off-target. [3]If the compound's effect persists in the knockout cells, it suggests the phenotype is not mediated by that off-target. [1]Conversely, if the effect is abrogated, it strongly implicates the off-target in the compound's mechanism of action.
Conclusion: A Synthesis of Evidence for Informed Decision-Making
The comprehensive cross-reactivity profiling of a novel inhibitor like 3,5-Dichlorobenzoylacetonitrile, or our hypothetical "Compound X," is a multi-faceted process that requires a logical and tiered approach. By integrating data from broad panel screening, in-cell target engagement assays, and quantitative binding and phenotypic studies, researchers can build a robust and reliable selectivity profile. This evidence-based approach is crucial for identifying potential liabilities early in the drug discovery process, enabling the selection of candidates with the highest probability of success in the clinic. The framework presented here provides a roadmap for navigating the complexities of inhibitor specificity and making informed decisions in the quest for safer and more effective medicines.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. news-medical.net [news-medical.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. annualreviews.org [annualreviews.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Anticancer Potential of β-Oxopropanenitriles: Evaluating 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile in the Context of its Analogs
This guide provides a comparative analysis of the potential anticancer efficacy of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. In the absence of direct experimental data on this specific molecule, we will objectively evaluate its potential by examining the well-documented anticancer activities of structurally related compounds. This analysis is grounded in the established bioactivity of the dichlorophenyl moiety and the β-oxopropanenitrile core, offering a scientifically-informed perspective for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating this compound
The chemical structure of this compound, characterized by a dichlorinated phenyl ring attached to a three-carbon chain with both a ketone and a nitrile group, presents a compelling case for anticancer investigation.[1] The dichlorophenyl group is a common feature in numerous bioactive compounds, including several with established anticancer properties.[2] Its presence can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. The reactive nature of the ketone and nitrile groups further suggests potential for covalent or non-covalent interactions with key cellular components involved in cancer progression.[1]
While direct studies on this compound are not yet available in peer-reviewed literature, a wealth of data on its structural analogs provides a strong foundation for postulating its potential efficacy. This guide will synthesize this information, comparing different classes of related compounds to build a predictive framework for its biological activity.
Comparative Efficacy of Structurally Related Compounds
The anticancer potential of this compound can be inferred from the demonstrated efficacy of compounds sharing its key structural motifs.
Dichlorophenyl-Containing Ureas: The Case of COH-SR4
A prominent example is 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), a novel compound that has shown significant promise in preclinical studies. Research has demonstrated its ability to inhibit the survival and clonogenic potential of lung cancer and melanoma cells.[3][4][5]
Mechanism of Action: COH-SR4 induces apoptosis and causes cell cycle arrest, primarily in the G0/G1 or G2/M phases, depending on the cancer type.[3][5] A key aspect of its mechanism is the activation of the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis and a known tumor suppressor.[3][4] Activation of AMPK by COH-SR4 leads to downstream effects that inhibit cell proliferation and promote cell death.[3][4] Furthermore, this compound has been shown to inhibit glutathione S-transferase (GST) activity, which can contribute to overcoming drug resistance.[3][4]
Phenylacrylonitrile Derivatives: Potent Tubulin Inhibitors
Derivatives of 2-phenylacrylonitrile and 2,3-diaryl acrylonitrile represent another class of structurally related compounds with potent anticancer activity.[6][7] These molecules, which share the cyano group with our lead compound, have shown remarkable cytotoxicity against a range of human cancer cell lines.
Mechanism of Action: A significant number of these derivatives exert their anticancer effects by inhibiting tubulin polymerization.[6] By disrupting microtubule dynamics, they arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[6] The potent activity of some of these compounds, with IC50 values in the nanomolar range, underscores the potential of the acrylonitrile scaffold in cancer therapy.[6]
Data Presentation: A Comparative Overview of IC50 Values
To provide a clear comparison of the efficacy of these related compounds, the following table summarizes their reported half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |
| Dichlorophenyl Ureas | COH-SR4 | Lung Cancer (H1417, H1618, H358, H520) | ~1.5 µM (for apoptosis induction) | [3] |
| COH-SR4 | Melanoma (B16-F0, Hs600T, A2058) | 5 - 11 µM | [5] | |
| Phenylacrylonitrile Derivatives | Compound 1g2a | Colon (HCT116), Liver (BEL-7402) | 5.9 nM, 7.8 nM | [6] |
| Compound 4p | Colon (HCT116) | 0.13 µM | [7] | |
| Compound 4d | Cervical (HeLa) | 4.20 µM | [7] | |
| Other Dichlorophenyl Analogs | 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Hepatoma (HepG2 - CYP3A4 transfected) | 160.2 µM | [8] |
Postulated Mechanism of Action for this compound
Based on the evidence from its structural analogs, we can propose several potential mechanisms of action for this compound:
-
Induction of Apoptosis: The presence of the dichlorophenyl group, similar to COH-SR4, suggests a potential to trigger programmed cell death. This could occur through the intrinsic or extrinsic apoptotic pathways, involving the activation of caspases.
-
Cell Cycle Arrest: The acrylonitrile-like core could interfere with cell cycle progression, potentially at the G2/M phase by interacting with components of the mitotic machinery like tubulin, or at the G0/G1 phase.
-
Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated ketone and the nitrile group could facilitate covalent or non-covalent interactions with key enzymes involved in cancer cell proliferation and survival, such as kinases or metabolic enzymes.
The following diagram illustrates a conceptual signaling pathway that could be targeted by this compound, integrating potential mechanisms observed in its analogs.
Caption: Postulated signaling pathways for this compound.
Standardized Experimental Protocols for Efficacy Evaluation
To empirically determine the anticancer efficacy of this compound, the following standardized protocols are recommended.
Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, the substantial body of research on its structural analogs provides a strong rationale for its investigation. The demonstrated potency of dichlorophenyl ureas and phenylacrylonitrile derivatives in various cancer models suggests that this compound could exhibit significant anti-proliferative and pro-apoptotic activities.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines to determine its IC50 values. Mechanistic studies, including cell cycle analysis, apoptosis assays, and investigation of its effects on key signaling pathways such as AMPK and tubulin dynamics, will be crucial to elucidating its mode of action. The comparative data and standardized protocols presented in this guide offer a solid framework for initiating such investigations and exploring the therapeutic potential of this promising chemical scaffold.
References
- 1. Buy this compound | 69316-09-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile for Synthetic Chemistry
Introduction: The Strategic Value of β-Ketonitriles in Modern Synthesis
In the landscape of medicinal chemistry and materials science, β-ketonitriles are indispensable synthetic intermediates.[1][2][3][4] Their bifunctional nature, characterized by a reactive ketone and a nitrile group separated by a methylene bridge, allows for their elaboration into a vast array of complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of many pharmaceutical agents.[1][2] Compounds such as pyridines, pyrimidines, and pyrazoles are readily accessible from β-ketonitrile precursors.[1]
This guide focuses on 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile , a specific but not widely characterized member of this class.[5] The presence of a 3,5-dichlorophenyl moiety is of significant interest to drug development professionals. Dichloro-substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Understanding the synthetic behavior and physicochemical profile of this building block is therefore crucial for its effective deployment in research and development pipelines.
Herein, we provide a comprehensive benchmark analysis of this compound against two well-known standards: the parent compound Benzoylacetonitrile and a related halogenated analogue, 3-(3-Bromophenyl)-3-oxopropanenitrile . This comparison will furnish researchers with the objective data and field-proven insights necessary to make informed decisions when selecting building blocks for their synthetic campaigns.
Comparative Physicochemical Profiles: The Impact of Halogenation
The choice of a synthetic building block is often dictated by its intrinsic physicochemical properties, which influence reactivity, solubility, and ultimately the characteristics of the final compound. The strategic placement of halogen atoms on the phenyl ring significantly alters these parameters. The following table summarizes key computed and experimental properties for our target compound and the selected benchmarks.
| Property | This compound | Benzoylacetonitrile (Standard 1) | 3-(3-Bromophenyl)-3-oxopropanenitrile (Standard 2) | Rationale for Comparison |
| Molecular Weight | 214.05 g/mol [6] | 145.16 g/mol [7] | 224.05 g/mol [8] | Provides a baseline for stoichiometric calculations and characterization. |
| Predicted pKa | ~6.8 (Estimated) | 7.78[7][9] | ~7.0 (Estimated) | The acidity of the α-methylene protons is critical for enolate formation, a key step in many reactions. The strong electron-withdrawing effect of the two chlorine atoms is expected to significantly increase the acidity (lower the pKa) compared to the unsubstituted benzoylacetonitrile. |
| Predicted XLogP3 | 2.8 | 1.4 | 2.5 | Lipophilicity (LogP) is a crucial parameter in drug design, affecting solubility, absorption, and membrane permeability. Dichloro-substitution substantially increases lipophilicity over the parent compound. |
| Melting Point | Not widely reported | 82-83 °C[7][9] | Not widely reported | Physical state and melting point are important for handling and reaction setup. |
| Solubility | Good solubility expected in polar aprotic solvents (DMSO, DMF, Acetonitrile, THF).[5] | Slightly soluble in Chloroform, DMSO, Methanol.[7][9] | Not widely reported, but similar solubility to the dichloro-analogue is expected. | Dictates the choice of reaction solvents and purification methods. |
Note: Estimated pKa and XLogP3 values for the halogenated compounds are based on computational models and the known effects of halogen substituents.
Synthetic Protocol: A Validated Approach to β-Ketonitrile Synthesis
The most reliable and widely adopted method for synthesizing β-ketonitriles, including our target compound, is the mixed Claisen condensation .[10][11] This reaction involves the base-mediated acylation of an acetonitrile enolate with an appropriate ester or acyl chloride.[10] The following protocol provides a robust, self-validating system for the synthesis of this compound.
Experimental Workflow: Mixed Claisen Condensation
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add clean sodium metal (1.1 eq) in small portions to absolute ethanol in a flame-dried, three-necked flask equipped with a reflux condenser. Allow the sodium to react completely to form sodium ethoxide.
-
Causality: The use of a strong base is essential to deprotonate acetonitrile (pKa ≈ 25), which is weakly acidic.[12][13] Sodium ethoxide is ideal as it is non-nucleophilic enough to avoid significant side reactions with the acyl chloride and is easily prepared in situ.[14]
-
-
Enolate Formation:
-
Cool the sodium ethoxide solution in an ice bath. Add anhydrous acetonitrile (1.5 eq) dropwise. Stir the resulting mixture at 0°C for 30 minutes.
-
Causality: This step generates the nucleophilic acetonitrile enolate. Performing this at low temperature minimizes self-condensation of the acetonitrile.
-
-
Acylation:
-
Dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the enolate suspension at 0°C over 30-60 minutes.
-
Causality: The highly electrophilic acyl chloride is readily attacked by the acetonitrile enolate.[11] A slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The reaction is driven to completion by the formation of the highly resonance-stabilized enolate of the product, the β-ketonitrile.[14][15] This final deprotonation is thermodynamically favorable and pulls the equilibrium towards the product.[15][16]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by adding a mixture of ice and dilute sulfuric acid or acetic acid until the pH is acidic.
-
Causality: Acidic workup protonates the product enolate to yield the final neutral β-ketonitrile.[16]
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Benchmarking Reactivity: Synthesis of Pyrazole Heterocycles
A primary application of β-ketonitriles is in the synthesis of 5-aminopyrazoles through condensation with hydrazine.[17] This reaction serves as an excellent benchmark for comparing the reactivity of our target compound against the standards. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile group.[17]
Reaction Scheme: Pyrazole Formation
Caption: General reaction pathway for the synthesis of 5-aminopyrazoles.
Expected Performance and Causality
-
This compound: The two electron-withdrawing chlorine atoms make the carbonyl carbon more electrophilic. This is expected to accelerate the initial rate of attack by hydrazine . The resulting 5-amino-3-(3,5-dichlorophenyl)-1H-pyrazole is a valuable scaffold for further functionalization in drug discovery.
-
Benzoylacetonitrile (Standard 1): This compound will react readily but likely at a slower rate than its dichlorinated counterpart due to the less electrophilic nature of its carbonyl carbon.[7]
-
3-(3-Bromophenyl)-3-oxopropanenitrile (Standard 2): The single bromine atom is also electron-withdrawing, suggesting a reactivity profile intermediate between the other two compounds.
This comparative reactivity provides a clear rationale for selecting a specific building block. If a rapid and high-yielding reaction is desired to build a highly functionalized core, the dichlorinated starting material is the superior choice, despite its higher molecular weight.
Conclusion
This guide establishes this compound as a valuable and highly reactive building block for synthetic chemistry. Benchmarked against standard benzoylacetonitriles, its distinct physicochemical profile—notably its increased α-proton acidity and heightened electrophilicity of the carbonyl carbon—renders it a strategic choice for accelerating the synthesis of complex heterocyclic structures like pyrazoles.[18] The provided protocols are robust and grounded in established chemical principles, offering researchers a reliable framework for utilizing this compound to its full potential in pharmaceutical and materials science applications.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. KETONITRIL (142287-55-6) for sale [vulcanchem.com]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smolecule.com [smolecule.com]
- 6. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Benzoylacetonitrile CAS#: 614-16-4 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 14. Claisen condensation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 18. chim.it [chim.it]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
This document provides essential procedural guidance for the safe handling and disposal of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. As a compound utilized in specialized research and drug development, its unique chemical structure—incorporating a dichlorophenyl group and a nitrile moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory professionals to ensure operational safety, environmental protection, and regulatory compliance.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
Effective disposal begins with a comprehensive understanding of the compound's inherent risks. The structure of this compound presents a triad of hazards that dictate its handling and disposal protocols.
-
Dichlorophenyl Group: Chlorinated aromatic compounds are often toxic and persistent in the environment. Upon thermal decomposition, they can generate hazardous byproducts such as hydrogen chloride gas and other irritating or toxic fumes.[1][2]
-
Oxopropanenitrile Moiety: The nitrile group (-C≡N) is a key toxicological feature. Under acidic conditions or high temperatures, it can potentially release highly toxic hydrogen cyanide (HCN) gas.[3] The overall structure shares features with other bioactive and potentially cytotoxic compounds, warranting careful handling to prevent exposure.[4]
-
Regulatory Classification: As a halogenated organic nitrile, this compound falls under strict environmental regulations. In the United States, it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), mandating a "cradle-to-grave" management approach.[5][6]
Essential Personal Protective Equipment (PPE)
Given the potential for skin irritation, toxicity, and reactivity, a robust PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant nitrile gloves. Given that no specific breakthrough time data is available, it is prudent to double-glove and change gloves frequently, especially after direct handling.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or fine particle dispersion.
-
Body Protection: A lab coat is required at all times. When handling larger quantities or in situations with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Control & Contain: Prevent the spill from spreading or entering drains. For liquid spills, surround the area with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[7]
-
Neutralize (If Safe): Do NOT attempt to neutralize with acid, as this could liberate HCN gas.
-
Clean-Up:
-
Wear the full PPE described in section 1.1.
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully scoop the mixture into a designated hazardous waste container.
-
For liquid spills, once fully absorbed, scoop the sorbent material into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris."
Waste Characterization & Segregation: The Core of Compliance
Proper segregation is the most critical step in the disposal workflow. Commingling incompatible waste streams can create dangerous reactions and significantly increase disposal costs.
Expert Rationale: Why Segregation Matters
Halogenated organic wastes cannot be disposed of via the same methods as non-halogenated wastes. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[8][9] Mixing them with non-halogenated solvent waste contaminates the entire volume, forcing the more expensive and complex disposal route for all of it.[10]
Waste Stream Management
All waste generated from procedures involving this compound must be treated as hazardous. The following table outlines the primary waste streams and their management.
| Waste Stream | Description | Container Requirements | Labeling Protocol |
| Neat (Unused) Compound | Expired or surplus solid this compound. | Original container or a clearly labeled, sealed, chemically compatible container. | "Hazardous Waste," "this compound" |
| Halogenated Organic Solvents | Solutions containing the compound dissolved in solvents like Dichloromethane (DCM) or Chloroform. | Designated "Halogenated Organic Waste" container (glass or polyethylene). Must be kept closed when not in use.[11] | "Hazardous Waste," "Halogenated Organic Solvents," List all components and approximate percentages. |
| Contaminated Solid Waste | Contaminated PPE (gloves, bench paper), weigh boats, pipette tips, and silica gel. | Lined, sealable plastic pail or drum. | "Hazardous Waste," "Solid Lab Debris Contaminated with this compound" |
| Aqueous Waste | Any aqueous solutions (e.g., from extractions) containing the compound. | Designated "Aqueous Hazardous Waste" container. Check pH to ensure it is near neutral before adding. | "Hazardous Waste," "Aqueous Waste with Halogenated Organics," List all components. |
Step-by-Step Disposal Procedures
Follow these steps precisely to ensure safe and compliant disposal from the point of generation.
Disposal of Neat Compound and Contaminated Solids
-
Work Area: Conduct all operations within a chemical fume hood.
-
Container Preparation: Obtain a designated solid hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the chemical contents as you add them.
-
Waste Transfer: Carefully place the original container of the neat compound or the contaminated solid items into the waste container.
-
Sealing: Securely seal the container. Do not overfill.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.[12]
Disposal of Contaminated Solvents (Halogenated)
-
Work Area: Always pour liquid waste inside a chemical fume hood.
-
Container Selection: Use a designated "Halogenated Organic Waste" safety can or bottle provided by EHS. Ensure it is properly vented if required.
-
Grounding: If transferring large volumes of flammable solvents, ensure containers are properly grounded to prevent static discharge.
-
Waste Transfer: Using a funnel, carefully pour the solvent waste into the container.
-
Closure: Immediately cap the container tightly. A container is considered "open" if it is not sealed, which is a regulatory violation.[11][12]
-
Log Contents: Meticulously log the addition of the waste, including the chemical name and estimated volume, on the container's label or an accompanying waste log.
-
Storage: Store in the designated SAA, ensuring secondary containment is used to prevent spills.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste related to this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of rigorous hazard assessment, correct PPE usage, strict waste segregation, and compliant procedural execution, researchers can effectively mitigate the risks associated with this compound. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,5-DICHLOROPHENOL [training.itcilo.org]
- 3. p2infohouse.org [p2infohouse.org]
- 4. Buy this compound | 69316-09-2 [smolecule.com]
- 5. axonator.com [axonator.com]
- 6. youtube.com [youtube.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile. As a chlorinated aromatic nitrile, this compound requires stringent safety protocols to mitigate risks associated with its reactivity and toxicological profile. This document is intended for trained laboratory personnel, including researchers, chemists, and technicians in drug development and chemical synthesis.
Hazard Assessment and Risk Analysis
A thorough understanding of the inherent hazards of a chemical is the foundation of a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.
The primary risks associated with this compound are acute toxicity upon ingestion, severe irritation to the skin and eyes, and irritation of the respiratory system.[1] These hazards are designated by the GHS07 pictogram (exclamation mark).
Table 1: GHS Hazard and Precautionary Statements
| Classification | Code | Description |
|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P280 | Wear protective gloves/protective clothing and eye/face protection.[1] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| | P501 | Dispose of contents/container to hazardous waste disposal.[1] |
Causality of Hazards:
-
Dichlorophenyl Group: The presence of the dichlorinated phenyl ring contributes to the compound's persistence and potential for irritation. Upon thermal decomposition, chlorinated aromatics can release toxic gases such as hydrogen chloride.[3][4]
-
Oxopropanenitrile Moiety: The nitrile group (C≡N) and the ketone functional group introduce reactivity. While stable under recommended storage conditions, this compound is incompatible with strong oxidizing agents.[1] The primary hazard is respiratory and dermal irritation, which necessitates handling in a controlled environment to prevent inhalation of dust particles or direct skin contact.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the chemical hazard. The hierarchy of controls prioritizes engineering and administrative controls, with PPE serving as the final, essential barrier.
Caption: Hierarchy of controls for managing chemical risk.
Primary Engineering Control:
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[1] This is non-negotiable and serves as the primary defense against respiratory exposure by ensuring adequate ventilation.[3]
Required Personal Protective Equipment:
-
Hand Protection:
-
Gloves: Chemical-resistant nitrile gloves are required.[5] Given the risk of skin irritation, a minimum thickness of 4-5 mil is recommended for dexterity during routine handling. For tasks with a higher risk of splash or extended contact, thicker gloves (>8 mil) or double-gloving should be employed.[6][7]
-
Why Nitrile? Nitrile provides robust protection against a wide array of chemicals, solvents, and bases.[8] It is also a safe alternative for individuals with latex allergies.[8]
-
Integrity Check: Before use, always inspect gloves for punctures or tears. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair.
-
-
Eye and Face Protection:
-
Goggles: ANSI Z87.1-compliant chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] Standard safety glasses do not offer sufficient protection against splashes or fine dust.
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a significant splash hazard, such as when transferring large quantities or handling the material under heat or pressure.
-
-
Body Protection:
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is required. This protects the skin from accidental contact and prevents the contamination of personal clothing.[5]
-
Additional Protection: For large-scale operations, a chemically resistant apron or full-body suit may be necessary.[5]
-
Standard Operating Procedure (SOP) for Handling
This workflow is designed to minimize exposure at every stage of the handling process.
Caption: Step-by-step workflow for handling the chemical.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood is operational and the airflow indicator is in the safe zone.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood to minimize reaching in and out.
-
Prepare a designated, labeled hazardous waste container for solid waste and another for contaminated disposables (e.g., gloves, weigh boats).[10]
-
-
Donning PPE:
-
Put on your lab coat and fasten it completely.
-
Don your chemical safety goggles.
-
Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
When weighing the solid, use a weigh boat or creased, static-free paper. Avoid creating dust clouds.
-
If transferring the solid, do so carefully and slowly.
-
Close the primary container immediately after dispensing.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and then soapy water, using disposable towels.
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
-
Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove your lab coat and hang it in its designated storage area.
-
Remove your goggles last.
-
Place all disposable PPE into the designated hazardous waste container.
-
-
Personal Hygiene:
-
Immediately wash your hands and forearms thoroughly with soap and water.[1]
-
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if possible. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[1]
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat. For large spills, respiratory protection may be required.
-
Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[1]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal and Decontamination
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.
-
Chemical Waste: Unused or waste quantities of the chemical must be placed in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items, including gloves, weigh boats, paper towels, and other contaminated materials, must be collected in a designated, sealed hazardous waste container.[10]
-
Empty Containers: The original product container is also considered hazardous waste and must be disposed of through the same channels.[10]
-
Prohibition: Never dispose of this chemical down the drain or in regular trash.[1] This can cause significant environmental damage.[12]
Contact your institution's Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal procedures.[10]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. gloves.com [gloves.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
